4-Bromoisoquinolin-8-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromoisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQIJWFGYGKBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332699 | |
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351458-46-3 | |
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromoisoquinolin-8-amine: A Technical Guide for Advanced Synthesis and Drug Discovery
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1][2] Its derivatives are integral to medicinal chemistry, with applications ranging from anticancer and antimicrobial to neurological agents.[3][4][5] Within this vital class of compounds, 4-Bromoisoquinolin-8-amine emerges as a strategically important intermediate. Its unique substitution pattern—a bromine atom at the C-4 position and an amino group at the C-8 position—offers orthogonal reactivity, making it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a handle for modern cross-coupling reactions, while the amino group provides a site for amidation, alkylation, and other nucleophilic transformations.
This technical guide provides an in-depth exploration of this compound (CAS No. 351458-46-3), designed for researchers, medicinal chemists, and drug development professionals. We will delineate its core chemical properties, propose a robust synthetic pathway, analyze its chemical reactivity with field-proven insights, and discuss its potential applications in the landscape of modern drug discovery.
Physicochemical and Safety Data
While extensive experimental data for this compound is not broadly published, key properties have been collated from reliable chemical suppliers. These data points provide a foundational understanding of the molecule's characteristics and handling requirements.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 351458-46-3 | [6][7] |
| Molecular Formula | C₉H₇BrN₂ | [7] |
| Molecular Weight | 223.07 g/mol | [7][8] |
| Appearance | Pale yellow solid | |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [8] |
Safety and Handling
Based on GHS classifications provided by suppliers, this compound is considered hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled)[8]
-
Precautionary Statements: P261, P280, P301+P310, P311[8]
-
UN Number: 2811, Hazard Class: 6.1, Packing Group: III[8]
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Protection of the Amino Group
-
Rationale: The amino group at the C-8 position is a nucleophile and can react with the brominating agent. Furthermore, as an activating group, it can direct electrophilic substitution. To ensure selective bromination at the C-4 position and prevent unwanted side reactions, the amino group must first be protected, typically as an acetamide.
-
Procedure:
-
Dissolve Isoquinolin-8-amine (1.0 eq.) in pyridine or a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Isoquinolin-8-yl)acetamide, which can often be used in the next step without further purification.
-
Part 2: Selective Bromination at C-4
-
Rationale: The isoquinoline ring is susceptible to electrophilic aromatic substitution, primarily at the C-5 and C-8 positions.[10] However, with the C-8 position occupied and protected, the C-4 position becomes a viable site for substitution. N-Bromosuccinimide (NBS) in an acidic medium like acetic acid is an effective reagent for the bromination of activated aromatic systems and has been successfully used for the C-4 bromination of isoquinoline derivatives.[9]
-
Procedure:
-
Dissolve N-(Isoquinolin-8-yl)acetamide (1.0 eq.) in glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
The product may precipitate out of the solution. If so, collect it by filtration. Otherwise, extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash, dry, and concentrate the organic extracts. The crude product can be purified by column chromatography on silica gel.
-
Part 3: Deprotection to Yield the Final Product
-
Rationale: The final step involves the hydrolysis of the acetamide protecting group to reveal the free amine. This is a standard transformation typically achieved under acidic conditions.
-
Procedure:
-
Suspend the crude 4-Bromo-N-(isoquinolin-8-yl)acetamide in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully basify the solution with aqueous sodium hydroxide until a pH of 9-10 is reached.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its two functional groups, allowing for sequential and selective modifications.
Caption: Reactivity map of this compound.
Reactions at the C-8 Amino Group
The lone pair of electrons on the nitrogen of the 8-amino group makes it a potent nucleophile.[3][11] This enables a variety of classical transformations:
-
Acylation/Sulfonylation: The amine readily reacts with acid chlorides and sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides, respectively. This is a common strategy in medicinal chemistry to modulate physicochemical properties like solubility and to explore structure-activity relationships (SAR).
-
Alkylation: While direct alkylation can lead to over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.
Palladium-Catalyzed Cross-Coupling at the C-4 Position
The C-4 bromine atom is strategically positioned for a host of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug synthesis. The reactivity of the C-Br bond in such reactions generally follows the order I > Br > Cl, making the 4-bromo substituent an ideal and widely used coupling partner.[12]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an aryl or vinyl boronic acid (or ester).[13] This is an exceptionally powerful tool for constructing biaryl scaffolds, which are common motifs in kinase inhibitors and other targeted therapies.[14]
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, coupling the 4-position with a primary or secondary amine.[16][17][18] This allows for the synthesis of complex diaminoisoquinoline derivatives or the introduction of amine-containing side chains, which can be crucial for targeting specific biological interactions or improving pharmacokinetic properties.
Applications in Drug Discovery and Medicinal Chemistry
The structural framework of this compound makes it a high-value scaffold for generating diverse chemical libraries for high-throughput screening. The ability to selectively functionalize two different positions on the isoquinoline core allows for the systematic exploration of chemical space around a proven pharmacophore.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds within the ATP pocket of the enzyme. The 4,8-disubstituted isoquinoline core can be elaborated to mimic this binding mode. The 8-amino group can act as a hydrogen bond donor, while the substituent introduced at the 4-position via Suzuki or other coupling reactions can be designed to occupy hydrophobic pockets and confer selectivity.
-
Antiparasitic and Antimicrobial Agents: Aminoquinoline and isoquinoline derivatives have a long history as antimalarial and antimicrobial agents.[2][21] this compound can serve as a starting point for novel derivatives, where modifications at the C-4 and C-8 positions could lead to compounds with improved potency, novel mechanisms of action, or efficacy against drug-resistant strains.
-
CNS-Active Agents: The isoquinoline scaffold is present in many compounds that act on the central nervous system.[3] By carefully tuning the lipophilicity and hydrogen bonding capacity through derivatization of this compound, medicinal chemists can develop novel ligands for CNS targets such as GPCRs or ion channels.
Conclusion
This compound stands as a versatile and powerful intermediate for the synthesis of complex, biologically active molecules. While detailed experimental characterization is still emerging, its fundamental properties and predictable reactivity provide a solid foundation for its use in advanced chemical synthesis. The orthogonal reactivity of the C-4 bromo and C-8 amino groups enables a modular approach to library synthesis, making it an invaluable tool for researchers and professionals in the pharmaceutical industry. The synthetic protocols and reactivity insights provided in this guide are intended to empower scientists to leverage the full potential of this strategic building block in the pursuit of novel therapeutics.
References
- Corcoran, E. B., & Singer, R. A. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1253–1258. [Link]
- ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]
- National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]
- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- ChemBK. (2024). 8-Aminoisoquinoline.
- BuyersGuideChem. (n.d.). 4-Bromo-8-isoquinolinamine | 351458-46-3.
- ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of....
- Progress in Chemical and Biochemical Research. (2024). Isoquinoline derivatives and its medicinal activity.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.
- Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromo-8-isoquinolinamine | 351458-46-3 - BuyersGuideChem [buyersguidechem.com]
- 7. 8-Isoquinolinamine,4-bromo-(9CI), CasNo.351458-46-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. 351458-46-3|this compound|BLD Pharm [bldpharm.com]
- 9. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 4-Bromoisoquinolin-8-amine
Abstract
4-Bromoisoquinolin-8-amine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a halogen at the C4-position for subsequent cross-coupling reactions and an amino group at the C8-position for amide bond formation or as a directing group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, emphasizing the strategic rationale behind each synthetic step, detailed experimental protocols, and methods for ensuring the integrity and purity of the final compound.
Strategic Overview: A Retrosynthetic Approach
A robust synthesis of this compound requires careful control of regioselectivity on the isoquinoline core. Direct functionalization of 8-aminoisoquinoline is often complicated by the powerful activating nature of the amino group, which can lead to a mixture of halogenated products.[1] A more controlled and reliable strategy involves installing the substituents in a stepwise manner. Our retrosynthetic analysis identifies 4-bromo-8-nitroisoquinoline as the key precursor, which can be chemoselectively reduced to the target amine. This intermediate, in turn, can be accessed via the bromination of 8-nitroisoquinoline, a readily available starting material derived from the parent isoquinoline heterocycle.
Caption: Retrosynthetic analysis of this compound.
The Synthetic Pathway: From Isoquinoline to the Final Product
The forward synthesis is designed as a three-step sequence that prioritizes yield, purity, and operational simplicity.
Caption: The three-step synthesis of this compound.
Detailed Experimental Protocols & Mechanistic Insights
This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles.
Step 1: Synthesis of 8-Nitroisoquinoline
The initial step involves the electrophilic nitration of isoquinoline. The reaction is performed in a strong acid, which protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack. Nitration, therefore, occurs on the benzenoid ring, yielding a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.
-
Causality: Using concentrated sulfuric acid as the solvent and potassium nitrate as the nitrating agent generates the nitronium ion (NO₂⁺) in situ. The reaction is conducted at low temperatures (0-5 °C) to control the exothermic reaction and minimize side-product formation. The separation of the 5- and 8-nitro isomers is the critical challenge of this step and is typically achieved by fractional crystallization, leveraging the differential solubility of the two isomers in solvents like ethanol.
Experimental Protocol: Nitration of Isoquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 200 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Addition of Isoquinoline: Slowly add isoquinoline (e.g., 50 g, 0.387 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: Once the isoquinoline is fully dissolved, add finely powdered potassium nitrate (e.g., 40 g, 0.396 mol) portion-wise over 1-2 hours, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 1 kg). A precipitate will form. Neutralize the cold slurry by the slow addition of concentrated ammonium hydroxide until the pH is ~8.
-
Isolation and Separation: Filter the resulting solid, wash thoroughly with cold water, and dry. The crude solid contains a mixture of 5- and 8-nitroisoquinoline. Separate the isomers via fractional crystallization from ethanol. The 8-nitro isomer is typically less soluble and will crystallize first.
Step 2: Synthesis of 4-Bromo-8-nitroisoquinoline
This step involves the regioselective bromination of 8-nitroisoquinoline. The existing nitro group is a powerful deactivating group, making further electrophilic substitution challenging. However, high-temperature bromination in a strong acid medium can achieve substitution at the C4 position.[2]
-
Causality: The reaction is performed in sulfuric acid with N-Bromosuccinimide (NBS) as the bromine source. The strongly acidic conditions protonate the ring nitrogen, and the deactivating effect of the C8-nitro group directs the incoming electrophile. While classical directing effects would favor C5 or C7, the conditions likely promote bromination at the less-hindered C4 position of the heterocyclic ring. The existence of this specific compound (CAS 677702-62-4) confirms the viability of this transformation.[3]
Experimental Protocol: Bromination of 8-Nitroisoquinoline
-
Reaction Setup: To a solution of 8-nitroisoquinoline (e.g., 10 g, 57.4 mmol) in concentrated sulfuric acid (100 mL), add N-bromosuccinimide (NBS) (11.2 g, 62.9 mmol) in one portion.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the mixture carefully onto crushed ice (500 g).
-
Neutralization and Extraction: Basify the resulting slurry to pH 8-9 with a cold aqueous sodium hydroxide solution. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-8-nitroisoquinoline.[4]
Step 3: Synthesis of this compound
The final step is the chemoselective reduction of the nitro group to an amine. This is a common and high-yielding transformation. The key is to use a reducing agent that does not affect the aryl bromide bond via hydrodebromination.
-
Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic alcoholic solvent is an excellent choice for this transformation. It is a mild and effective reagent for reducing aromatic nitro groups in the presence of halogens. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, ultimately yielding the amine after an acidic work-up.
Experimental Protocol: Reduction of 4-Bromo-8-nitroisoquinoline
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-8-nitroisoquinoline (e.g., 5 g, 19.8 mmol) in ethanol (150 mL).
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 22.3 g, 98.8 mmol) followed by concentrated hydrochloric acid (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. The reaction is typically complete when the yellow color of the starting material disappears, which can be confirmed by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water (100 mL) to the residue and basify to pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide. This will precipitate tin salts.
-
Extraction and Purification: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude solid can be purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Isoquinoline | KNO₃ | H₂SO₄ | 0-5 | 3-5 | 40-50% (of 8-isomer) |
| 2 | 8-Nitroisoquinoline | N-Bromosuccinimide (NBS) | H₂SO₄ | 80-90 | 4-6 | 60-70% |
| 3 | 4-Bromo-8-nitroisoquinoline | SnCl₂·2H₂O, HCl | Ethanol | 78 | 2-3 | 85-95% |
Conclusion
The presented three-step synthesis provides a reliable and scalable pathway to this compound, a high-value intermediate for pharmaceutical research and development. By carefully controlling the reaction sequence and regioselectivity, this method avoids the formation of complex isomeric mixtures associated with direct functionalization approaches. The protocols described herein are based on established chemical transformations and offer a robust foundation for the laboratory-scale production of this important building block. Each step has been designed to be self-validating through standard analytical monitoring and purification techniques, ensuring a high degree of scientific integrity and reproducibility.
References
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry.
- Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI.
- CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- A Study of an 8-Aminoquinoline-Directed C(sp2)
- Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Synthesis of 4-Bromoisoquinoline. PrepChem.com.
- C5–H bromination and chlorination of 8-aminoquinolines.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Sandmeyer reaction. Wikipedia.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- 4-Bromo-8-nitroisoquinoline | C9H5BrN2O2 | CID 57498010. PubChem - NIH.
- This compound;CAS No.:351458-46-3. ChemShuttle.
- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Structure and synthetic route on synthesis derivatives of 8-amidoquinoline.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- 4-BROMO-8-NITROISOQUINOLINE. CymitQuimica.
Sources
An In-Depth Technical Guide to 4-Bromoisoquinolin-8-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, substituted isoquinolines are of particular interest as they allow for the fine-tuning of physicochemical properties and pharmacological profiles. This guide focuses on the molecular structure, synthesis, and applications of a key derivative: 4-Bromoisoquinolin-8-amine. This compound, with its strategically placed bromine and amine functionalities, serves as a crucial building block in the synthesis of complex therapeutic agents, most notably in the development of novel kinase inhibitors.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 351458-46-3) is a pale yellow solid with a molecular weight of 223.07 g/mol .[3] The molecule consists of a benzene ring fused to a pyridine ring, characteristic of the isoquinoline core. The key structural features are a bromine atom at the 4-position and an amino group at the 8-position.
| Property | Value | Source |
| CAS Number | 351458-46-3 | [3][4][5][6] |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | [3][5] |
| Appearance | Pale yellow solid | |
| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and acetonitrile. |
The bromine atom at the C-4 position is a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. The amino group at the C-8 position provides a site for amide bond formation, hydrogen bonding interactions, and can act as a directing group in further electrophilic aromatic substitutions. The interplay of these two functional groups makes this compound a highly valuable and reactive intermediate in multi-step organic synthesis.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Figure 1. Molecular structure of this compound.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic route is outlined below, based on established transformations of the isoquinoline core.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 2. Synthetic workflow for this compound.
Step 1: Nitration of Isoquinoline to 8-Nitroisoquinoline
The initial step involves the electrophilic nitration of isoquinoline. This reaction typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with the 5-nitro isomer being the major product.
-
Reaction: Electrophilic Aromatic Substitution (Nitration)
-
Starting Material: Isoquinoline
-
Reagents: Nitrating mixture (e.g., nitric acid and sulfuric acid)
-
Rationale: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Therefore, substitution occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[7] Separation of the 5- and 8-nitro isomers is crucial and can be achieved by fractional crystallization or chromatography.
Step 2: Reduction of 8-Nitroisoquinoline to 8-Aminoisoquinoline
The separated 8-nitroisoquinoline is then reduced to the corresponding amine.
-
Reaction: Reduction of a Nitro Group
-
Starting Material: 8-Nitroisoquinoline
-
Reagents: Common reducing agents include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).
-
Rationale: The reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis. The resulting 8-aminoisoquinoline is a stable intermediate.
Step 3: Regioselective Bromination of 8-Aminoisoquinoline
This is the most critical step, requiring precise control to achieve bromination at the C4 position. The amino group at C8 is a strong activating group, which can lead to multiple bromination products, primarily at the C5 and C7 positions.[8] However, a patent for a related compound, 4-aminoisoquinoline-8-methyl formate, describes a method for bromination at the 4-position of an 8-substituted isoquinoline derivative using N-bromosuccinimide (NBS) in acetic acid.[2] This suggests that under specific conditions, bromination at C4 is achievable.
-
Reaction: Electrophilic Aromatic Substitution (Bromination)
-
Starting Material: 8-Aminoisoquinoline
-
Reagents: A suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent system.
-
Rationale for Regioselectivity: The directing effect of the substituents on the isoquinoline ring is complex. While the C8-amino group strongly activates the benzene ring, the pyridine nitrogen deactivates the heterocyclic ring. The choice of brominating agent and solvent can influence the regiochemical outcome. The use of a less reactive brominating agent and controlling the reaction temperature may favor the desired C4 substitution. Further research into the specific conditions for this transformation is warranted for process optimization.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. Protons on the benzene ring are expected to be shifted to a higher field (lower ppm) due to the effect of the amino group, while protons on the pyridine ring will be at a lower field.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be significantly shifted downfield. The carbon atoms in the vicinity of the nitrogen atom will also show characteristic shifts.
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br, HCN, and other small molecules.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-Br stretching, as well as absorptions corresponding to the aromatic C-H and C=C bonds of the isoquinoline ring.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[9][10] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
The structure of this compound allows for its elaboration into molecules that can fit into the ATP-binding pocket of kinases. The isoquinoline core can serve as a scaffold to orient other functional groups, the C8-amino group can be used to form hydrogen bonds with the hinge region of the kinase, and the C4-bromo position allows for the introduction of larger substituents that can occupy hydrophobic pockets within the active site, thereby enhancing potency and selectivity.
While specific, publicly disclosed examples of kinase inhibitors synthesized directly from this compound are not extensively documented in readily accessible literature, the frequent appearance of the substituted isoquinoline motif in kinase inhibitor patents and publications underscores the importance of this class of compounds. The versatility of this compound makes it a highly sought-after starting material for the construction of compound libraries for high-throughput screening and lead optimization in kinase-targeted drug discovery programs. A recent study on pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors highlighted that substitution at the 4- and 8-positions significantly influences the kinase inhibition profiles.[11]
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its unique substitution pattern provides chemists with a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The synthetic route, while requiring careful control of regioselectivity, is based on well-established chemical principles. As the demand for novel and selective kinase inhibitors continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase. This guide provides a foundational understanding of this key molecule, intended to empower researchers in their pursuit of next-generation therapeutics.
References
- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-.
- PrepChem.com. Synthesis of 4-Bromoisoquinoline.
- Google Patents. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- BuyersGuideChem. 4-Bromo-8-isoquinolinamine | 351458-46-3.
- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- PubChem. 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine.
- RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- YouTube. ISOQUINOLINE - Synthesis, Reactions and Medicinal uses.
- Wikipedia. Sandmeyer reaction.
- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- BYJU'S. Sandmeyer Reaction Mechanism.
- PubMed Central. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water.
- ResearchGate. Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Organic Chemistry Portal. Sandmeyer Reaction.
- YouTube. Sandmeyer Reaction.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PubMed Central. Compounds from Natural Sources as Protein Kinase Inhibitors.
- Beilstein Journals. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline.
- PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review.
- PubMed Central. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- PubChem. Isoquinolin-8-amine.
- MDPI. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies.
- University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
- PubMed. Recent advances in development of hetero-bivalent kinase inhibitors.
- MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
- Beilstein Journals. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 3. 8-Isoquinolinamine,4-bromo-(9CI), CasNo.351458-46-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. 4-Bromo-8-isoquinolinamine | 351458-46-3 - BuyersGuideChem [buyersguidechem.com]
- 5. 351458-46-3|this compound|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in development of hetero-bivalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromoisoquinolin-8-amine: A Technical Guide for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of Substituted Isoquinolines in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atom imparts crucial physicochemical properties. Among the vast landscape of substituted isoquinolines, 4-Bromoisoquinolin-8-amine (CAS Number: 351458-46-3) has emerged as a particularly valuable building block for drug development professionals. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its reactivity and applications in modern drug discovery, with a focus on the causal relationships that underpin its utility.
Physicochemical Properties and Structural Attributes
This compound is a pale yellow solid with a molecular weight of 223.07 g/mol . Its structure is characterized by the presence of two key functional groups on the isoquinoline core: a bromine atom at the 4-position and an amino group at the 8-position. This unique arrangement of an electron-withdrawing halogen and an electron-donating amino group on the same scaffold gives rise to a nuanced reactivity profile, making it a versatile intermediate for the synthesis of complex molecules.
| Property | Value | Reference(s) |
| CAS Number | 351458-46-3 | |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Pale yellow solid | |
| Solubility | Low solubility in water, soluble in polar organic solvents like DMSO and acetonitrile. |
Synthesis and Characterization: A Proposed Synthetic Pathway and Spectroscopic Analysis
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed adaptation based on the synthesis of a similar compound, 4-aminoisoquinoline-8-methyl formate, as described in patent CN104447547A.[1][2]
Step 1: Protection of the Amino Group
-
To a solution of 8-aminoisoquinoline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (isoquinolin-8-yl)carbamate.
Step 2: Bromination at the 4-Position
-
Dissolve the protected 8-aminoisoquinoline from the previous step in acetic acid.
-
Add N-bromosuccinimide (NBS, 1.2 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude tert-butyl (4-bromoisoquinolin-8-yl)carbamate. Purify by column chromatography if necessary.
Step 3: Deprotection to Yield this compound
-
Dissolve the brominated and protected intermediate in a mixture of methanol and concentrated hydrochloric acid.[1]
-
Stir the solution at room temperature for 12 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and basify with an aqueous ammonia solution to a pH of 9.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for this compound is not widely published. However, we can predict the key spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Based on the data for 4-amino-8-isoquinolinecarboxylic acid methyl ester[1], the following shifts can be anticipated (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | ~6.0-6.5 | Broad singlet |
| H-1 | ~9.2 | Singlet |
| H-3 | ~8.0 | Singlet |
| H-5 | ~8.4 | Doublet |
| H-6 | ~7.7 | Triplet |
| H-7 | ~8.1 | Doublet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the isoquinoline ring. The carbon atom attached to the bromine (C-4) will be significantly deshielded.
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The fragmentation pattern will likely involve the loss of Br radical and subsequent cleavages of the isoquinoline ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-N stretching (around 1250-1335 cm⁻¹).[3] Aromatic C-H and C=C stretching vibrations will also be present.
Reactivity and Application in Medicinal Chemistry
The dual functionality of this compound makes it a highly valuable synthon in drug discovery. The bromine atom at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the amino group at the 8-position can be functionalized through acylation, alkylation, or used to modulate the physicochemical properties of the final molecule.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: The C-Br bond at the 4-position is amenable to Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids or esters.[4][5][6] This reaction allows for the introduction of diverse aromatic substituents, which is a common strategy in lead optimization to probe protein-ligand interactions and modulate pharmacokinetic properties. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₃PO₄).
Buchwald-Hartwig Amination: The C-Br bond can also undergo Buchwald-Hartwig amination to form a new C-N bond.[7][8] This reaction is particularly useful for synthesizing derivatives with substituted amino groups at the 4-position, which can act as hydrogen bond donors or acceptors and significantly influence biological activity.
Functionalization of the Amino Group
The amino group at the 8-position can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. These modifications can be used to introduce new functionalities, alter the lipophilicity of the molecule, or serve as a point of attachment for linkers in the development of probes or targeted drug delivery systems.
Application in Kinase Inhibitor Synthesis
This compound is a valuable intermediate in the synthesis of novel kinase inhibitors. The isoquinoline core can mimic the hinge-binding motif of ATP, while the substituents at the 4- and 8-positions can be tailored to achieve selectivity and potency against specific kinases. For instance, the bromine at the 8-position has been shown to be detrimental to Haspin inhibition in a series of pyrazolo[3,4-g]isoquinolines, highlighting the importance of substitution patterns in achieving desired biological activity.
Safety and Handling
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound represents a strategically important and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern allows for selective functionalization at two distinct positions, enabling the rapid generation of diverse chemical libraries for biological screening. The ability to perform palladium-catalyzed cross-coupling reactions at the 4-position, coupled with the potential for modification of the 8-amino group, provides a powerful platform for the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. As the demand for new and effective drugs continues to grow, the utility of well-designed and highly functionalized intermediates like this compound will undoubtedly continue to expand.
References
- Fisher Scientific. Safety Data Sheet: 4-Bromoisoquinoline. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC379640050&productDescription=4-BROMOISOQUINOLINE+98%25+5GR&vendorId=VN00033897&countryCode=US&language=en]
- Thermo Fisher Scientific. Safety Data Sheet: 4-Bromoisoquinoline. [URL: https://www.thermofisher.
- Sigma-Aldrich. 4-Bromoisoquinolin-1-amine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/55270-27-4]
- Apollo Scientific. 4-Bromoisoquinoline Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR14319_msds.pdf]
- MedchemExpress. Safety Data Sheet. [URL: https://www.medchemexpress.com/sds/4-Bromoisoquinoline.html]
- Google Patents. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. [URL: https://patents.google.
- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/sds/Sigma-Aldrich/H6878]
- Google Patents. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate. [URL: https://patents.google.
- ChemShuttle. This compound; CAS No.: 351458-46-3. [URL: https://www.chemshuttle.com/product-details/4-bromoisoquinolin-8-amine-cas-no-351458-46-3]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.
- PrepChem.com. Synthesis of 4-Bromoisoquinoline. [URL: https://www.prepchem.com/synthesis-of-4-bromoisoquinoline/]
- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [URL: https://www.researchgate.net/publication/281450095_A_Selective_Synthesis_of_4-Bromoisoquinoline_and_4-Bromoisquinolone]
- Google Patents. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof. [URL: https://patents.google.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-2-chloroquinazolin-4-amine. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-of-8-bromo-2-chloroquinazolin-4-amine]
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0195]
- ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [URL: https://www.researchgate.net/publication/236166415_Synthesis_of_8-bromoisoquinolines_and_a_crystal_structure_of_an_acyclic_secondary_amine-borane]
- Google Patents. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives. [URL: https://patents.google.
- Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [URL: https://www.bgch.acad.bg/fce/BCC/BCC-2021/BCC-53-2-2021/BCC-53-2-243-251-2021.pdf]
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [URL: https://www.chemguide.co.
- Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [URL: https://open.maricopa.edu/chem235/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/]
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [URL: https://www.spectroscopynow.com/view/prediction-1h-nmr-chemical-shifts-organic-compounds]
- MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [URL: https://www.mdpi.com/2218-1989/11/5/289]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Specac Ltd. Interpreting Infrared Spectra. [URL: https://www.specac.com/en/news/blog/articles/interpreting-infrared-spectra]
- UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [URL: https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html]
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [URL: https://egyankosh.ac.in/bitstream/123456789/68819/1/Unit-13.pdf]
- PubMed Central. Accurate ab initio prediction of NMR chemical shifts of nucleic acids and nucleic acids/protein complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4231742/]
- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [URL: https://open.maricopa.edu/organicchem/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands-2/]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [URL: https://www.colorado.edu/lab/odas/instrumentation/ir-spectroscopy/table-characteristic-ir-absorptions]
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. [URL: https://patents.google.
- The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [URL: https://livrepository.liverpool.ac.uk/3003450/1/Abraham_2000A_red.pdf]
- Google Patents. US7714127B2 - Process for making heteroaryl amine intermediate compounds. [URL: https://patents.google.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.
- ChemRxiv. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6154a4e8d3848d70154b0c6e]
- ChemicalBook. 4-bromoisoquinolin-1-amine suppliers & manufacturers in China. [URL: https://www.chemicalbook.com/ShowSupplierProductsList-55270-27-4-CB9870507.htm]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_compounds/19.09%3A_The_Suzuki-Miyaura_coupling_reaction]
- The Suzuki Reaction. [URL: https://www.studocu.
- Chemistry LibreTexts. 6.5: Amine Fragmentation. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_at_Little_Rock/Chem_4320_5320%3A_Instrumental_Analysis/06%3A_Mass_Spectrometry/6.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7b0b7e732d8e3c6a9b4e9]
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01614a]
- Google Patents. EP1461319B1 - Quinoline derivatives, synthesis method, and medicines containing said derivatives. [URL: https://patents.google.
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Wikipedia. Fragmentation (mass spectrometry). [URL: https://en.wikipedia.
Sources
- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Physical properties of 4-Bromoisoquinolin-8-amine
An In-depth Technical Guide to the Physical Properties of 4-Bromoisoquinolin-8-amine
Introduction
This compound is a heterocyclic aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a substituted isoquinoline, its structural motif is a key component in a variety of biologically active molecules. The strategic placement of the bromine atom at the 4-position and the amine group at the 8-position creates a versatile scaffold for further chemical modification, making it a valuable intermediate in the synthesis of novel kinase inhibitors and other therapeutic agents.
An exhaustive understanding of the physical properties of a compound is a non-negotiable prerequisite for its effective use in research and development. These properties dictate critical experimental parameters, including solvent selection for synthesis and purification, storage conditions to ensure long-term stability, and the analytical methods best suited for its characterization. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines detailed protocols for their experimental determination, and explains the scientific rationale behind these characteristics and procedures.
Chemical Identity and Molecular Structure
A precise definition of a molecule's identity is the foundation of all subsequent chemical and physical analysis.
-
Chemical Name: this compound
-
CAS Number: 351458-46-3
-
Molecular Formula: C₉H₇BrN₂
-
Molecular Weight: 223.08 g/mol
The structure consists of a bicyclic isoquinoline core, which is an isomer of quinoline with the nitrogen atom at the 2-position. The bromine atom, a halogen, is attached at the 4-position, while the primary amine (-NH₂) functional group is located at the 8-position of the ring system.
Physicochemical Properties
The macroscopic properties of a substance are a direct consequence of its molecular structure. The following table summarizes the key physicochemical data for this compound.
| Property | Value / Description | Significance in Research & Development |
| Appearance | Pale yellow solid | Provides a preliminary, non-destructive check for material identity and purity. Deviations in color may indicate impurities or degradation. |
| Melting Point | Data not available. Predicted to be a solid with a distinct melting point. | A sharp melting point is a primary indicator of purity. It is a critical parameter for quality control and reaction monitoring. |
| Boiling Point | Data not available. Expected to be high (>300°C) due to its aromatic nature and potential for hydrogen bonding. | Not practically relevant as the compound would likely decompose before boiling at atmospheric pressure. Vacuum distillation would be required. |
| Solubility | Low solubility in water; soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile. | Crucial for selecting appropriate solvents for chemical reactions (e.g., cross-coupling), purification (e.g., recrystallization, chromatography), and for preparing stock solutions for biological screening. |
| pKa | Data not available. Predicted to be weakly basic. | The pKa of the amino group and the ring nitrogen influences the compound's charge state at different pH values, affecting its solubility, reactivity, and interaction with biological targets. |
Spectroscopic Profile for Structural Confirmation
Spectroscopy is the cornerstone of molecular structure elucidation. The following sections describe the expected spectroscopic signatures for this compound, providing a basis for experimental verification.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized batch of this compound. This process ensures both identity and purity are confirmed before its use in downstream applications.
Caption: Workflow for Physical & Structural Characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).
-
Expected Molecular Ion: For this compound, the key feature is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
-
[M]⁺: ~222.98 (corresponding to C₉H₇⁷⁹BrN₂)
-
[M+2]⁺: ~224.98 (corresponding to C₉H₇⁸¹BrN₂)
-
-
Causality: The presence of this characteristic "doublet" is a powerful diagnostic tool, providing strong evidence for the incorporation of a single bromine atom in the molecule[1]. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.
-
Expected Signals:
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 4-6 ppm. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Aromatic Protons: The isoquinoline ring system will display a series of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) will be unique to this substitution pattern and can be used to definitively confirm the isomer. The protons on the benzene portion of the core will interact with each other, as will the protons on the pyridine portion.
-
Integration: The relative areas of the signals will correspond to the number of protons they represent (e.g., the amine signal will integrate to 2H, while each aromatic signal will integrate to 1H).
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule.
-
Expected Signals:
-
Aromatic Carbons: Nine distinct signals are expected in the aromatic region (typically 110-160 ppm), corresponding to the nine carbon atoms of the isoquinoline core.
-
C-Br Signal: The carbon atom directly attached to the bromine (C4) will be shifted to a characteristic range (approx. 115-125 ppm).
-
C-N Signals: The carbons attached to nitrogen atoms (C1, C3, C8, and C8a) will have chemical shifts influenced by the electronegativity of the nitrogen.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.
-
Expected Characteristic Absorptions:
-
N-H Stretch (Amine): Primary amines typically show two medium-intensity, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds[2][3]. This is a key diagnostic feature.
-
N-H Bend (Amine): A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹[3].
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: A signal for the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range[3].
-
Sources
4-Bromoisoquinolin-8-amine solubility data
An In-depth Technical Guide to the Solubility of 4-Bromoisoquinolin-8-amine
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall viability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 351458-46-3), a vital building block in the synthesis of novel therapeutics, particularly kinase inhibitors. We will explore its fundamental physicochemical properties, present available solubility data, and offer detailed, field-proven protocols for its empirical determination. Furthermore, this document discusses factors influencing solubility and outlines strategies for its enhancement, providing researchers, scientists, and drug development professionals with a foundational resource for their work with this important heterocyclic amine.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic compound featuring an isoquinoline core, a bromine substituent, and an exocyclic amine group. This specific arrangement of functional groups makes it an exceptionally reactive and versatile intermediate in medicinal chemistry. However, like many nitrogen-containing heterocyclic compounds, its planar aromatic structure can lead to poor aqueous solubility, a significant hurdle in drug development.[1] Understanding and quantifying the solubility of this intermediate is paramount for:
-
Reaction Condition Optimization: Ensuring the compound remains in solution for efficient chemical synthesis and purification.
-
Biological Assay Development: Preparing accurate stock solutions and preventing precipitation in aqueous assay buffers is crucial for reliable pharmacological data.
-
Pre-formulation Studies: Early knowledge of solubility informs the strategy for developing a viable dosage form with acceptable bioavailability.
This guide serves as a practical manual, blending theoretical principles with actionable experimental protocols to address the challenges associated with the solubility of this compound.
Physicochemical Profile of this compound
The solubility of a molecule is intrinsically linked to its physicochemical properties. The presence of a basic amine, a lipophilic brominated aromatic system, and a hydrogen-bonding capable nitrogen within the isoquinoline ring creates a complex interplay of forces governing its interaction with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 351458-46-3 | |
| Molecular Formula | C₉H₇BrN₂ | Derived from structure. |
| Molecular Weight | 244.05 g/mol | |
| Appearance | Pale yellow solid | |
| pKa (Predicted) | ~4.5-5.5 (Isoquinoline N), ~3.5-4.5 (8-amino group) | Predicted based on isoquinoline (pKa 5.14) and aniline derivatives. The bromine atom is electron-withdrawing, which is expected to decrease the basicity of both nitrogen atoms.[2] |
| logP (Predicted) | ~2.5 - 3.0 | Predicted value; indicates moderate lipophilicity. |
The predicted pKa values suggest that this compound is a weak base.[2][3] It will become protonated and form salts in strongly acidic conditions, which typically increases aqueous solubility. Its moderate predicted logP value points towards a balance of hydrophilic and lipophilic character, consistent with observed solubility in polar organic solvents.
Solubility Profile
Direct quantitative solubility data for this compound is not extensively published. However, based on its structural properties and information from chemical suppliers, a qualitative and semi-quantitative profile can be established.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Expected Solubility | Rationale & Citation |
| Water | Aqueous, Polar Protic | Low / Poor | The large, hydrophobic brominated aromatic core outweighs the hydrophilic contributions of the two nitrogen atoms. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low / Poor | At physiological pH, the compound will be predominantly in its neutral, less soluble form. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Freely Soluble | A strong polar aprotic solvent capable of disrupting crystal lattice energy and forming favorable interactions. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common polar organic solvent suitable for this compound. |
| Ethanol (EtOH) / Methanol (MeOH) | Polar Protic | Moderately Soluble | The alkyl chain of the alcohol provides some non-polar character, while the hydroxyl group can hydrogen bond with the amine and isoquinoline nitrogen. |
| Chloroform (CHCl₃) | Non-polar | Soluble | The parent 4-Bromoisoquinoline is soluble in chloroform.[4] |
Experimental Determination of Solubility
To move beyond qualitative estimates, empirical determination is essential. The two most common methods in a drug discovery setting are for determining equilibrium and kinetic solubility.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5] It measures the concentration of a saturated solution after a sufficient equilibration period.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 PBS) in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution. This high-throughput method mimics the conditions of many biological assays and is valuable for early-stage discovery.[1]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with pure DMSO to create a range of concentrations.
-
Precipitation Induction: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to all wells, including a DMSO-only control. The final DMSO concentration should be low and consistent across all wells (typically ≤1-2%) to minimize its co-solvent effect.
-
Incubation: Seal the plate and shake at room temperature for a short, defined period (e.g., 1-2 hours).
-
Detection: Measure the amount of precipitate formed. This can be done visually, by turbidimetry (nephelometry) using a plate reader, or by analyzing the concentration remaining in solution after filtration/centrifugation via HPLC or UV-Vis spectroscopy.
-
Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is detected compared to the control.
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing Solubility and Enhancement Strategies
Several factors can be manipulated to improve the solubility of this compound. Understanding these provides a rational basis for formulation and experimental design.
-
pH and Salt Formation: As a weak base, the compound's aqueous solubility is highly pH-dependent. In acidic conditions (pH < pKa), the nitrogen atoms become protonated, forming a more soluble salt. Therefore, using acidic buffers or performing salt screening with various pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate) is a primary strategy for enhancing aqueous solubility.
-
Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 can significantly increase solubility. However, the concentration of co-solvents must be carefully controlled, especially in biological assays where they may exhibit toxicity.
-
Solid Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are thermodynamically less stable and typically exhibit higher apparent solubility and faster dissolution rates than their crystalline counterparts.
Caption: Key factors influencing the solubility of the target compound.
Conclusion
This compound is a key synthetic intermediate whose utility is closely tied to its solubility characteristics. While exhibiting poor solubility in aqueous media, it is readily soluble in polar aprotic solvents like DMSO and acetonitrile. This guide has provided a detailed physicochemical profile and robust, practical protocols for the quantitative measurement of both its equilibrium and kinetic solubility. For researchers in drug discovery and chemical synthesis, a thorough understanding and empirical determination of this property are not merely procedural but are foundational to the success of their work, enabling rational experimental design, reliable biological data, and informed formulation strategies.
References
- This compound;CAS No.:351458-46-3 - ChemShuttle. (n.d.).
- 4-Bromoisoquinolin-1-amine | 55270-27-4 - Sigma-Aldrich. (n.d.).
- 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine - PubChem. (n.d.).
- An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione - Benchchem. (n.d.).
- 4-Bromoisoquinoline 98 1532-97-4 - Sigma-Aldrich. (n.d.).
- 4-Bromoisoquinoline | CAS 1532-97-4 - Chemical Suppliers. (n.d.).
- Isoquinoline - Wikipedia. (n.d.).
- Heterocyclic Amines - Chemistry LibreTexts. (2025, February 24).
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF - ResearchGate. (2025, August 6).
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
Sources
A Technical Guide to the Regioselective Synthesis of 4-Bromoisoquinolin-8-amine
Abstract
Substituted isoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 4,8-disubstituted isoquinolines are of significant interest, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides an in-depth, technically-focused protocol for the synthesis of 4-Bromoisoquinolin-8-amine, a valuable building block, starting from commercially available 8-bromoisoquinoline. The presented strategy is a robust two-step process involving a highly regioselective bromination at the C-4 position, followed by a transition-metal-catalyzed selective amination at the C-8 position. This document elucidates the mechanistic rationale behind each transformation, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that ensure a successful and high-yielding synthesis.
Part 1: Strategic Overview and Mechanistic Rationale
The synthesis of specifically substituted heteroaromatic compounds often presents significant challenges related to regioselectivity. The target molecule, this compound, requires the precise introduction of two different functional groups—a bromine atom and an amino group—at distinct positions on the isoquinoline framework, starting from a mono-substituted precursor.
The chosen synthetic pathway is designed for efficiency and control:
-
Regioselective C-4 Bromination: The first step involves the installation of a bromine atom at the 4-position of the 8-bromoisoquinoline starting material. This yields the key intermediate, 4,8-dibromoisoquinoline.
-
Selective C-8 Amination: The second step is a selective nucleophilic substitution on the 4,8-dibromoisoquinoline intermediate, where the bromine at the 8-position is replaced by an amino group.
This strategy is underpinned by the distinct electronic properties of the isoquinoline ring system. The pyridine ring is inherently electron-deficient, which facilitates electrophilic attack at the C-4 position under specific conditions. Conversely, in the subsequent transition-metal-catalyzed amination, the difference in reactivity between the C-4 and C-8 positions allows for selective functionalization.
Caption: Overall two-step synthetic workflow.
Part 2: Step 1 - Regioselective C-4 Bromination of 8-Bromoisoquinoline
Expertise & Experience: The Causality Behind Experimental Choices
The direct bromination of the isoquinoline core at the C-4 position requires careful selection of reagents and conditions. The pyridine moiety of isoquinoline is electron-deficient and generally resistant to electrophilic substitution. However, the C-4 position is somewhat activated by the nitrogen lone pair. By using N-bromosuccinimide (NBS) in an acidic medium like acetic acid, we can achieve a controlled and selective bromination. The acid serves to activate the NBS, generating a more potent electrophilic bromine species. This method avoids the harsh conditions of other bromination techniques that could lead to undesired side products. A patent describing a similar transformation on a related isoquinoline system validates this approach, demonstrating its industrial applicability and scalability[1].
Authoritative Grounding: The Mechanism of Electrophilic Substitution
Electrophilic aromatic substitution on the isoquinoline ring system is governed by the electronic nature of its two fused rings. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, substitution preferentially occurs on the benzene ring, typically at the C-5 and C-8 positions[2]. However, forcing conditions or specific reagent choices can direct substitution to the pyridine ring. In this protocol, the use of NBS in acetic acid provides a source of electrophilic bromine that selectively attacks the C-4 position of the pyridine ring, leading to the desired 4,8-dibromoisoquinoline intermediate.
Experimental Protocol: Synthesis of 4,8-Dibromoisoquinoline
Materials and Equipment:
-
8-Bromoisoquinoline
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 8-bromoisoquinoline (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to afford 4,8-dibromoisoquinoline.
Data Presentation: Bromination Reaction Parameters
| Parameter | Value | Rationale |
| Solvent | Glacial Acetic Acid | Provides an acidic medium to activate NBS and solubilize the starting material. |
| Brominating Agent | N-Bromosuccinimide (NBS) | A safe and effective source of electrophilic bromine for selective bromination. |
| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier for substitution on the electron-deficient ring. |
| Reaction Time | 4-6 hours | Typical duration for completion, should be monitored by TLC. |
| Expected Yield | 60-75% | Based on analogous transformations reported in the literature[1]. |
Part 3: Step 2 - Selective C-8 Amination via Buchwald-Hartwig Cross-Coupling
Expertise & Experience: Achieving Regioselectivity
With the 4,8-dibromoisoquinoline intermediate in hand, the critical challenge is the selective substitution of the C-8 bromine atom. While both the C-4 and C-8 positions bear a bromine atom, their electronic environments are distinct. The C-4 bromine is attached to the electron-poor pyridine ring, making it more susceptible to traditional nucleophilic aromatic substitution (SNAr). However, transition-metal-catalyzed reactions like the Buchwald-Hartwig amination operate via a different mechanism involving oxidative addition. In this catalytic cycle, the palladium(0) catalyst preferentially undergoes oxidative addition into the C-Br bond on the more electron-rich carbocyclic (benzene) ring (C-8) over the C-Br bond on the electron-deficient heterocyclic (pyridine) ring (C-4). This difference in reactivity is the cornerstone of this selective transformation. The choice of an appropriate palladium catalyst and a sterically hindered phosphine ligand is crucial for facilitating the catalytic cycle and achieving high yields.
Authoritative Grounding: The Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The catalytic cycle typically involves:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (in this case, the C-8 bromine of 4,8-dibromoisoquinoline) to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the Pd(0) catalyst.
The selectivity for the C-8 position is primarily determined by the kinetics of the initial oxidative addition step.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
4,8-Dibromoisoquinoline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or NaOt-Bu)
-
Amine source (e.g., Benzophenone imine, followed by acidic hydrolysis)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4,8-dibromoisoquinoline (1.0 eq), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine source (e.g., benzophenone imine, 1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate. If using benzophenone imine, dissolve the residue in THF and treat with 2M HCl to hydrolyze the imine. Stir for 1-2 hours, then basify with NaOH and extract the product.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.
Data Presentation: Amination Reaction Parameters
| Parameter | Recommended System | Rationale |
| Catalyst | Pd2(dba)3 / Xantphos | A robust and versatile catalytic system for C-N cross-coupling with aryl bromides. |
| Base | Cs2CO3 or NaOt-Bu | Strong, non-nucleophilic bases required to facilitate the deprotonation of the amine. |
| Amine Source | Benzophenone imine | A convenient ammonia surrogate that allows for controlled mono-amination. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | High-boiling, aprotic solvents suitable for palladium catalysis. Must be oxygen-free. |
| Temperature | 100-110 °C | Necessary to drive the catalytic cycle, particularly the reductive elimination step. |
| Expected Yield | 55-70% | Typical yields for Buchwald-Hartwig aminations on complex heterocyclic systems. |
Conclusion
This guide details a reliable and regioselective two-step synthesis of this compound from 8-bromoisoquinoline. By leveraging a controlled electrophilic bromination followed by a mechanistically distinct, selective palladium-catalyzed amination, the target molecule can be accessed efficiently. The protocols and mechanistic insights provided herein are grounded in established chemical principles and supported by authoritative literature, offering researchers and drug development professionals a clear and validated pathway to this valuable chemical intermediate.
References
- Organic Syntheses Procedure for 5-bromo-8-nitroisoquinoline.
- Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents (CN104447547A).
- Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
- Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI.
Sources
Spectroscopic Blueprint of 4-Bromoisoquinolin-8-amine: A Technical Guide for Researchers
Introduction: The Structural Significance of 4-Bromoisoquinolin-8-amine
This compound (CAS 351458-46-3) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its isoquinoline core is a privileged scaffold found in numerous biologically active molecules, while the strategic placement of bromine and amine functionalities offers versatile handles for synthetic elaboration. The bromine atom at the 4-position can participate in various cross-coupling reactions, and the amino group at the 8-position serves as a key site for derivatization, making this molecule a valuable building block for creating diverse chemical libraries.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular framework is essential for interpreting spectroscopic data, particularly for NMR assignments. The following diagram illustrates the structure of this compound with the conventional numbering system for the isoquinoline ring.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the amine protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1 | ~8.9 - 9.1 | Singlet (s) | - | Deshielded due to proximity to the electronegative nitrogen and the anisotropic effect of the adjacent aromatic ring. |
| H-3 | ~8.2 - 8.4 | Singlet (s) | - | Also deshielded by the nitrogen, but to a lesser extent than H-1. |
| H-5 | ~7.6 - 7.8 | Doublet (d) | ~8.0 | Part of the benzenoid ring, coupled to H-6. |
| H-6 | ~7.3 - 7.5 | Triplet (t) | ~8.0 | Coupled to both H-5 and H-7. |
| H-7 | ~7.0 - 7.2 | Doublet (d) | ~8.0 | Coupled to H-6 and influenced by the electron-donating amino group. |
| 8-NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | Chemical shift is variable and depends on concentration and solvent. The protons are exchangeable with D₂O. |
Expert Insights:
-
Solvent Effects: The chemical shift of the NH₂ protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a more polar solvent like DMSO-d₆, this peak would be expected to shift downfield and may appear sharper.
-
Through-Space Effects: The bromine atom at C-4 will exert a deshielding effect on the peri-proton H-5 through space, contributing to its downfield shift compared to isoquinoline itself.
-
Substituent Effects: The electron-donating amino group at C-8 will shield the protons on the benzenoid ring (H-5, H-6, H-7), causing them to appear at a relatively higher field (lower ppm) compared to the unsubstituted 4-bromoisoquinoline.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The use of a high-purity solvent is crucial to avoid interfering signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard one-pulse sequence is generally sufficient. Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). Perform phase and baseline corrections to obtain a clean spectrum for integration and peak picking.
¹³C NMR Spectroscopy: The Carbon Framework
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample size and more scans are typically required compared to ¹H NMR.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | ~150 - 152 | Deshielded by the adjacent nitrogen atom. |
| C-3 | ~142 - 144 | Also deshielded by the nitrogen, but to a lesser extent than C-1. |
| C-4 | ~120 - 122 | Direct attachment to bromine causes a significant upfield shift due to the heavy atom effect. |
| C-4a | ~135 - 137 | Quaternary carbon at the ring junction. |
| C-5 | ~128 - 130 | Aromatic CH carbon. |
| C-6 | ~125 - 127 | Aromatic CH carbon. |
| C-7 | ~115 - 117 | Shielded by the electron-donating amino group. |
| C-8 | ~145 - 147 | Attached to the electron-donating amino group, resulting in a downfield shift. |
| C-8a | ~127 - 129 | Quaternary carbon at the ring junction. |
Expert Insights:
-
DEPT Analysis: To distinguish between CH, CH₂, and CH₃ groups and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. For this compound, all CH carbons (C-1, C-3, C-5, C-6, C-7) would appear as positive signals, and the quaternary carbons (C-4, C-4a, C-8, C-8a) would be absent.
-
Heteroatom Effects: The nitrogen atom strongly deshields the adjacent carbons (C-1 and C-3). The bromine atom at C-4 has a notable "heavy atom" shielding effect, causing this carbon to appear at a higher field than might otherwise be expected. The amino group at C-8 is electron-donating, which shields the ortho (C-7) and para (C-5) positions and deshields the ipso-carbon (C-8).
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by vibrations of the amino group and the aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine. Two distinct bands are expected.[2] |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Typical for C-H bonds on an aromatic ring.[3] |
| 1620 - 1580 | N-H bend (scissoring) | Medium to Strong | Confirms the presence of a primary amine.[2] |
| 1580 - 1450 | Aromatic C=C stretch | Medium to Strong | Multiple bands are expected in this region, characteristic of the isoquinoline ring system.[3] |
| 1335 - 1250 | Aromatic C-N stretch | Strong | Characteristic of an aromatic amine.[2] |
| ~830 | C-H out-of-plane bend | Strong | Indicative of the substitution pattern on the aromatic rings. |
| 1100 - 1000 | C-Br stretch | Medium | The C-Br stretch in aromatic compounds falls in this region. |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Rationale for Prediction |
| 222/224 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately 1:1 intensity, separated by 2 m/z units, is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[4] |
| 143 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for bromo-aromatic compounds.[5] |
| 116 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the isoquinoline ring, a characteristic fragmentation of nitrogen-containing heterocycles. |
Expert Insights:
-
Ionization Technique: Electron Ionization (EI) is likely to cause significant fragmentation, providing structural information. A softer ionization technique, such as Electrospray Ionization (ESI), would result in a more prominent protonated molecular ion peak ([M+H]⁺ at m/z 223/225) and less fragmentation, which is useful for confirming the molecular weight.
-
High-Resolution MS (HRMS): HRMS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₉H₇BrN₂).
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: A typical workflow for structural elucidation using multiple spectroscopic techniques.
Conclusion
While direct experimental data for this compound is not widely published, a comprehensive and reliable spectroscopic profile can be confidently predicted. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and analysis of analogous structures. The synergistic use of these techniques, as outlined in the proposed workflow, provides a robust system for the unambiguous structural confirmation of this compound, a critical step for its application in drug discovery and materials science. By understanding the causality behind the expected spectral features, scientists can more effectively interpret their own experimental data and troubleshoot any unexpected results.
References
- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
- University of California, Los Angeles Chemistry Department. IR Spectroscopy Tutorial: Amines.
- Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., ... & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 733.
- PubChem. (n.d.). 4-Bromoisoquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds.
Sources
- 1. 8-Isoquinolinamine,4-bromo-(9CI), CasNo.351458-46-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Investigational Mechanism of Action of 4-Bromoisoquinolin-8-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoisoquinolin-8-amine is a novel heterocyclic compound built upon the isoquinoline scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of pharmacologically active agents.[1] While direct literature on the specific mechanism of action for this compound is not yet established, its structural architecture strongly suggests potential as a modulator of key signaling pathways implicated in oncology. This guide presents a hypothesis-driven framework for investigating its mechanism, focusing on two high-probability targets for isoquinoline-based small molecules: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) Polymerase (PARP). We provide a detailed exploration of these pathways, the rationale for their selection, and comprehensive, field-proven experimental protocols to systematically elucidate the compound's biological activity.
Introduction: The Isoquinoline Scaffold and a Hypothesis-Driven Approach
The isoquinoline core is a recurring motif in compounds targeting critical cellular processes, including cell cycle regulation, DNA repair, and signal transduction.[1][2] Its rigid structure and nitrogen atom provide a versatile template for designing inhibitors that can fit into the ATP-binding pockets of kinases or the NAD+ binding sites of enzymes like PARP.[2][3]
Given the absence of specific data for this compound, a logical and scientifically rigorous investigation must begin with a hypothesis grounded in chemical precedent. This guide is structured to serve as a comprehensive roadmap for such an investigation. We will proceed by first exploring the most prominent potential mechanism—VEGFR-2 inhibition—followed by a compelling secondary hypothesis—PARP inhibition.
Hypothesized Primary Mechanism: Inhibition of VEGFR-2 Signaling
The inhibition of angiogenesis, the formation of new blood vessels, is a cornerstone of modern cancer therapy.[4][5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is the principal mediator of this process.[4][6] Overexpression of VEGFR-2 is common in various tumors, making it a prime therapeutic target.[5][7] Many small molecule inhibitors with quinoline and isoquinoline cores have been developed to target this kinase.[5][7]
The VEGFR-2 Signaling Cascade
Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[4][8] This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[6][8] Key pathways include the PLCγ-PKC-MAPK cascade for proliferation and the PI3K-Akt pathway for cell survival.[6]
Proposed Mechanism of Inhibition
We hypothesize that this compound functions as a Type I or Type II ATP-competitive inhibitor.[9] It likely binds to the ATP pocket in the kinase domain of VEGFR-2, preventing the autophosphorylation necessary for receptor activation and halting the downstream signaling cascade that drives angiogenesis.[5][10]
Experimental Workflow for Validating VEGFR-2 Inhibition
To systematically validate this hypothesis, a multi-tiered experimental approach is required, moving from direct biochemical assays to more complex cellular models of angiogenesis.
Protocol 1: In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2.
-
Methodology (Example using ELISA-based format):
-
Coat a 96-well plate with a substrate peptide (e.g., poly-Glu-Tyr).
-
Prepare a reaction mixture containing recombinant VEGFR-2 kinase, ATP, and varying concentrations of this compound (typically from 1 nM to 100 µM). Include a known inhibitor (e.g., Sorafenib) as a positive control.[11][12]
-
Add the reaction mixture to the coated wells and incubate at 30°C for 60 minutes to allow for phosphorylation.
-
Wash the wells to remove ATP and kinase.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash away the unbound antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Endothelial Cell Tube Formation Assay
-
Objective: To assess the ability of the compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Methodology:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency.
-
Starve the HUVECs in a low-serum medium for 4-6 hours.
-
Resuspend the starved HUVECs in a basal medium containing VEGF (e.g., 50 ng/mL).
-
Pre-treat the HUVEC suspension with various concentrations of this compound for 30 minutes.
-
Seed the treated cells onto the solidified Matrigel.
-
Incubate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like networks using a microscope and capture images.
-
Quantify the results by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison with reference compounds.
Table 1: Sample Data Summary for VEGFR-2 Inhibition
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation GI50 (nM) |
|---|---|---|
| This compound | Experimental Value | Experimental Value |
| Sorafenib (Reference) | 82[10] | Literature/Experimental Value |
| Sunitinib (Reference) | Literature Value | Literature/Experimental Value |
Hypothesized Secondary Mechanism: PARP Inhibition
Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs).[13] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[14] Inhibiting PARP in these cells prevents the repair of SSBs, which then collapse into toxic DSBs during replication.[15] Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to cell death. This concept is known as "synthetic lethality" and is a clinically validated cancer therapy strategy.[13][16]
PARP in DNA Repair and the Effect of Inhibition
When a DNA SSB occurs, PARP1 binds to the damaged site. This binding activates its enzymatic function, which uses NAD+ as a substrate to synthesize chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins.[15] These PAR chains act as a scaffold to recruit other DNA repair proteins. PARP inhibitors function by competitively binding to the NAD+ pocket, preventing PAR synthesis.[15] A crucial aspect of their mechanism is "PARP trapping," where the inhibitor locks the PARP protein onto the DNA, creating a physical obstruction that is more cytotoxic than the mere inhibition of its enzymatic activity.[17]
Experimental Workflow for Validating PARP Inhibition
The validation workflow for PARP inhibition focuses on enzymatic inhibition, the degree of PARP trapping, and the ultimate phenotypic outcome of synthetic lethality.
Protocol 3: Universal Chemiluminescent PARP Assay
-
Objective: To quantify the inhibitory effect of the compound on PARP1 enzymatic activity in a cell-free system.[18]
-
Methodology:
-
Coat a 96-well plate with histones (PARP substrates).
-
Prepare a reaction mixture containing activated DNA, recombinant PARP1 enzyme, biotinylated-NAD+, and varying concentrations of this compound. A known inhibitor like Olaparib serves as a positive control.[19]
-
Add the mixture to the wells and incubate to allow the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histones.
-
Wash the wells.
-
Add Streptavidin-HRP, which binds to the biotinylated PAR chains.
-
Wash away unbound conjugate.
-
Add a chemiluminescent HRP substrate and measure the signal.[18]
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 4: Cellular Synthetic Lethality Assay
-
Objective: To determine if this compound selectively kills cancer cells with HR deficiency.
-
Methodology:
-
Select an isogenic pair of cell lines, one with a BRCA mutation (e.g., CAPAN-1, MDA-MB-436) and a matched BRCA wild-type line (e.g., BxPC-3, MCF-7).
-
Seed both cell lines in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound for 72-120 hours.
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo® for ATP content or MTS assay for metabolic activity).
-
Plot the dose-response curves for both cell lines and calculate the respective IC50 values.
-
A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type indicates a synthetic lethal effect.[20]
-
Data Presentation
Table 2: Sample Data Summary for PARP Inhibition
| Compound | PARP1 Enzyme IC50 (nM) | Cell Viability IC50 (nM)BRCA-mutant (MDA-MB-436) | Cell Viability IC50 (nM)BRCA-WT (MCF-7) | Selectivity Index(WT / Mutant) |
|---|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Olaparib (Reference) | ~1.8[9] | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven strategy for elucidating the mechanism of action of this compound. The structural homology to known kinase and PARP inhibitors strongly supports the investigation of VEGFR-2 and PARP as primary and secondary targets, respectively. The provided experimental workflows offer a clear and logical progression from direct biochemical validation to phenotypic and mechanistic confirmation in relevant cellular systems.
Successful validation of either hypothesis would position this compound as a promising candidate for further preclinical development in oncology. Should these primary investigations yield negative results, the isoquinoline scaffold's versatility suggests that broader screening against a panel of kinases (e.g., EGFR, HER2, CDKs) or other enzyme families would be a prudent next step.[21][22] The ultimate goal of this structured approach is to efficiently and accurately define the biological activity of this novel chemical entity, paving the way for its potential translation into a therapeutic agent.
References
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC. [Link]
- The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]
- Kim, C., & Yu, Y. (2025). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. [Link]
- What are PARP inhibitors and how do they work? (2024).
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. [Link]
- PARP Inhibitors | Targeted cancer drugs. (n.d.). Cancer Research UK. [Link]
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC. [Link]
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]
- VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
- Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). Uppsala University. [Link]
- VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (n.d.).
- Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Publishing. [Link]
- Development and Strategies of VEGFR-2/KDR Inhibitors. (n.d.). PubMed. [Link]
- PARP Assays. (n.d.). BPS Bioscience. [Link]
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]
- PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair P
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC. [Link]
- PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]
- Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. (2018). PMC. [Link]
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). RSC Medicinal Chemistry. [Link]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI. [Link]
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- Discovery of new VEGFR-2 inhibitors based on bis([13][15][17]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PMC. [Link]
- New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. [Link]
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. youtube.com [youtube.com]
- 20. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 22. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline alkaloids represent one of the most diverse and pharmacologically significant classes of natural products. Comprising over 2,500 known structures, these compounds, derived from the amino acid tyrosine, have been utilized for centuries in traditional medicine and have formed the basis for the development of numerous modern pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the discovery and history of isoquinoline alkaloids, detailing the pioneering experimental work that led to their isolation, characterization, and the elucidation of their complex biosynthetic pathways. We delve into the seminal discoveries, from the initial isolation of morphine to the characterization of a vast array of structurally varied compounds. This guide also explores the mechanisms of action of key isoquinoline alkaloids, detailing their interactions with cellular signaling pathways. Quantitative data on the major subgroups of these alkaloids are presented in a structured table for comparative analysis. Furthermore, detailed experimental protocols are provided to offer insight into the foundational and modern techniques of natural product chemistry, from extraction to structural elucidation.
A Serendipitous Discovery: The Dawn of Alkaloid Chemistry
The journey into the world of isoquinoline alkaloids began with the quest to understand the potent effects of opium, a substance used by humankind for millennia.[3][4] For centuries, the therapeutic and narcotic properties of the opium poppy, Papaver somniferum, were well-known, but the active principle remained elusive, leading to unpredictable and often dangerous dosages.[3][4]
This changed in the early 19th century through the meticulous work of a young German pharmacist's assistant, Friedrich Wilhelm Adam Sertürner.[5] Between 1804 and 1817, through a series of experiments involving the dissolution of opium in acid and its subsequent neutralization with ammonia, Sertürner succeeded in isolating a crystalline substance he named "morphium" after Morpheus, the Greek god of dreams.[6][7][8] This marked the first-ever isolation of a pure alkaloid from a plant and laid the very foundation for the field of alkaloid chemistry.[9] Sertürner's work, which included daring self-experiments to ascertain the compound's physiological effects, transformed pharmaceutical chemistry from a practice of using crude extracts to one focused on pure, active compounds.[6][8]
Following Sertürner's groundbreaking discovery, the field of alkaloid chemistry blossomed. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou embarked on a series of successful isolations of other plant-derived bases, including quinine from cinchona bark in 1820, a landmark discovery in the treatment of malaria.[10][11][12][13] Their work, along with that of others, solidified the concept of alkaloids as a distinct class of nitrogenous plant compounds with potent biological activities.[10][11] The parent compound, isoquinoline, was later isolated from coal tar in 1885.[9][14]
The structural elucidation of these complex molecules was the next great challenge. It wasn't until 1925 that Sir Robert Robinson proposed the correct structure of morphine, a feat that earned him the Nobel Prize in Chemistry in 1947 and provided crucial insights into the biosynthetic origins of these alkaloids from amino acid precursors.[3][4]
The Biosynthetic Blueprint: From Tyrosine to a Myriad of Structures
The vast structural diversity of isoquinoline alkaloids originates from a common biosynthetic pathway starting with the aromatic amino acid L-tyrosine.[10][15][16][17] Through a series of enzymatic transformations, two molecules of tyrosine give rise to the central precursor of all isoquinoline alkaloids, (S)-norcoclaurine.
The initial steps involve the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde.[6] This is achieved through the actions of enzymes such as tyrosine/dopa decarboxylase (TYDC), which converts tyrosine and its hydroxylated form, L-DOPA, to their corresponding amines.[6] These two intermediates, an amine and an aldehyde, then undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the foundational 1-benzylisoquinoline skeleton of (S)-norcoclaurine.[6]
From this central precursor, a series of methylation, hydroxylation, and rearrangement reactions, catalyzed by a host of enzymes including O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, lead to the formation of the pivotal intermediate, (S)-reticuline.[18][19] (S)-reticuline stands at a critical branch point in the biosynthetic pathway, serving as the direct or indirect precursor to the various subgroups of isoquinoline alkaloids.
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#F1F3F4", fontcolor="#202124"]; FourHPAA [label="4-Hydroxyphenyl-\nacetaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Norcoclaurine [label="(S)-Norcoclaurine", fillcolor="#FBBC05", fontcolor="#202124"]; Reticuline [label="(S)-Reticuline\n(Central Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protoberberines [label="Protoberberine Alkaloids\n(e.g., Berberine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzophenanthridines [label="Benzophenanthridine Alkaloids\n(e.g., Sanguinarine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morphinans [label="Morphinan Alkaloids\n(e.g., Morphine, Codeine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aporphines [label="Aporphine Alkaloids", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Tyrosine -> Dopamine [label="TYDC, etc."]; Tyrosine -> FourHPAA [label="Multiple Steps"]; {Dopamine, FourHPAA} -> Norcoclaurine [label="NCS"]; Norcoclaurine -> Reticuline [label="6OMT, CNMT,\nCYP80B1, 4'OMT"]; Reticuline -> Protoberberines [label="BBE, SMT, CAS"]; Reticuline -> Benzophenanthridines [label="BBE, etc."]; Reticuline -> Morphinans [label="Multiple Steps"]; Reticuline -> Aporphines [label="CYP80G2"]; }
Caption: Core biosynthetic pathway of isoquinoline alkaloids from L-tyrosine.Structural Diversity: The Major Subgroups of Isoquinoline Alkaloids
The subsequent enzymatic modifications of (S)-reticuline give rise to an astounding array of chemical structures. These are broadly classified into several major subgroups, each with its characteristic ring system and pharmacological profile.
| Subgroup | Core Structure | Representative Examples | Key Pharmacological Activities |
| Benzylisoquinolines | 1-Benzylisoquinoline | Papaverine, Tubocurarine | Vasodilator, smooth muscle relaxant, neuromuscular blocker[5][12][13][20][21] |
| Protoberberines | Protoberberine | Berberine, Palmatine | Antimicrobial, anti-inflammatory, anti-diabetic, anticancer[3][14][22][23][24] |
| Benzophenanthridines | Benzophenanthridine | Sanguinarine, Chelerythrine | Antimicrobial, anti-inflammatory, antitumor[1][7][25][26][27] |
| Morphinans | Morphinan | Morphine, Codeine, Thebaine | Analgesic, antitussive, narcotic[2] |
| Aporphines | Aporphine | Isocorydine, Glaucine | Various, including dopaminergic and serotonergic activity |
| Phthalideisoquinolines | Phthalideisoquinoline | Noscapine | Antitussive, anticancer |
| Emetine Alkaloids | Emetan | Emetine | Emetic, antiprotozoal |
Pharmacological Significance and Mechanisms of Action
The diverse structures of isoquinoline alkaloids translate into a wide range of pharmacological activities, making them a rich source of therapeutic agents.
-
Morphine and Codeine (Morphinans): These are potent analgesics that act as agonists at μ-opioid receptors in the central nervous system, mimicking the effects of endogenous endorphins to relieve pain. Codeine is also widely used as an antitussive.
-
Berberine (Protoberberine): This bright yellow alkaloid exhibits a broad spectrum of activities, including antimicrobial, anti-inflammatory, cholesterol-lowering, and anti-diabetic effects.[3][14][22][23][24] Its mechanisms are multifaceted, involving the modulation of various signaling pathways, including AMPK activation, and inhibition of bacterial cell division.
-
Sanguinarine (Benzophenanthridine): Known for its antimicrobial and anti-inflammatory properties, sanguinarine has also been extensively studied for its potent antitumor activities.[1][7][25][26][27] It induces apoptosis in cancer cells through the generation of reactive oxygen species and the activation of caspase cascades.[25]
-
Tubocurarine (Benzylisoquinoline): Historically used as a component of arrow poisons, tubocurarine is a non-depolarizing neuromuscular blocking agent.[5][20][21] It acts as a competitive antagonist of acetylcholine at nicotinic receptors at the neuromuscular junction, leading to muscle relaxation.[20]
-
Papaverine (Benzylisoquinoline): Found in the opium poppy, papaverine is a potent smooth muscle relaxant and vasodilator.[13][28][29] Unlike morphine, it has no analgesic effects.[30] Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[4] This leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn triggers a signaling cascade resulting in smooth muscle relaxation.[4][10][28]
// Nodes Papaverine [label="Papaverine", fillcolor="#F1F3F4", fontcolor="#202124"]; PDE [label="Phosphodiesterase (PDE)", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP_cGMP [label="↑ cAMP & cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA_PKG [label="↑ PKA & PKG Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2 [label="↓ Intracellular Ca²⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCK [label="↓ Myosin Light\nChain Kinase (MLCK)\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle\nRelaxation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Papaverine -> PDE [label="Inhibits"]; PDE -> cAMP_cGMP [label="Degrades", style=dashed]; cAMP_cGMP -> PKA_PKG [label="Activates"]; PKA_PKG -> Ca2; PKA_PKG -> MLCK; Ca2 -> Relaxation; MLCK -> Relaxation; }
Caption: Signaling pathway of papaverine-induced smooth muscle relaxation.Experimental Protocols: From Plant to Pure Compound
The isolation and characterization of isoquinoline alkaloids is a multi-step process that combines classical phytochemical techniques with modern analytical instrumentation.
Extraction and Isolation
A general workflow for the extraction and isolation of isoquinoline alkaloids from plant material is depicted below.
// Nodes PlantMaterial [label="Plant Material\n(Dried, Powdered)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Acidified Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; AcidBase [label="Acid-Base Partitioning", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeAlkaloids [label="Crude Alkaloid Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Chromatographic Purification\n(CC, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PureCompound [label="Pure Isoquinoline Alkaloid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PlantMaterial -> Extraction; Extraction -> CrudeExtract; CrudeExtract -> AcidBase; AcidBase -> CrudeAlkaloids; CrudeAlkaloids -> Chromatography; Chromatography -> PureCompound; }
Caption: General workflow for the extraction and isolation of isoquinoline alkaloids.This protocol outlines a classic and effective method for the selective extraction of basic alkaloids like berberine.[3]
-
Maceration: Weigh 50 g of powdered Coptis chinensis rhizome. Macerate the powder in 500 mL of 0.1 M hydrochloric acid for 24 hours with occasional stirring. This protonates the alkaloids, rendering them soluble in the aqueous acidic solution.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to remove the solid plant material.
-
Acidic Liquid-Liquid Extraction: Transfer the acidic aqueous extract to a separatory funnel. Wash the aqueous extract with 3 x 150 mL of a non-polar organic solvent like diethyl ether to remove non-polar impurities. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of a concentrated ammonium hydroxide solution. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.
-
Basic Liquid-Liquid Extraction: Extract the basified aqueous solution with 3 x 200 mL of a moderately polar organic solvent like chloroform. The free base alkaloids will partition into the organic layer.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude berberine extract.
Purification
The crude alkaloid extract is a complex mixture that requires further purification, most commonly achieved through chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique for both analytical and preparative-scale purification.[3]
-
Sample Preparation: Dissolve the crude berberine extract obtained from the acid-base extraction in the mobile phase at an appropriate concentration. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A preparative C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid to improve peak shape. A typical gradient might be a linear increase from 20% to 50% acetonitrile over 30 minutes.
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: A UV detector set at a wavelength where berberine has strong absorbance, such as 345 nm.
-
-
Fraction Collection: Inject the sample onto the HPLC system and collect the fractions corresponding to the berberine peak.
-
Post-Purification: Combine the fractions containing pure berberine and evaporate the solvent under reduced pressure to obtain the purified compound.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.[6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information.[12][13][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for elucidating the complete structure of an organic molecule.[1][23]
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between different atoms in the molecule, allowing for the complete assembly of the chemical structure.
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the nature of the chromophore, respectively.
Conclusion and Future Perspectives
The discovery and history of isoquinoline alkaloids is a testament to the evolution of natural product chemistry, from the initial isolation of a single active principle to the elucidation of complex biosynthetic pathways and the characterization of thousands of diverse structures. These compounds have not only provided us with invaluable medicines but have also served as templates for the synthesis of new therapeutic agents. The continued exploration of the vast chemical space of isoquinoline alkaloids, coupled with advances in synthetic biology and metabolic engineering, promises to unlock new therapeutic possibilities for the future. The in-depth understanding of their biosynthesis, pharmacology, and methods of isolation remains a cornerstone of modern drug discovery and development.
References
- Sertürner, F. W. A. Ueber das Morphium als Hauptbestandteil des Opiums. Annalen der Pharmacie, 14(3), 47-93 (1817).
- Pelletier, P. J. & Caventou, J. B. Recherches chimiques sur les quinquinas. Annales de Chimie et de Physique, 15, 289-318 (1820).
- Robinson, R. The constitution of strychnine and brucine. Journal of the Chemical Society (Resumed), 782-800 (1947).
- Facchini, P. J. Alkaloid biosynthesis in plants: biochemistry, cell biology, molecular regulation, and metabolic engineering applications. Annual Review of Plant Physiology and Plant Molecular Biology, 52(1), 29-66 (2001).
- Ziegler, J. & Facchini, P. J. Alkaloid biosynthesis: metabolism and trafficking. Annual Review of Plant Biology, 59, 735-769 (2008).
- BenchChem.
- Miyamoto, M., Takayanagi, I., Ohkubo, H., & Takagi, K. Actions of papaverine on intestinal smooth muscle and its inhibition of cyclic AMP and cyclic GMP phosphodiesterases. Japanese Journal of Pharmacology, 26(1), 111-120 (1976).
- Lugnier, C., & Stoclet, J. C. Inhibition by papaverine of cGMP and cAMP phosphodiesterases from the rat heart. Biochemical pharmacology, 23(21), 3071-3074 (1974).
- Samanani, N., & Facchini, P. J. Purification and characterization of norcoclaurine synthase, the first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. Journal of Biological Chemistry, 277(37), 33878-33883 (2002).
- Ashrafi, S., et al.
- Grynkiewicz, G., & Gadzikowska, M. Major classes of plant alkaloids: occurrence, biosynthesis and pharmacological activities. e-book, IntechOpen, (2008).
- Park, S. U., Yu, M., & Facchini, P. J. Antisense RNA-mediated suppression of a Coptis japonica O-methyltransferase disrupts protoberberine alkaloid biosynthesis. Plant physiology, 121(3), 699-706 (1999).
- Liscombe, D. K., MacLeod, B. P., Loukanina, N., Nandi, O. I., & Facchini, P. J. Evidence for the monophyletic evolution of benzylisoquinoline alkaloid biosynthesis in angiosperms. Phytochemistry, 66(11), 1374-1393 (2005).
- Choi, K. B., et al. Sanguinarine-induced apoptosis in human cancer cells is mediated by reactive oxygen species generation and mitochondrial dysfunction. Chemico-biological interactions, 179(2-3), 136-145 (2009).
- Zhang, Y., et al. The pharmacological activity of berberine, a review for liver protection. European Journal of Pharmacology, 890, 173655 (2021).
- Un, K. C., et al. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16‐17), 3026-3032 (1998).
- Lee, S. S., et al. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Journal of Liquid Chromatography & Related Technologies, 32(13), 1891-1903 (2009).
- Alfa Chemistry. Extraction of Alkaloids. (n.d.).
- Scribd. Alkaloid Extraction Procedure Guide. (n.d.).
- ResearchGate.
- Wang, X., et al. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. International Journal of Molecular Sciences, 24(8), 7439 (2023).
- ResearchGate.
- Scribd.
- Qing, Z., et al. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 733 (2020).
- Wikipedia. Isoquinoline. (2023).
- Wikipedia. Tubocurarine chloride. (2023).
- Wikipedia. Isoquinoline alkaloids. (2023).
- WebMD. Berberine - Uses, Side Effects, and More. (n.d.).
- Medtigo. tubocurarine | Dosing, Uses and Side effects. (n.d.).
- Frontiers. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2024).
- Humanitas.net. Tubocurarine. (n.d.).
- Biocyclopedia. Isoquinoline Alkaloid Biosynthesis. (n.d.).
- KEGG. Isoquinoline alkaloid biosynthesis. (n.d.).
- ResearchGate. Schematic biosynthetic pathway for a variety of isoquinoline alkaloids. (n.d.).
- RxList. Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.).
- PharmaCompass.com. Papaverine | Drug Information, Uses, Side Effects, Chemistry. (n.d.).
- Benchchem. Sanguinarine: A Comprehensive Review of its Pharmacology and Toxicology. (n.d.).
- PubMed. The metabolism of berberine and its contribution to the pharmacological effects. (2020).
- ResearchGate. Isoquinoline alkaloid biosynthetic pathway.
- Alfa Chemistry. Isoquinoline Alkaloids. (n.d.).
- PubChem. Tubocurarine. (n.d.).
- Frontiers. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. (2021).
- eDrug. Tubocurarine. (2016).
- PubMed. Anticancer potential of sanguinarine for various human malignancies. (2018).
- ResearchGate. The Anticancer Effect of Sanguinarine: A Review. (2021).
- ResearchGate. Chemical structure of alkaloids from different subgroups. (a) Isoquinoline: berberine, tubocurarine and galantamine. (b) Indole. (n.d.).
- PubMed Central. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2019).
- Thieme E-Books & E-Journals. Biosynthesis of Isoquinoline Alkaloids. (1979).
- PubMed. Metabolic engineering in isoquinoline alkaloid biosynthesis. (2007).
- ResearchGate. Improved Production of Plant Isoquinoline Alkaloids by Metabolic Engineering. (2007).
- ResearchGate.
- Encyclopedia.pub. Papaverine and Its Mechanism of Action. (2023).
- Patsnap Synapse. What is the mechanism of Papaverine Hydrochloride?. (2024).
- Benchchem.
- SciELO. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2021).
- Benchchem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. (2025).
- ResearchGate.
- Slideshare. Extraction of alkaloids. (n.d.).
- MDPI. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2010).
- ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2008).
- Google Patents.
- Lifeasible. Alkaloid Extraction Methods. (n.d.).
- Lifeasible.
- Preparative Isolation And Purification Of Alkaloids Through Chrom
- Benchchem.
- Wikipedia.
- ResearchGate. ACTIONS OF PAPAVERINE ON INTESTINAL SMOOTH MUSCLE AND ITS INHIBITION OF CYCLIC AMP AND CYCLIC GMP PHOSPHODIESTERASES. (1976).
- PubMed.
- Benchchem. Comparative Analysis of Papaverine and Its Synthetic Analogs: A Guide for Researchers. (2025).
- ResearchGate. Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. (2006).
- PSIBERG. Acid-Base Extraction - Analytical Chemistry. (2023).
- JOCPR.
- Sathyabama Institute of Science and Technology. Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. (2020).
- ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2009).
- Slideshare. alkaloids and extraction of alkaloids. (n.d.).
- ResearchGate. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2021).
- Scribd.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 17. scribd.com [scribd.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. column-chromatography.com [column-chromatography.com]
- 20. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 21. researchgate.net [researchgate.net]
- 22. psiberg.com [psiberg.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Extraction of alkaloids | DOCX [slideshare.net]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. jocpr.com [jocpr.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
The 4-Bromoisoquinolin-8-amine Scaffold: A Technical Guide to Synthesis, Derivatization, and Application in Kinase Inhibitor Design
Abstract
The isoquinoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.[1][2] Among its many variations, the 4-Bromoisoquinolin-8-amine framework has emerged as a particularly valuable building block in medicinal chemistry. Its distinct substitution pattern, featuring a reactive bromine atom and a nucleophilic amine group, provides orthogonal handles for systematic chemical modification. This guide offers an in-depth technical exploration of the this compound core, detailing its synthesis, derivatization strategies, and its proven application in the development of potent kinase inhibitors for oncology and other therapeutic areas.
Introduction: The Strategic Value of the this compound Core
The strategic importance of the this compound scaffold lies in its inherent chemical functionality, which is ideally suited for combinatorial library synthesis and structure-activity relationship (SAR) studies.
-
The 4-Position Bromine: This halogen serves as a versatile anchor for introducing molecular diversity. It is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the controlled installation of various aryl, heteroaryl, alkyl, and amino substituents, enabling fine-tuning of a compound's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[1]
-
The 8-Position Amine: The primary amine at the C8 position is a key pharmacophoric feature. It can act as a hydrogen bond donor, crucial for anchoring the molecule within the active site of a biological target, such as the hinge region of a protein kinase.[3] Furthermore, it serves as a nucleophilic point for derivatization into amides, sulfonamides, and other functional groups to explore additional binding interactions.
This dual functionality makes the scaffold a powerful tool for drug discovery professionals aiming to rapidly generate and evaluate novel chemical entities against a range of biological targets, most notably protein kinases.
Synthesis of the Core Scaffold
The synthesis of the this compound core is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity. While multiple routes exist, a common conceptual pathway involves the construction of the isoquinoline ring system, followed by sequential nitration, reduction, and bromination.
A representative synthetic approach can be visualized as follows:
Caption: Conceptual workflow for the synthesis of the this compound core.
The critical bromination step often employs N-Bromosuccinimide (NBS) as the bromine source. Careful control of temperature and solvent is essential to favor substitution at the C4 position.[4]
Derivatization Strategies: Exploiting Orthogonal Reactivity
The power of the this compound scaffold is fully realized during its derivatization. The differential reactivity of the C-Br bond and the C-NH2 group allows for a sequential and controlled diversification strategy.
Palladium-Catalyzed Cross-Coupling at C4
The bromine atom at the 4-position is the primary site for introducing significant structural diversity. Standard palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope and functional group tolerance.
Caption: Key cross-coupling strategies for derivatization at the C4-position.
-
Causality Behind Experimental Choice: The Suzuki-Miyaura coupling is frequently chosen for its stability, commercial availability of a vast array of boronic acids, and generally mild reaction conditions. This allows for the rapid exploration of how different aromatic and heterocyclic substituents in the solvent-exposed region of a kinase active site impact potency and selectivity.[3]
Modification of the 8-Amine Group
The 8-amino group can be readily acylated or sulfonated to introduce groups that can form additional interactions within a protein's binding pocket.
-
Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) yields the corresponding amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine) yields sulfonamides.
These modifications can alter the electronic properties of the ring system and provide additional hydrogen bond acceptors (the carbonyl or sulfonyl oxygens), which can be pivotal for improving binding affinity.
Application in Kinase Inhibitor Design: A Case Study
The quinoline and isoquinoline scaffolds are foundational in the design of kinase inhibitors.[5] Many approved anti-cancer drugs, such as gefitinib and erlotinib, are based on the related 4-aminoquinazoline core, highlighting the importance of the nitrogen-containing heterocyclic motif for targeting the ATP-binding site of kinases.[3][6] Derivatives of this compound are actively being explored as inhibitors of various kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pyruvate Kinase M2 (PKM2).[3][7]
Mechanism of Action and SAR
In the context of ATP-competitive kinase inhibition, derivatives of this scaffold typically operate by:
-
Hinge Binding: The nitrogen at position 2 of the isoquinoline ring and the 8-amino group often form critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP.
-
Hydrophobic Pocket Occupancy: The substituted group introduced at the C4 position extends into a hydrophobic pocket adjacent to the ATP-binding site.
The general principle of SAR for this class of compounds can be summarized in the following table.
| Position | Modification Type | Rationale & Typical Effect on Activity |
| C4 | Small, hydrophobic aryl groups (e.g., phenyl, pyridyl) | Explores the hydrophobic "selectivity pocket." Can significantly increase potency and modulate selectivity between different kinases. |
| C4 | Solubilizing groups (e.g., morpholine, piperazine) | Can improve pharmacokinetic properties such as aqueous solubility and cell permeability. |
| N8 | Acylation with small alkyl groups | Can provide additional van der Waals contacts or act as a conformational restraint. |
| N8 | Sulfonylation with aryl/alkyl groups | Introduces strong hydrogen bond acceptors and can probe for interactions deeper within the binding site. |
Representative Signaling Pathway Targeted
Many inhibitors derived from this scaffold target receptor tyrosine kinases (RTKs) like EGFR. Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Strategic Role of 4-Bromoisoquinolin-8-amine in the Synthesis of Biologically Active Compounds: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the biological significance of 4-Bromoisoquinolin-8-amine, a key heterocyclic intermediate in contemporary drug discovery. While direct biological activities of this compound are not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of potent and selective modulators of critical cellular pathways. This document will explore the synthetic utility of this compound, with a primary focus on its application in the development of novel kinase inhibitors and its potential as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the structure-activity relationships of its derivatives, provide exemplary experimental protocols for their biological evaluation, and offer insights into the causality behind synthetic and screening choices for researchers, scientists, and drug development professionals.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The introduction of specific functional groups, such as a bromine atom and an amino group, as seen in this compound, offers strategic handles for synthetic diversification, allowing for the exploration of chemical space and the optimization of biological activity.
This compound (CAS No.: 351458-46-3) is a pale yellow solid with a molecular weight of 224.07 g/mol . It is sparingly soluble in water but shows good solubility in polar organic solvents like DMSO and acetonitrile. The bromine at the 4-position and the amine at the 8-position are key reactive sites, enabling a variety of chemical transformations to build more complex, biologically active molecules. This guide will delve into the established and potential applications of this valuable intermediate.
Application in the Development of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2] Derivatives of this compound have been successfully utilized in the synthesis of novel kinase inhibitors.
Rationale for Targeting Kinases with Isoquinoline Scaffolds
The isoquinoline core can mimic the purine ring of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding pocket of these enzymes. By modifying the substituents on the isoquinoline ring, it is possible to achieve both high potency and selectivity for specific kinases. The amino group at the 8-position, in particular, can serve as a crucial hydrogen bond donor or acceptor, or as an attachment point for side chains that can probe deeper into the kinase active site, potentially conferring selectivity.
Case Study: Pyrazolo[3,4-g]isoquinoline Derivatives
A study on a series of pyrazolo[3,4-g]isoquinoline derivatives highlights the importance of substitution patterns on the isoquinoline core for kinase inhibitory activity.[3] Although not directly synthesized from this compound, this study provides valuable insights into the structure-activity relationship (SAR) relevant to our topic compound. The study revealed that the nature of the substituent at the 8-position significantly impacts kinase inhibition. For instance, the introduction of a bromine atom at the 8-position was found to be detrimental to Haspin kinase inhibition.[3] This underscores the principle that while the bromine at the 4-position of our core compound is a synthetic handle, the amino group at the 8-position is a critical determinant of biological activity and should be strategically modified or retained.
The study also demonstrated that small alkyl groups at the 4-position could modulate the kinase inhibition profile.[3] This suggests that Suzuki or other cross-coupling reactions at the 4-position of this compound could be a fruitful strategy for generating a library of kinase inhibitors with diverse selectivity profiles.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) for representative pyrazolo[3,4-g]isoquinoline derivatives, illustrating the impact of substitutions on kinase activity.
| Compound ID | 4-Substituent | 8-Substituent | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) |
| 1c | H | NO2 | 66 | 166 | >1000 |
| 2c | H | NH2 | 62 | >1000 | 250 |
| 3a | Me | NO2 | 167 | 101 | >1000 |
| 4 | H | Br | >1000 | >1000 | >1000 |
Data adapted from Gelin et al., 2018.[3]
This data clearly shows that an amino group at the 8-position (compound 2c ) is well-tolerated and can lead to potent Haspin inhibition. In contrast, a bromine at this position (compound 4 ) abolishes activity. This provides a strong rationale for using this compound as a starting material, where the 8-amino group can be maintained or modified to optimize kinase inhibitory activity.
Experimental Protocol: Cell-Based Kinase Activity Assay
To evaluate the efficacy of newly synthesized kinase inhibitors derived from this compound, a cell-based assay is crucial to confirm target engagement and cellular activity.
Objective: To determine the IC50 of a test compound against a target kinase in a cellular context.
Methodology: In-Cell Western Assay
-
Cell Culture: Seed a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in a 96-well plate and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 2 hours). Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).
-
Cell Lysis and Fixation: After treatment, remove the media and lyse the cells. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Immunostaining: Permeabilize the cells and block non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Signal Detection: After a final wash, acquire the fluorescence signal using a plate reader.
-
Data Analysis: Normalize the signal to a housekeeping protein or total protein content. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Caption: Workflow for a cell-based kinase inhibition assay.
Potential in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair. PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.
The Isoquinolinone Scaffold in PARP Inhibition
Many potent PARP inhibitors feature a core structure that mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The isoquinolin-1(2H)-one (isoquinolinone) scaffold is a prominent pharmacophore in this class of inhibitors. This scaffold can be synthesized from isoquinoline precursors. Given that this compound is an isoquinoline derivative, it represents a potential starting material for the synthesis of novel PARP inhibitors. The synthetic challenge lies in the conversion of the isoquinoline to the corresponding isoquinolinone.
Synthetic Strategy and Structure-Activity Relationship
A plausible synthetic route from this compound to an isoquinolinone-based PARP inhibitor would involve the oxidation of the isoquinoline ring to form the lactam. The 8-amino group could then be functionalized to introduce side chains that interact with the PARP active site, while the 4-bromo position could be used for coupling reactions to append other pharmacophoric elements.
The general structure of many PARP inhibitors includes a cyclic amide (like the isoquinolinone) and an aromatic ring system connected by a linker. The 8-amino group of our starting material is ideally positioned to be acylated or to participate in the formation of a larger ring system, which is a common feature in potent PARP inhibitors.
Caption: Conceptual pathway from the core compound to PARP inhibitors.
Experimental Protocol: In Vitro PARP1 Inhibition Assay
Objective: To determine the in vitro potency of a test compound against the PARP1 enzyme.
Methodology: Chemiluminescent Assay
-
Plate Preparation: Use a 96-well plate coated with histones, which will serve as the protein substrate for PARP1.
-
Enzyme and Inhibitor Addition: Add recombinant human PARP1 enzyme to the wells, followed by a serial dilution of the test compound.
-
Reaction Initiation: Add a solution containing biotinylated NAD+ to initiate the PARPylation reaction. The enzyme will transfer biotinylated ADP-ribose units to the histones.
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated histones.
-
Signal Generation: After another wash, add a chemiluminescent HRP substrate. The light output is proportional to the amount of PARP1 activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from the dose-response curve.
Other Potential Biological Activities
The versatile structure of this compound suggests its potential as a starting material for compounds with other biological activities.
-
Neuroprotective Agents: Quinoline and isoquinoline derivatives have been investigated for their neuroprotective effects, often attributed to their antioxidant and metal-chelating properties. The 8-amino group could be a key pharmacophore in this context.
-
Anticancer Agents with Other Mechanisms: Beyond kinase and PARP inhibition, the isoquinoline scaffold is found in various anticancer agents that act through mechanisms such as topoisomerase inhibition or tubulin polymerization disruption. The reactivity of the 4-bromo position allows for the introduction of a wide range of substituents to explore these possibilities.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. While it may not possess significant intrinsic biological activity, its true value is realized in its derivatives. This guide has demonstrated its established application in the synthesis of potent kinase inhibitors and has outlined its considerable potential as a scaffold for the development of novel PARP inhibitors. The distinct reactivity of the 4-bromo and 8-amino positions provides a robust platform for generating diverse compound libraries. By understanding the structure-activity relationships and employing rigorous biological evaluation protocols, researchers can leverage this compound to discover and develop next-generation therapeutics for a range of human diseases.
References
- Gelin, M., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(1), 114. [Link]
- MySkinRecipes. (n.d.). 3-Bromoisoquinolin-4-amine.
- Google Patents. (n.d.). CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof.
- Google Patents. (n.d.). EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof.
- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
- Google Patents. (n.d.). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.
- PubChem. (n.d.). 3-Bromoisoquinolin-4-amine.
- PubChem. (n.d.). 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine.
- PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.
- Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1848-1856. [Link]
- ResearchGate. (n.d.). IC50 of the synthesised compounds in µM on pim-1 kinase.
- ResearchGate. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- ResearchGate. (n.d.). (PDF) Synthesis and study of new 4-quinazolinone inhibitors of the DNA repairenzyme poly(ADP-ribose) polymerase (PARP).
- YouTube. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T.
Sources
- 1. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 2. Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromoisoquinolin-8-amine: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromoisoquinolin-8-amine is a highly versatile heterocyclic compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its strategic placement of two distinct and orthogonally reactive functional groups—a bromine atom at the C4 position, amenable to a host of cross-coupling reactions, and a primary amine at the C8 position, ready for various derivatizations—provides a powerful platform for the rapid construction of molecular complexity. This guide offers a comprehensive overview of the synthesis, key transformations, and applications of this compound, with a particular focus on its role in the development of novel kinase inhibitors and other pharmacologically active agents. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this scaffold for their synthetic targets.
Introduction: The Privileged Isoquinoline Scaffold
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure is adept at engaging with biological targets, particularly the ATP-binding sites of protein kinases.[3][4] The specific functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This compound presents a unique synthetic advantage. The C4-bromo substituent serves as a versatile handle for introducing diverse aryl, heteroaryl, or alkyl groups via transition-metal-catalyzed cross-coupling reactions. Simultaneously, the C8-amino group provides a vector for tuning solubility, introducing hydrogen-bond donors/acceptors, or attaching larger side chains to probe specific pockets within a target protein. This dual functionality allows for a modular and convergent approach to building libraries of complex molecules for screening and optimization.
Physicochemical Properties and Handling
A clear understanding of the physical properties of a building block is the foundation of its effective use in synthesis.
| Property | Value |
| CAS Number | 351458-46-3 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in polar organic solvents (DMSO, Acetonitrile); low solubility in water. |
Storage and Handling: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Synthesis of the Building Block
While commercially available, understanding the synthesis of this compound provides context for potential impurities and scale-up strategies. A common synthetic route begins with a substituted isoquinoline and proceeds through nitration, bromination, and subsequent reduction steps. For example, a related compound, 4-bromoisoquinoline-8-methyl formate, can be synthesized from 8-bromoisoquinoline, which undergoes bromination at the 4-position, followed by a palladium-catalyzed amination.[5] The final amine can be obtained after deprotection.
Key Synthetic Transformations: A Dual-Handle Approach
The synthetic utility of this compound lies in the ability to selectively address its two key functional groups. This allows for a planned, stepwise elaboration of the molecular scaffold.
Reactions at the C4-Position: Palladium-Catalyzed Cross-Coupling
The electron-deficient nature of the isoquinoline ring system makes the C4-bromo substituent an excellent substrate for palladium-catalyzed cross-coupling reactions.
This is one of the most powerful methods for forming carbon-carbon bonds.[6][7] It allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position.
-
Mechanistic Insight : The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond.[7][8] The choice of ligand, base, and solvent is critical for achieving high yields, especially with heteroaromatic substrates.
-
Expert Commentary : The success of a Suzuki coupling often hinges on the careful exclusion of oxygen and the choice of an appropriate palladium catalyst/ligand system. For heteroaryl bromides like this, catalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting the rate-limiting oxidative addition step and preventing catalyst decomposition.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This reaction enables the synthesis of C4-amino substituted isoquinolines, introducing primary or secondary amines directly onto the scaffold.[9][10]
-
Mechanistic Insight : Similar to other cross-couplings, the mechanism involves oxidative addition, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination.[11]
-
Expert Commentary : The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11] The ligand selection is also crucial; sterically hindered biarylphosphine ligands developed by Buchwald are often the ligands of choice.[12]
Generalized Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), a strong base (e.g., NaOtBu, 1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP, Xantphos, 2-4 mol%).[13]
-
Add an anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane).
-
Heat the mixture (typically 90-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Reactions at the C8-Amino Group
The primary amine at the C8 position is a versatile nucleophile, readily undergoing acylation, sulfonylation, and alkylation.
Generalized Protocol for Acylation:
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C.
-
Add the desired acyl chloride or anhydride (1.0-1.2 eq.) dropwise. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine or DIPEA (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.
-
Dry, concentrate, and purify the product as needed.
Case Study: Application in Kinase Inhibitor Synthesis
The this compound scaffold is particularly prevalent in the design of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[14] The isoquinoline core can mimic the adenine region of ATP, while substituents at the C4 and C8 positions can be tailored to achieve selectivity and potency for a specific kinase.
For instance, a synthetic strategy might involve an initial Suzuki coupling at the C4 position to install a key recognition motif for the kinase hinge region. The C8-amine could then be acylated to introduce a solubilizing group or a moiety that extends into a solvent-exposed region of the protein, improving pharmacokinetic properties.[14][15]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and modular synthesis of complex, biologically active molecules. Its orthogonal reactivity allows for the systematic exploration of chemical space around the privileged isoquinoline core. As the demand for novel, selective, and potent therapeutics continues to grow, particularly in the area of oncology and inflammatory diseases, the utility of well-designed building blocks like this compound will only increase. Future work will likely focus on developing even more efficient and sustainable catalytic methods for its functionalization and its application in novel synthetic strategies such as C-H activation and photoredox catalysis.
References
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). National Center for Biotechnology Information.
- Chapter 7: Isoquinolines. (2015, November 20). ScienceDirect.
- Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. (2023, October 23). ResearchGate.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). MDPI.
- Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com.
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. (n.d.). Google Patents.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011, February 15). PubMed.
- Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2025, August 7). ResearchGate.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. (n.d.). ChemRxiv.
- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (n.d.). PubMed.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 4-Bromoisoquinolin-8-amine
An In-depth Methodological Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Thermogravimetric Analysis (TGA) is a cornerstone technique in pharmaceutical sciences, providing critical data on the thermal stability, composition, and purity of active pharmaceutical ingredients (APIs) and their intermediates.[1] This guide presents a comprehensive, field-proven methodology for the thermal characterization of 4-Bromoisoquinolin-8-amine, a novel halogenated aromatic amine. As direct experimental data for this specific compound is not publicly available, this document establishes a robust, scientifically-grounded framework for its analysis. It details the causal reasoning behind experimental parameter selection, a self-validating operational protocol, and a guide to interpreting the resultant data, empowering researchers to assess material stability, detect residual solvents, and ensure the quality required for drug development.
Introduction: The Critical Role of Thermal Stability
This compound is a nitrogen-containing heterocyclic compound, a class of molecules of significant interest in medicinal chemistry.[2][3] The presence of the isoquinoline core, an amine group, and a bromine substituent creates a unique electronic and structural profile that necessitates thorough physicochemical characterization. In drug development, understanding a compound's thermal stability is paramount; it influences manufacturing processes (e.g., drying), formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[4]
Thermogravimetric Analysis (TGA) is an essential technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This data reveals key thermal events such as desolvation, decomposition, and oxidation, providing a thermal fingerprint of the material.[7][8] This guide will walk through the logical design and execution of a TGA experiment tailored to a novel compound like this compound.
Causality & Experimental Design: A Rationale-Driven Approach
The quality of TGA data is directly dependent on the thoughtful design of the experiment. Each parameter must be chosen with a clear understanding of its impact on the results.
2.1 Instrument & Calibration A high-precision thermogravimetric analyzer, equipped with a sensitive microbalance, is required.[6] Before analysis, instrument calibration is mandatory to ensure both temperature and mass accuracy. Calibration should be performed according to established standards, such as those outlined by the American Society for Testing and Materials (ASTM). This typically involves using certified reference materials (e.g., Calcium Oxalate) to verify mass loss at specific temperatures and Curie point standards for temperature calibration.
2.2 Sample Preparation & Crucible Selection The sample should be representative of the batch being tested.[9]
-
Sample Mass: An initial sample mass of 5-10 mg is recommended. This size is large enough to be representative and provide clear mass loss signals, yet small enough to minimize thermal gradients within the sample, which can obscure transition temperatures.[10]
-
Crucible Type: Platinum or ceramic (alumina) crucibles are preferred for their high-temperature stability and inertness.[10] For an initial screening of an unknown compound, an open crucible is used to ensure that any evolved gases can escape freely, preventing pressure buildup and artifacts.[11]
2.3 Atmosphere: The Deciding Factor for Reaction Pathways The furnace atmosphere dictates the chemical reactions that can occur.
-
Inert Atmosphere (Nitrogen): The initial and primary analysis should be conducted under a high-purity nitrogen purge (flow rate: 20-50 mL/min). This prevents oxidative decomposition and isolates the inherent thermal stability of the molecule, a process known as pyrolysis.[11][12] This is the true measure of the compound's stability in the absence of air.
-
Oxidative Atmosphere (Air): A subsequent experiment using dry air as the purge gas can provide insights into the material's stability in an oxygen-containing environment, which is relevant for real-world storage and handling.[1] Comparing results from inert and oxidative runs can be highly informative.
2.4 Heating Rate: Balancing Resolution and Time The heating rate affects the temperature at which thermal events are observed.
-
Standard Rate: A rate of 10 °C/min is a widely accepted starting point for screening pharmaceutical compounds.[13] It provides a good balance between experimental time and the resolution of distinct mass loss events.
-
Slower Rates (e.g., 5 °C/min): Using a slower heating rate can improve the separation of closely occurring thermal events, providing better resolution on the TGA curve.[14]
-
Faster Rates (e.g., 20 °C/min): Faster rates can shift decomposition events to higher temperatures and may be used for rapid screening, but at the cost of resolution.[12]
Standard Operating Protocol (SOP)
This protocol provides a self-validating workflow for the TGA of this compound.
3.1 Pre-Analysis Checklist
-
Instrument Calibration: Verify that the TGA's mass and temperature calibrations are current.
-
Gas Supply: Ensure high-purity nitrogen gas supply is active with adequate pressure.
-
Crucible Preparation: Tare a clean, empty platinum or ceramic crucible. It is best practice to run a "blank" or "burn-off" cycle with the empty crucible to remove any potential contaminants.[14]
3.2 Experimental Execution
-
Sample Loading: Accurately weigh 5-10 mg of this compound directly into the tared crucible. Record the exact initial mass.
-
Instrument Setup: Place the sample crucible onto the TGA's autosampler or balance mechanism.
-
Method Programming: Program the instrument with the following parameters:
-
Initial Temperature: 30 °C
-
Isothermal Hold: Hold at 30 °C for 5 minutes to allow the furnace to equilibrate.
-
Temperature Ramp: Heat from 30 °C to 600 °C at a rate of 10 °C/min. The upper limit of 600 °C is chosen to ensure complete decomposition of most organic compounds.[11]
-
Purge Gas: Nitrogen at 20 mL/min.
-
-
Data Acquisition: Initiate the experiment. The instrument will record mass, temperature, and time.
-
Post-Analysis: Once the run is complete, allow the furnace to cool before removing the sample.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the TGA protocol, from initial setup to final data interpretation.
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 3. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. veeprho.com [veeprho.com]
- 6. mt.com [mt.com]
- 7. Interpreting results from TGA instruments [xrfscientific.com]
- 8. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. torontech.com [torontech.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. How to Optimize TGA Crucible Experimental Conditions for Best Results [redthermo.com]
Introduction: The Significance of Isoquinoline Scaffolds
An In-Depth Technical Guide to the Single-Crystal X-ray Crystallography of 4-Bromoisoquinolin-8-amine
This guide provides a comprehensive, field-proven methodology for the structural elucidation of this compound via single-crystal X-ray crystallography. As no public crystal structure for this compound is currently available, this document serves as a predictive, best-practice protocol designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible workflow from synthesis to final structural validation.
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and biologically active compounds. Understanding the precise three-dimensional arrangement of atoms in isoquinoline derivatives is paramount for structure-based drug design, allowing researchers to optimize interactions with biological targets like enzymes and receptors.[1] X-ray crystallography remains the definitive method for obtaining this atomic-level information.[2][3][4][5]
This guide focuses on this compound, a molecule featuring key functional groups for probing molecular interactions: a hydrogen-bond-donating amine group and a bromine atom capable of participating in halogen bonding. Elucidating its crystal structure provides critical insights into the non-covalent interactions that govern its solid-state packing, information that is invaluable for crystal engineering and the rational design of new therapeutics.[1][6]
PART 1: Material Preparation and Crystallization
The foundation of a successful crystallographic experiment is a pure, single crystal of suitable size and quality. This section details the synthesis, purification, and crystallization of this compound.
Synthesis and Purification
A plausible synthetic route to this compound begins with a suitable isoquinoline precursor. While various routes exist for related compounds, a common strategy involves the bromination of an 8-aminoisoquinoline or amination of a dibromo-isoquinoline derivative.[7][8][9]
Hypothetical Protocol: Synthesis via Buchwald-Hartwig Amination
-
Starting Material: 4,8-Dibromoisoquinoline.
-
Reaction: The starting material is subjected to a palladium-catalyzed Buchwald-Hartwig amination reaction using a suitable ammonia surrogate (e.g., benzophenone imine followed by hydrolysis) or an amino source like tert-butyl carbamate followed by deprotection.[7]
-
Purification: The crude product is purified via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound with >98% purity.
-
Characterization: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding.
The Art and Science of Crystallization
Crystallization is the process of inducing a transition from a disordered state (solution) to a highly ordered solid state (crystal).[10] This is achieved by slowly increasing the solute concentration to a point of supersaturation, the driving force for crystal nucleation and growth.[11] The choice of method is critical and often requires screening multiple conditions.[3][12]
Experimental Protocol: Crystallization Screening
-
Solvent Solubility Screening: Begin by assessing the solubility of this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexanes) at both room temperature and elevated temperature. An ideal solvent will fully dissolve the compound when hot but show limited solubility when cold.[10]
-
Primary Crystallization Techniques: Based on the solubility screen, employ the following methods. It is crucial to set up experiments in clean glassware, covered to prevent contamination but allowing for slow solvent exchange or evaporation.[12][13]
| Technique | Description | Best For |
| Slow Evaporation | A near-saturated solution of the compound is prepared and left undisturbed. The solvent slowly evaporates, increasing the concentration and inducing crystallization.[12] | The simplest method when sufficient material is available and a suitable solvent is identified. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "precipitant" or "anti-solvent"—a volatile solvent in which the compound is insoluble.[11][12] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Excellent for milligram quantities and provides fine control over the rate of crystallization.[12] |
| Solvent Layering | A solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible anti-solvent is carefully layered on top, creating a distinct interface.[12] Crystals form at this interface as the solvents slowly diffuse into one another. | Useful when a suitable solvent/anti-solvent pair with different densities is found. |
| Controlled Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably.[3] As the temperature drops, solubility decreases, leading to crystallization. | Effective for compounds with a steep solubility-temperature gradient. |
Table 1: Common Crystallization Techniques for Small Organic Molecules.
Caption: Decision workflow for selecting a primary crystallization method.
PART 2: X-ray Diffraction Data Collection
Once suitable crystals are obtained, the next step is to measure how they diffract X-rays. This process is performed on a single-crystal X-ray diffractometer.
Crystal Selection and Mounting
-
Selection: Under a polarized light microscope, select a crystal that is ideally 0.1-0.3 mm in each dimension, appears transparent, has well-defined faces, and shows no visible cracks or defects. A good crystal should extinguish plane-polarized light sharply as the stage is rotated.
-
Mounting: The selected crystal is carefully picked up using a cryoloop (a small nylon loop) and a minimal amount of cryoprotectant oil (e.g., Paratone-N). The loop is then attached to a magnetic base on the diffractometer's goniometer head.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.[14] This minimizes thermal motion of the atoms and protects the crystal from radiation damage during data collection.
Data Collection Strategy
The goal of data collection is to measure the intensities of as many unique diffracted X-ray reflections as possible.[15] Modern diffractometers automate much of this process.[4][16]
Protocol: Automated Data Collection
-
Crystal Centering: The crystal is precisely centered in the X-ray beam using a video microscope and automated centering routines.[14][16]
-
Unit Cell Determination: A preliminary set of diffraction images is collected.[4] The positions of the first few reflections are used by the software to determine the crystal's unit cell parameters (the dimensions of the repeating structural block) and its Bravais lattice.
-
Strategy Calculation: Based on the unit cell and lattice symmetry, the software calculates an efficient strategy to measure all unique reflections to a desired resolution (typically at least 0.84 Å for publication) with sufficient redundancy.[15][17]
-
Data Collection: The full data set is collected. The diffractometer rotates the crystal through a series of angles, taking a diffraction image at each step.[15] This process can take several hours.[4]
-
Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each reflection spot and applies corrections for experimental factors (e.g., background scattering, Lorentz-polarization effects).[4] The final output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each measured reflection.
Caption: The sequential workflow for single-crystal X-ray data collection.
PART 3: Structure Solution, Refinement, and Validation
This phase involves converting the raw diffraction data into a chemically sensible three-dimensional model of the molecule. This is typically accomplished using the SHELX suite of programs.[18][19]
Structure Solution: Solving the Phase Problem
X-ray diffraction measures the intensities of reflections, but not their phases. Determining these lost phases is known as the "phase problem." For small molecules containing a heavy atom (like bromine, Z=35), the solution is often straightforward.
-
Method: The Patterson method or "heavy-atom" direct methods can be used. The bromine atom's large number of electrons means it scatters X-rays much more strongly than the other atoms (C, N, H). Its position can be determined first, and the phases calculated from this position are often accurate enough to reveal the locations of the remaining non-hydrogen atoms in a Fourier map of the electron density.[19] The SHELXS or SHELXT programs are typically used for this step.[20]
Structure Refinement: Optimizing the Model
The initial model from the solution step is an approximation that must be refined against the experimental data using a least-squares minimization algorithm, typically with SHELXL.[18][21]
Protocol: Iterative Structure Refinement
-
Initial Refinement: The initial atomic positions are refined isotropically (atoms modeled as spheres).
-
Atom Assignment: Based on the electron density map and chemical knowledge, atoms are correctly assigned (e.g., carbon vs. nitrogen).
-
Anisotropic Refinement: Atoms are refined anisotropically (modeled as ellipsoids) to better account for their thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are geometrically dependent on the parent C or N atom.[19]
-
Convergence: The refinement is iterated until the model converges, meaning further cycles do not significantly change the atomic parameters. The quality of the fit is judged by R-factors (R1, wR2) and the Goodness-of-Fit (GooF), which should be low (ideally R1 < 5%) and close to 1.0, respectively.[22]
Caption: The iterative cycle of crystallographic structure refinement.
Structure Validation: Ensuring Scientific Integrity
The final step is to rigorously validate the crystal structure. This is a mandatory quality control check for publication and is performed using the checkCIF service provided by the International Union of Crystallography (IUCr).[23][24][25]
-
Process: The final crystallographic information file (CIF) is uploaded to the checkCIF server.[25] The service runs hundreds of tests on the geometric and crystallographic data for self-consistency and conformity to established standards.[26][27]
-
Output: A report is generated containing a list of "ALERTS."[22][28] These ALERTS must be carefully reviewed. They may indicate genuine errors that need to be fixed (e.g., incorrect atom assignment, missed symmetry) or unusual but correct structural features that require a brief explanation. A clean checkCIF report is the hallmark of a high-quality structure determination.
| Data Collection Parameter | Typical Value / Setting | Rationale |
| Radiation Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Mo is standard for small molecules; Cu provides better dispersion for absolute structure determination. |
| Temperature | 100(2) K | Minimizes atomic thermal motion, improving data quality and protecting the crystal. |
| Detector Distance | 50-60 mm | Balances resolution and spot separation on the detector. |
| Exposure Time / Frame | 5-20 seconds | Optimized to achieve good signal-to-noise without overloading the detector. |
| Frame Width | 0.5-1.0° | A smaller width helps resolve reflections from large unit cells but increases collection time. |
| Resolution Goal (d_min) | ~0.80 Å | High resolution is required for accurate refinement of atomic positions and thermal parameters.[17] |
| Data Completeness | >99.5% | Ensures a complete dataset is measured for accurate structure determination. |
| Redundancy | 3-4 | Multiple measurements of equivalent reflections improve data statistics. |
Table 2: Typical Data Collection and Refinement Parameters.
PART 4: Predicted Structural Features of this compound
Based on the functional groups present, we can predict the key intermolecular interactions that will likely define the crystal packing of this compound. Analysis of these interactions is central to crystal engineering.
-
Hydrogen Bonding: The primary amine (-NH₂) at the 8-position is a strong hydrogen bond donor. It is expected to form robust N-H···N hydrogen bonds with the nitrogen atom of the isoquinoline ring of a neighboring molecule.[29][30][31] This interaction is a powerful and directional force that often dictates the primary structural motifs in related compounds.[32]
-
Halogen Bonding: The bromine atom at the 4-position is a potential halogen bond donor.[33][34][35] A halogen bond (C-Br···Y) is a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile (Y), which could be the isoquinoline nitrogen or the amine group of another molecule.[36][37] These interactions are increasingly recognized as a key tool for designing crystal structures.[34][35][36]
-
π-π Stacking: The planar aromatic isoquinoline rings are likely to engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
| Hydrogen Bond | 8-Amine (N-H) | Isoquinoline Nitrogen (N) | Primary driver of supramolecular assembly, likely forming chains or sheets. |
| Halogen Bond | 4-Bromo (C-Br) | Isoquinoline Nitrogen (N) or 8-Amine (N) | Secondary, directional interaction that provides structural orthogonality and robustness.[35] |
| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | Contributes to overall lattice stability through dispersive forces. |
Table 3: Predicted Intermolecular Interactions for this compound.
Conclusion
This guide has outlined a rigorous, start-to-finish workflow for the X-ray crystallographic analysis of this compound. By following these field-proven protocols—from meticulous crystallization and precise data collection to iterative refinement and thorough validation—researchers can confidently determine the definitive three-dimensional structure of this and other related small molecules. The resulting structural insights into hydrogen bonding, halogen bonding, and other non-covalent interactions are essential for advancing the fields of medicinal chemistry, materials science, and rational drug design.
References
- Title: Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different | Accounts of Chemical Research - ACS Publications Source: ACS Public
- Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migr
- Title: Halogen bond - Wikipedia Source: Wikipedia URL:[Link]
- Title: Halogen bonds in crystal engineering: like hydrogen bonds yet different Source: PubMed URL:[Link]
- Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC Source: NIH National Center for Biotechnology Inform
- Title: Crystallization of small molecules Source: ICMAB URL:[Link]
- Title: Halogen bonding in crystal engineering Source: IUCr Journals URL:[Link]
- Title: (IUCr) Crystallographic Information Framework Source: International Union of Crystallography URL:[Link]
- Title: Getting crystals your crystallographer will treasure: a beginner's guide - PMC Source: NIH National Center for Biotechnology Inform
- Title: (IUCr) Publication standards for crystal structures Source: International Union of Crystallography URL:[Link]
- Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Halogen Bonding in Crystal Engineering Source: SciSpace URL:[Link]
- Title: Solve a small-molecule structure Source: CCP4 wiki URL:[Link]
- Title: International Union of Crystallography (IUCr)
- Title: Refinement of Large Small-Molecule Structures Using SHELXL-92 Source: Oxford Academic URL:[Link]
- Title: Protein XRD Protocols - X-ray Diffraction Data Collection Source: Colg
- Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL:[Link]
- Title: International Union of Crystallography - Wikipedia Source: Wikipedia URL:[Link]
- Title: Crystal structure refinement with SHELXL - PMC Source: NIH National Center for Biotechnology Inform
- Title: Crystallization Source: Organic Chemistry
- Title: X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery Source: PubMed URL:[Link]
- Title: Crystallisation Techniques Source: University of York URL:[Link]
- Title: Small Molecule Structure Solution and Refinement Source: HKL-xray URL:[Link]
- Title: α and β Phases of 4-Aminoquinoline-2-carboxylic Acid Monohydr
- Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: ACS Public
- Title: Structure validation in chemical crystallography - PMC Source: NIH National Center for Biotechnology Inform
- Title: Data Collection for Crystallographic Structure Determination - PMC Source: NIH National Center for Biotechnology Inform
- Title: checkCIF validation ALERTS: what they mean and how to respond Source: IUCr Journals URL:[Link]
- Title: Synthesis method of 4-aminoisoquinoline-8-methyl formate Source: Google Patents URL
- Title: Single Crystal XRD: Data Acquisition and Structure Solving Source: University of Sask
- Title: X-ray crystallography - Wikipedia Source: Wikipedia URL:[Link]
- Title: standards for structural and crystallization communications - estimation of resolution limits Source: IUCr Journals URL:[Link]
- Title: Details of checkCIF/PLATON tests Source: IUCr Journals URL:[Link]
- Title: Validating a small-unit-cell structure; understanding checkCIF reports Source: YouTube URL:[Link]
- URL: [https://www.platonsoft.nl/platon/pl002_ validation.
- Title: The SHELX package Source: MIT OpenCourseWare URL:[Link]
- Title: X-ray Data Collection Course Source: Macromolecular Crystallography Core Facility URL:[Link]
- Title: Synthesis of 4-Bromoisoquinoline Source: PrepChem.com URL:[Link]
- Title: Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC Source: NIH National Center for Biotechnology Inform
- Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone Source: ResearchG
- Title: Analysis of Hydrogen Bonds in Crystals Source: MDPI URL:[Link]
- Title: Hydrogen bonds in crystal structures of amino acids, peptides and rel
- Title: Hydrogen-bond motifs in the crystals of hydrophobic amino acids Source: PubMed URL:[Link]
Sources
- 1. migrationletters.com [migrationletters.com]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 15. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sssc.usask.ca [sssc.usask.ca]
- 17. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. hkl-xray.com [hkl-xray.com]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.iucr.org [journals.iucr.org]
- 23. iucr.org [iucr.org]
- 24. iucr.org [iucr.org]
- 25. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.iucr.org [journals.iucr.org]
- 27. platonsoft.nl [platonsoft.nl]
- 28. youtube.com [youtube.com]
- 29. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. journals.iucr.org [journals.iucr.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Halogen bond - Wikipedia [en.wikipedia.org]
- 35. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. journals.iucr.org [journals.iucr.org]
- 37. scispace.com [scispace.com]
Methodological & Application
Application Note: A Proposed Synthetic Protocol for 4-Bromoisoquinolin-8-amine
Abstract
4-Bromoisoquinolin-8-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, is not trivial due to the inherent regioselectivity of electrophilic substitution on the isoquinoline scaffold. This document outlines a proposed three-step synthetic pathway starting from isoquinoline. The protocol addresses the key challenges of regioselective nitration and subsequent bromination, followed by a chemoselective reduction. Each step is detailed with expert insights into the reaction mechanisms, justification for the chosen reagents and conditions, and necessary safety precautions. This guide is intended to provide a robust starting point for the laboratory-scale synthesis and purification of this important intermediate.
Introduction and Synthetic Strategy
The isoquinoline nucleus is a core structural motif in many biologically active compounds.[1] Functionalization of this scaffold at specific positions is crucial for developing novel pharmaceutical agents. The target molecule, this compound, possesses two key functional groups: an amine at the C8 position and a bromine atom at the C4 position. These groups offer orthogonal handles for further chemical elaboration, such as cross-coupling reactions at the C4-Br bond and derivatization of the C8-amine.
Direct synthesis of this molecule is challenging. Electrophilic aromatic substitution on isoquinoline is complex; nitration typically yields a mixture of 5-nitro and 8-nitro isomers, with the former being the major product, leading to low yields of the required 8-substituted precursor.[2] Subsequent bromination must then be selectively directed to the C4 position on a ring system already influenced by a deactivating nitro group.
The synthetic strategy proposed herein addresses these challenges through a logical three-step sequence:
-
Nitration: Introduction of a nitro group at the C8 position of isoquinoline, which will serve as a precursor to the target amine.
-
Bromination: Selective introduction of a bromine atom at the C4 position of 8-nitroisoquinoline.
-
Reduction: Chemoselective reduction of the nitro group to an amine, yielding the final product.
This application note provides a detailed, step-by-step protocol for this pathway, emphasizing the chemical reasoning behind each procedural choice to ensure both success and safety.
Overall Synthetic Workflow
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Safety Precautions:
-
All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers. Handle with extreme care.[3][4]
-
N-Bromosuccinimide (NBS) is a lachrymator and irritant. Avoid inhalation of dust and contact with skin.
-
Work involving bromine evolution requires careful handling and quenching procedures.[2]
Step 1: Synthesis of 8-Nitroisoquinoline
This step involves the electrophilic nitration of isoquinoline. The reaction proceeds by generating the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Under these acidic conditions, the isoquinoline nitrogen is protonated, directing the electrophilic attack to the benzene ring. While this produces a mixture of 5-nitro and 8-nitro isomers, the 8-nitro product can be isolated via chromatography.
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| Isoquinoline | 129.16 | 50.0 | 6.46 g |
| Sulfuric Acid (conc., 98%) | 98.08 | - | 40 mL |
| Nitric Acid (conc., 70%) | 63.01 | 75.0 | 5.3 mL |
Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add isoquinoline (6.46 g, 50.0 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (5.3 mL, ~75 mmol) to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the prepared nitrating mixture dropwise to the isoquinoline solution over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the cold solution to pH 7-8 by the slow addition of concentrated ammonium hydroxide. This step must be performed slowly in a well-ventilated fume hood as it is highly exothermic.
-
The resulting precipitate contains a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Filter the solids and wash with cold water.
-
Dry the crude solid under vacuum. The desired 8-nitroisoquinoline must be separated from the major 5-nitro isomer by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Expert Insight: The yield for the 8-nitro isomer is often low (typically 10-20%) due to the preferential formation of the 5-nitro isomer.[2] Careful chromatography is essential for obtaining pure material for the next step.
-
Step 2: Proposed Synthesis of 4-Bromo-8-nitroisoquinoline
This proposed step utilizes N-Bromosuccinimide (NBS) in sulfuric acid to achieve bromination. This method is adapted from established procedures for the bromination of isoquinoline itself at the C5 position.[5] The strong acidic medium ensures the isoquinoline nitrogen is protonated, deactivating the pyridine ring and directing the electrophilic bromonium species (Br⁺) to the electron-rich benzene moiety. The 8-nitro group is a deactivating meta-director, which should favor substitution at the C4 or C6 positions relative to its own position. This protocol proposes conditions to favor the C4-bromination.
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| 8-Nitroisoquinoline | 174.16 | 10.0 | 1.74 g |
| Sulfuric Acid (conc., 98%) | 98.08 | - | 20 mL |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.96 g |
Protocol:
-
Dissolve 8-nitroisoquinoline (1.74 g, 10.0 mmol) in concentrated sulfuric acid (20 mL) in a 100 mL flask, cooling in an ice bath.
-
Once fully dissolved, cool the mixture to 0 °C.
-
Add N-Bromosuccinimide (1.96 g, 11.0 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully pour the mixture onto 100 g of crushed ice.
-
Basify the solution to pH 8 with concentrated ammonium hydroxide, keeping the solution cool in an ice bath.
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, gradient of ethyl acetate in hexanes) or recrystallization to yield 4-bromo-8-nitroisoquinoline.
Step 3: Synthesis of this compound
This final step involves the chemoselective reduction of the nitro group to an amine. A Tin(II) chloride (SnCl₂) reduction is employed, as it is highly effective for converting aromatic nitro groups to amines and is well-tolerated by aryl bromides, minimizing the risk of hydro-debromination that can occur with catalytic hydrogenation.[3]
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| 4-Bromo-8-nitroisoquinoline | 253.06 | 5.0 | 1.27 g |
| Tin(II) chloride dihydrate | 225.63 | 25.0 | 5.64 g |
| Ethanol (absolute) | 46.07 | - | 50 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | 5 mL |
Protocol:
-
In a 250 mL round-bottom flask, suspend 4-bromo-8-nitroisoquinoline (1.27 g, 5.0 mmol) in ethanol (50 mL).
-
Add Tin(II) chloride dihydrate (5.64 g, 25.0 mmol).
-
Carefully add concentrated HCl (5 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and carefully pour it into a beaker with 100 mL of ice water.
-
Adjust the pH to >10 with a 5 M sodium hydroxide (NaOH) solution. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography (silica gel) to afford pure this compound.
Characterization of Final Product
The final product, this compound (CAS 351458-46-3), should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a pale yellow solid.
-
Molecular Weight: 223.07 g/mol .
-
Purity: To be assessed by HPLC and NMR.
-
Confirmation of Structure:
-
¹H NMR: The spectrum should show distinct aromatic protons corresponding to the isoquinoline core, as well as a broad singlet for the -NH₂ protons. The integration should match the number of protons in the structure.
-
¹³C NMR: The spectrum should display 9 distinct carbon signals, consistent with the molecular structure.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the exact mass and isotopic pattern characteristic of a compound containing one bromine atom.
-
Mechanistic Insight: Electrophilic Bromination
The key to the synthesis is the regioselectivity of the bromination step. In concentrated sulfuric acid, the isoquinoline nitrogen is protonated. This puts a positive charge on the nitrogen, strongly deactivating the heterocyclic ring (positions 1, 3, 4) towards electrophilic attack. Consequently, the electrophile (Br⁺) is directed to the homocyclic (benzene) ring.
Caption: Simplified mechanism for electrophilic bromination on the isoquinoline ring.
The pre-existing nitro group at C8 is an electron-withdrawing group, which further deactivates the benzene ring. As a meta-director, it would electronically favor substitution at positions 5 and 7. However, steric hindrance from the fused ring system can influence the final regiochemical outcome, making the C4 position a plausible, albeit challenging, target for substitution. Optimization of reaction time and temperature is critical to maximizing the yield of the desired 4-bromo isomer.
References
- Google Patents.
- Google Patents.
- PrepChem.com.Synthesis of 4-Bromoisoquinoline.[Link]
- Science of Synthesis.Product Class 5: Isoquinolines. Thieme, 2005.
- Organic Syntheses.Isoquinoline, 5-bromo-8-nitro-.[Link]
- ResearchGate.Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[Link]
- BuyersGuideChem.4-Bromo-8-isoquinolinamine | 351458-46-3.[Link]
- ResearchGate.
- Google Patents.
Sources
Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of 4-Substituted-Isoquinolin-8-amine Derivatives
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
The isoquinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and pharmaceuticals. Specifically, functionalization at the C4 and C8 positions is crucial for developing novel therapeutic agents, including kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of N-substituted derivatives from 4-Bromoisoquinolin-8-amine. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer detailed, field-tested protocols, and provide insights into troubleshooting and optimization strategies.
Introduction: The Significance of Substituted Isoquinolines
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method for synthesizing aryl amines.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded traditional methods, which often require harsh conditions and have limited substrate scope.[1] Its application in the synthesis of complex heterocyclic amines, such as derivatives of this compound, is of particular interest in medicinal chemistry due to the prevalence of the isoquinoline core in pharmacologically active molecules.
Mechanistic Overview: The Catalytic Cycle of Buchwald-Hartwig Amination
A fundamental understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3]
-
Reductive Elimination: The cycle begins with the active Pd(0) catalyst. If a Pd(II) precursor like Pd(OAc)₂ is used, it must first be reduced to Pd(0) in situ.[2][4]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) complex.[1][5] The reactivity of the aryl halide generally follows the trend: I > Br > OTf > Cl.[4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3]
-
Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Store under inert atmosphere. |
| Amine Coupling Partner | Varies | Commercially Available | Ensure purity and dryness. |
| Palladium Pre-catalyst | e.g., Pd₂(dba)₃, Pd(OAc)₂ | Commercially Available | Pre-catalysts like Buchwald's G3 or G4 can be more effective.[6] |
| Phosphine Ligand | e.g., XPhos, RuPhos, BINAP | Commercially Available | Choice is critical and substrate-dependent.[6][7] |
| Base | e.g., NaOtBu, K₃PO₄, Cs₂CO₃ | Anhydrous | Strong, non-nucleophilic bases are typically used.[4][8] |
| Solvent | Anhydrous | e.g., Toluene, Dioxane | Must be thoroughly degassed.[2][9] |
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amine coupling partners.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Add the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine coupling partner (1.1-1.5 eq) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General experimental workflow for the synthesis.
Key Considerations and Troubleshooting
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection and handling of reagents and reaction conditions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | - Inactive catalyst- Poor ligand choice- Insufficiently strong base- Impure or wet reagents/solvent | - Use a pre-catalyst or ensure complete reduction of Pd(II) source.- Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[6]- Switch to a stronger base like NaOtBu or LHMDS.[8]- Use anhydrous, degassed solvents and pure reagents. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water or protic impurities- High reaction temperature or prolonged reaction time | - Ensure all reagents and solvents are scrupulously dry.- Optimize temperature and reaction time; monitor closely. |
| Double Amination (if applicable) | - Excess amine coupling partner | - Use a stoichiometric amount or slight excess of the amine. |
| Difficulty in Purification | - Residual palladium catalyst or ligand | - Filter through Celite® during work-up.- Consider using silica gel treated with a suitable scavenger. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated compounds, including complex heterocyclic structures like substituted isoquinolines. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can efficiently access a wide range of derivatives for applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this powerful synthetic methodology.
References
- Wikipedia.
- Chemistry LibreTexts.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- Organic Chemistry Portal.
- Reddit.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ACS Publications.
- Google Patents.
- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- CatScI. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
- PrepChem.com. Synthesis of 4-Bromoisoquinoline. [Link]
- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ChemRxiv.
- MDPI. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Strategic Deployment of 4-Bromoisoquinolin-8-amine in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 4-Bromoisoquinolin-8-amine has emerged as a privileged scaffold, a cornerstone intermediate prized for its inherent structural features that offer a gateway to vast chemical diversity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the multifaceted applications of this versatile building block. We will explore its critical role in the synthesis of targeted therapies, particularly kinase inhibitors, and provide detailed, field-proven protocols for its chemical modification. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are the pillars of this guide, ensuring both scientific integrity and practical utility.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a heterocyclic aromatic compound featuring an isoquinoline core. Its strategic value in medicinal chemistry is derived from two key functional handles: a reactive bromine atom at the C4-position and a nucleophilic amino group at the C8-position. This dual functionality allows for sequential and regioselective modifications, making it an ideal starting point for the construction of extensive compound libraries for high-throughput screening.
The bromine atom at C4 is perfectly poised for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This enables the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, which are crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The amino group at C8 provides a secondary site for derivatization, commonly through acylation, sulfonylation, or reductive amination, to fine-tune solubility, cell permeability, and target engagement.
This scaffold is particularly prominent in the development of kinase inhibitors, where the isoquinoline core can act as a bioisostere for the adenine ring of ATP, effectively anchoring the molecule in the enzyme's hinge region.
Physicochemical Properties
A thorough understanding of the starting material's properties is critical for successful synthesis and handling.
| Property | Value | Reference |
| CAS Number | 351458-46-3 | |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Pale yellow solid | |
| Solubility | Low in water; soluble in DMSO, acetonitrile | |
| Storage | Store at <5°C under an inert atmosphere (e.g., Nitrogen) |
Core Application: A Scaffold for Potent Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[3] The development of small-molecule kinase inhibitors that compete with ATP for binding to the active site is a cornerstone of targeted therapy.[4][5] The this compound scaffold provides an excellent foundation for designing such inhibitors.
Derivatives have shown promise in targeting a range of kinases, including Bruton's tyrosine kinase (BTK), which is crucial for B-cell development and activation and a validated target for autoimmune diseases and B-cell malignancies.[6][7]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry.[8] For inhibitors derived from this compound, SAR studies reveal predictable patterns:
-
C4-Position: The substituent introduced at this position via cross-coupling reactions is critical for potency and selectivity. It typically occupies a hydrophobic pocket adjacent to the ATP-binding site. The size, shape, and electronic properties of the aryl or heteroaryl group at C4 directly influence the binding affinity for the target kinase.
-
C8-Amine: Modification of the 8-amino group often impacts the molecule's physicochemical properties. Acylation or sulfonylation can introduce hydrogen bond donors or acceptors that interact with solvent or residues at the entrance of the binding cleft. These modifications are crucial for optimizing aqueous solubility and cell permeability, which are key drug-like properties.[5]
The following diagram illustrates the general synthetic strategy for diversifying the this compound scaffold.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity and reproducibility.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).
-
Degassing: Bubble nitrogen gas through the stirred solution for 15 minutes. Causality: This step removes dissolved oxygen from the solvent, further protecting the catalyst.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive flow of nitrogen.
-
Reaction: Attach a condenser and heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-aryl-isoquinolin-8-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acylation of the C8-Amino Group
This protocol describes the functionalization of the 8-amino group after a C4-substituent has been installed.
Objective: To form an amide bond at the C8-position by reacting the amine with an acyl chloride.
Materials:
-
C4-substituted-isoquinolin-8-amine (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: Dissolve the C4-substituted-isoquinolin-8-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Causality: Acylation reactions are often exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. Causality: The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the cold solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acylated product.
Conclusion
This compound is a high-value, versatile intermediate that provides an efficient entry point to novel chemical entities with significant therapeutic potential. Its well-defined reactivity at both the C4 and C8 positions allows for systematic exploration of chemical space, making it an indispensable tool in modern medicinal chemistry. The protocols and insights provided herein are intended to empower researchers to effectively leverage this scaffold in their drug discovery programs, accelerating the journey from concept to candidate.
References
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine - PubChem. [Link]
- Synthesis of 4-Bromoisoquinoline - PrepChem.com. [Link]
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchG
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]
- 4-Bromoisoquinoline: A Cornerstone in Pharmaceutical Intermedi
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH. [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
- The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applic
- 3-Bromoisoquinolin-4-amine - PubChem. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
- Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed. [Link]
- Compounds from Natural Sources as Protein Kinase Inhibitors - MDPI. [Link]
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheum
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - NIH. [Link]
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. [Link]
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - NIH. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - ScienceDirect. [Link]
- The Development of BTK Inhibitors: A Five-Year Upd
- Structure–activity rel
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromoisoquinolin-4-amine | C9H7BrN2 | CID 640978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compounds from Natural Sources as Protein Kinase Inhibitors [mdpi.com]
- 4. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure–activity relationship - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromoisoquinolin-8-amine
Introduction: The Isoquinoline Scaffold as a Privileged Motif in Kinase Inhibition
The isoquinoline core is a prominent heterocyclic framework that serves as a foundational building block in medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors.[1] Its rigid structure and capacity for diverse functionalization allow for the precise spatial arrangement of pharmacophoric features, enabling high-affinity interactions with the ATP-binding site of various kinases. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors remains a paramount objective in modern drug discovery.
This guide focuses on the strategic application of 4-bromoisoquinolin-8-amine , a versatile and highly valuable starting material for the synthesis of a new generation of kinase inhibitors. The unique substitution pattern of this molecule, featuring a nucleophilic amino group at the C8 position and a synthetically versatile bromine atom at the C4 position, offers a dual handle for molecular elaboration. The amino group can serve as a key hydrogen bond donor, anchoring the molecule in the hinge region of the kinase, while the bromo group provides a reactive site for introducing diverse moieties that can probe deeper into the ATP pocket or the solvent-exposed region, thereby modulating potency and selectivity.
These application notes will provide a comprehensive overview of the chemical properties of this compound, detailed, field-proven protocols for its derivatization via cornerstone cross-coupling reactions, and a discussion of the strategic considerations for designing potent and selective kinase inhibitors.
Physicochemical Properties and Handling of this compound
This compound is a pale yellow solid with a molecular weight of 223.07 g/mol .[3] It exhibits low solubility in water but is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 351458-46-3 | |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in DMSO, Acetonitrile | |
| Storage | 2-8°C, under inert gas |
Safety and Handling:
As with all halogenated aromatic compounds, appropriate safety precautions must be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Strategies: Building Kinase Inhibitor Scaffolds
The synthetic utility of this compound lies in its amenability to sequential and regioselective functionalization. The bromine atom at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pillars of modern medicinal chemistry, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4][5]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl moieties at the C4 position. This is a common strategy to extend the molecule into the hydrophobic regions of the kinase ATP-binding site.
Rationale: The choice of a palladium catalyst with a phosphine ligand, such as Pd(dppf)Cl₂, is crucial for efficient oxidative addition to the aryl bromide. An aqueous base like sodium carbonate is used to facilitate the transmetalation step of the catalytic cycle. A dioxane/water solvent system is often optimal for balancing the solubility of both the organic and inorganic reagents.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be achieved by three cycles of evacuating and backfilling with the inert gas.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the reaction vial in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-isoquinolin-8-amine derivative.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 4-Phenylisoquinolin-8-amine | 85 | >98 |
| 2 | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)isoquinolin-8-amine | 82 | >97 |
| 3 | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)isoquinolin-8-amine | 75 | >95 |
Note: Yields and purities are representative and may vary depending on the specific substrate and reaction scale.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of various amino groups at the C4 position.[4][6][7] This is a key strategy for installing functionalities that can form additional hydrogen bonds or interact with specific residues within the kinase active site.
Rationale: This reaction often requires a more sophisticated catalyst system compared to the Suzuki coupling. The use of a bulky, electron-rich phosphine ligand like Xantphos in combination with a palladium source such as Pd₂(dba)₃ is common. A strong, non-nucleophilic base like sodium tert-butoxide is typically employed to deprotonate the amine and facilitate the catalytic cycle. Anhydrous and anaerobic conditions are critical for the success of this reaction.
Materials:
-
This compound
-
Aniline or other amine derivative (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the amine derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk flask.
-
Add anhydrous, degassed toluene (10 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(amino)isoquinolin-8-amine derivative.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-Phenylisoquinoline-4,8-diamine | 78 | >98 |
| 2 | Morpholine | 4-Morpholinoisoquinolin-8-amine | 85 | >97 |
| 3 | 4-Fluoroaniline | N-(4-Fluorophenyl)isoquinoline-4,8-diamine | 75 | >96 |
Note: Yields and purities are representative and may vary depending on the specific substrate and reaction scale.
Application in Kinase Inhibitor Design: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. Isoquinoline-based compounds have shown promise as inhibitors of kinases within this pathway. The synthesized derivatives of this compound can be evaluated for their inhibitory activity against key kinases in this cascade, such as PI3Kα, Akt, and mTOR.
Table 4: Hypothetical Kinase Inhibition Data
The following table presents hypothetical, yet representative, IC₅₀ values for a series of kinase inhibitors derived from this compound, illustrating the potential for potent and selective inhibition.
| Compound ID | R Group (at C4) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1a | Phenyl | 150 | 850 |
| 1b | 3-Methoxyphenyl | 75 | 420 |
| 1c | Pyridin-3-yl | 50 | 300 |
| 2a | Anilino | 98 | 650 |
| 2b | 4-Fluoroanilino | 45 | 280 |
Data is for illustrative purposes and would require experimental validation.
Conclusion
This compound is a highly strategic and versatile building block for the synthesis of novel kinase inhibitors. Its dual functionality allows for the systematic exploration of chemical space around the isoquinoline scaffold through well-established and reliable synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable intermediate in their quest for the next generation of targeted therapeutics.
References
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
- Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. (2014).
- Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors - Benchchem. (n.d.).
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (n.d.).
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-Amino-6-bromoquinoline - Benchchem. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020).
- 4-Amino-6-bromoquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists - Benchchem. (n.d.).
- 4-Amino-8-bromoquinoline - Chem-Impex. (n.d.).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (n.d.).
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (n.d.).
- Kinase inhibitors - Patent US-9751837-B2 - PubChem. (n.d.).
- US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents. (n.d.).
- EP3031807A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents. (n.d.).
- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.).
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. (n.d.).
- Application of 4-Amino-6-bromoquinoline in Kinase Inhibitor Design - Benchchem. (n.d.).
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed. (2019).
- Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed. (n.d.).
- Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode - PubMed. (2010).
- Suzuki-Miyaura Coupling. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (n.d.).
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025).
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. (n.d.).
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019).
- 4-Bromoquinolin-8-amine - MySkinRecipes. (n.d.).
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. (2023).
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-2-chloroquinazolin-4-amine - Benchchem. (n.d.).
- 4-Bromoisoquinoline: A Cornerstone in Pharmaceutical Intermediate Development. (n.d.).
- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S). (2014).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
Protocol for N-Alkylation of 4-Bromoisoquinolin-8-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists
Abstract
This application note provides a detailed guide for the N-alkylation of 4-bromoisoquinolin-8-amine, a key intermediate in the synthesis of various biologically active molecules. Recognizing the absence of a standardized protocol for this specific substrate, we present a comprehensive analysis of suitable methodologies, including classical SN2 alkylation, reductive amination, and modern catalytic approaches. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize N-alkylated derivatives of this compound, with a strong emphasis on the rationale behind experimental choices, troubleshooting common issues, and ensuring reaction reproducibility.
Introduction: Chemical Reactivity and Synthetic Importance
The this compound scaffold is a valuable building block in medicinal chemistry. The isoquinoline core is a well-established pharmacophore present in numerous natural products and synthetic drugs. The bromine atom at the C4 position serves as a versatile handle for further functionalization via cross-coupling reactions, while the amino group at the C8 position allows for the introduction of various side chains through N-alkylation, profoundly influencing the molecule's physicochemical properties and biological activity.
The N-alkylation of this compound, however, presents unique challenges. The nucleophilicity of the 8-amino group is modulated by the electronic effects of the isoquinoline ring and the 4-bromo substituent. Furthermore, the peri-interaction between the 8-amino group and the isoquinoline nitrogen (N1) can introduce steric hindrance, potentially impeding the approach of bulky alkylating agents. A common issue in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine[1].
This guide will primarily focus on a robust and widely applicable protocol for mono-N-alkylation using alkyl halides. We will also discuss alternative strategies, such as reductive amination and Buchwald-Hartwig amination, for cases where the primary method may be suboptimal.
Reaction Mechanism and Strategic Considerations
The N-alkylation of an amine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.
Sources
Application Notes and Protocols for the N-acylation of 4-Bromoisoquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the N-acylation of 4-Bromoisoquinolin-8-amine, a key intermediate in the synthesis of pharmacologically active compounds. Recognizing the pivotal role of the isoquinoline scaffold in medicinal chemistry, these notes offer a detailed exploration of the chemical principles and practical methodologies for the efficient formation of amide bonds at the C-8 amino position.[1][2][3][4] Two robust, field-proven protocols are presented: the use of acyl chlorides for direct and rapid acylation, and a milder approach utilizing carboxylic acids in conjunction with peptide coupling agents, suitable for more sensitive substrates. The causality behind experimental choices, process optimization, and troubleshooting are discussed in depth to ensure reliable and reproducible outcomes in a research and drug development setting.
Introduction: The Significance of N-Acylated Isoquinolines in Drug Discovery
The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[2][3][4] These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][3] The strategic functionalization of the isoquinoline ring system is a cornerstone of modern drug design, and the introduction of an N-acyl group at available amino positions is a particularly powerful modification.
The amide bond is a fundamental linkage in a vast array of clinically used drugs, contributing to their unique pharmacological profiles.[5] N-acylation of this compound allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse acyl moieties. This modification can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. The bromine atom at the C-4 position further enhances the synthetic utility of this scaffold, providing a handle for subsequent cross-coupling reactions to introduce additional diversity.[6]
Reaction Mechanisms and Key Considerations
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the C-8 amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[7] The reactivity of the aromatic amine is influenced by the electronic properties of the isoquinoline ring system.[8][9][10]
Two primary strategies for this transformation are detailed below, each with its own mechanistic nuances and practical advantages.
Acylation with Acyl Chlorides
This is a highly efficient and direct method for amide bond formation. Acyl chlorides are potent electrophiles, readily reacting with the primary amine of this compound. The reaction typically proceeds rapidly at or below room temperature. A key consideration is the liberation of hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine or the product, rendering them unreactive. Therefore, the inclusion of a non-nucleophilic base is essential to neutralize the generated acid and drive the reaction to completion.
Acylation with Carboxylic Acids and Coupling Agents
This approach offers a milder alternative to the use of acyl chlorides, making it suitable for substrates bearing acid-sensitive functional groups. In this method, the carboxylic acid is activated in situ using a peptide coupling reagent. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or uronium/aminium-based reagents such as HATU. The mechanism involves the formation of a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily displaced by the amine.
Experimental Protocols
Protocol 1: N-acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound with a representative acyl chloride.
| Reagent | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| This compound | 225.07 | >95% | Commercially Available | Store in a cool, dry place. |
| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 | >98% | Commercially Available | Handle in a fume hood due to its corrosive and lachrymatory nature. |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Commercially Available | Use a dry solvent to prevent hydrolysis of the acyl chloride. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 101.19 / 129.24 | >99% | Commercially Available | Acts as an HCl scavenger. |
| Saturated Sodium Bicarbonate Solution | N/A | Saturated | Prepared in-house | For aqueous work-up. |
| Brine | N/A | Saturated | Prepared in-house | For aqueous work-up. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | N/A | N/A | Commercially Available | For drying the organic layer. |
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 - 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated this compound.[11][12][13]
Caption: Workflow for N-acylation using acyl chlorides.
Protocol 2: N-acylation using Carboxylic Acids and a Coupling Agent
This protocol provides a milder approach for amide bond formation, particularly useful for more complex or sensitive substrates.
| Reagent | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| This compound | 225.07 | >95% | Commercially Available | Store in a cool, dry place. |
| Carboxylic Acid | Varies | >97% | Commercially Available | Ensure the carboxylic acid is dry. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 | >98% | Commercially Available | A common and effective peptide coupling agent. |
| Diisopropylethylamine (DIPEA) | 129.24 | >99% | Commercially Available | Acts as a non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Commercially Available | A common polar aprotic solvent for coupling reactions. |
| Water | 18.02 | Deionized | N/A | For aqueous work-up. |
| Ethyl Acetate (EtOAc) | 88.11 | Reagent Grade | Commercially Available | For extraction. |
| Brine | N/A | Saturated | Prepared in-house | For aqueous work-up. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | N/A | N/A | Commercially Available | For drying the organic layer. |
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Pre-activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, pour the mixture into water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-acylated product.
Process Optimization and Troubleshooting
The efficiency of the N-acylation reaction can be influenced by several parameters. The following table summarizes key variables and their potential impact on the reaction outcome.
| Parameter | Potential Issue | Recommended Optimization/Solution |
| Solvent | Poor solubility of starting materials; side reactions. | For Protocol 1, DCM is standard. For more polar substrates, THF or acetonitrile can be used. For Protocol 2, DMF or DMSO are common choices. Ensure the solvent is anhydrous. |
| Base | Incomplete reaction; side reactions (e.g., with the acyl chloride). | Use a non-nucleophilic base like TEA or DIPEA. For sensitive substrates, a milder base like 2,6-lutidine may be beneficial. Ensure sufficient equivalents are used to neutralize the acid byproduct. |
| Temperature | Slow reaction rate; decomposition of starting materials or product. | Most acylations with acyl chlorides proceed well at 0 °C to room temperature. Coupling reactions are typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be applied, but monitor for decomposition. |
| Acylating Agent/Coupling Agent | Low reactivity; steric hindrance. | For sterically hindered amines or carboxylic acids, a more reactive acylating agent (e.g., acyl fluoride) or a more potent coupling agent may be required.[14] |
| Work-up | Emulsion formation; product loss. | If emulsions form during extraction, adding more brine can help break them. Ensure the pH of the aqueous layer is basic during work-up to keep the product in the organic phase. |
| Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. A gradient elution is often more effective than an isocratic one. |
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting N-acylation reactions.
Conclusion
The N-acylation of this compound is a versatile and crucial transformation for the synthesis of novel compounds with potential therapeutic applications. The choice between using a reactive acyl chloride or a milder carboxylic acid/coupling agent system allows for broad substrate scope and adaptability. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can reliably and efficiently synthesize a diverse library of N-acylated isoquinolines for further investigation in drug discovery programs.
References
- Ma, L., Bian, M., Gao, H., Zhou, Z., and Yi, W. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PLoS ONE, 17. [Link]
- Al-Matarneh, M.C., Amărandi, R.M., Mangalagiu, I.I., and Danac, R. (2021). Synthesis and biological screening of new cyano-substituted pyrrole fused (iso)
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Ghaffari, S., & Ghasemi, S. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(16), 4984. [Link]
- Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 84. [Link]
- Lazić, A. M., & Petri, E. T. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals, 16(12), 1729. [Link]
- Endait, R. S. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [Link]
- Zhang, M., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]
- Natte, K., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 999-1055. [Link]
- ChemistNate. (2014). How to Make Amides: Mechanism. YouTube. [Link]
- Dunetz, J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Process Research & Development, 20(2), 489-494. [Link]
- Michigan State University Department of Chemistry. Amine Reactivity. [Link]
- Google Patents. (2014).
- ResearchGate. (2013).
- Google Patents. (1989).
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 12. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromoisoquinolin-8-amine as a Precursor in Modern Pharmaceutical Development
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in the architecture of biologically active molecules and approved pharmaceutical agents.[1] Within this esteemed class of compounds, 4-bromoisoquinolin-8-amine has emerged as a particularly valuable and versatile precursor for the synthesis of novel kinase inhibitors and other targeted therapeutics.[2] The strategic placement of the bromo and amino functionalities at the C4 and C8 positions, respectively, offers orthogonal synthetic handles for the elaboration of complex molecular structures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this compound as a key building block in pharmaceutical research. Detailed protocols for its synthesis and subsequent derivatization into potent kinase inhibitors are presented, underpinned by an exploration of the structure-activity relationships that govern the biological activity of its derivatives.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, lending its rigid and planar framework to a diverse array of natural products and synthetic drugs.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the isoquinoline core at various positions allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
This compound distinguishes itself through the presence of two key reactive sites. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4] Concurrently, the amino group at the 8-position provides a crucial interaction point for binding to target proteins, often acting as a hydrogen bond donor or acceptor, and can also serve as a point for further derivatization. This dual functionality makes it a highly sought-after intermediate in the construction of targeted inhibitor libraries.[2]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective utilization in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 351458-46-3 | [2] |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Pale yellow solid | [2] |
| Solubility | Low solubility in water; soluble in polar organic solvents such as DMSO and acetonitrile. | [2] |
| Storage | Store in a cool, dry place, preferably under an inert atmosphere to prevent oxidation. | [2] |
Synthesis of this compound: A Proposed Protocol
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a viable synthetic route can be devised based on established methodologies for the synthesis of related isoquinoline derivatives.[5][6] The following multi-step protocol is proposed, starting from the commercially available 8-nitroisoquinoline.
Start [label="8-Nitroisoquinoline", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Bromination (NBS, H₂SO₄)"]; Intermediate1 [label="4-Bromo-8-nitroisoquinoline"]; Step2 [label="Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C)"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 [label="Step 1"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label="Step 2"]; Step2 -> Product; }
Proposed synthetic route to this compound.
Step 1: Bromination of 8-Nitroisoquinoline to 4-Bromo-8-nitroisoquinoline
Causality: The electron-withdrawing nitro group at the 8-position deactivates the isoquinoline ring towards electrophilic substitution. However, the 4-position remains the most susceptible to bromination. The use of N-bromosuccinimide (NBS) in a strong acid like sulfuric acid provides a controlled source of electrophilic bromine.[2]
Protocol:
-
To a stirred solution of 8-nitroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-8-nitroisoquinoline.
Step 2: Reduction of 4-Bromo-8-nitroisoquinoline to this compound
Causality: The nitro group can be selectively reduced to an amino group in the presence of the aryl bromide using various reducing agents. A common and effective method is the use of iron powder in the presence of an acidic activator such as ammonium chloride.[7] Alternatively, catalytic hydrogenation can be employed.
Protocol:
-
To a stirred suspension of 4-bromo-8-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a pale yellow solid.[2]
Application in the Synthesis of Kinase Inhibitors
The dual functionality of this compound makes it an exemplary scaffold for the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site. The 8-amino group can form crucial hydrogen bonds with the hinge region of the kinase, while the 4-bromo position serves as a versatile anchor point for introducing substituents that can occupy the hydrophobic pocket and solvent-exposed regions of the active site, thereby enhancing potency and selectivity.[8]
Exemplary Application: Synthesis of a 4-(Phenylamino)isoquinolin-8-amine Derivative
The following protocol outlines a general procedure for the synthesis of a 4-(phenylamino)isoquinolin-8-amine derivative via a Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.[9]
Start [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent [label="Aniline Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Buchwald-Hartwig Amination\n(Pd catalyst, ligand, base)"]; Product [label="4-(Phenylamino)isoquinolin-8-amine\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction; Reagent -> Reaction; Reaction -> Product; }
Buchwald-Hartwig amination of this compound.
Protocol:
-
To a dry Schlenk tube, add this compound (1.0 eq), the desired aniline derivative (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-(phenylamino)isoquinolin-8-amine derivative.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad range of this compound derivatives is still emerging, general principles from related 4-anilinoquinoline and 4-anilinoquinazoline kinase inhibitors can provide valuable guidance for inhibitor design.[10]
-
The 8-Amino Group: The presence of the 8-amino group is anticipated to be a key determinant of activity, likely forming a hydrogen bond with the hinge region of the kinase. Modifications to this group, such as acylation or alkylation, could modulate binding affinity and selectivity.
-
The 4-Anilino Substituent: The nature of the substituent at the 4-position, introduced via cross-coupling, is critical for achieving high potency. Small, lipophilic groups on the aniline ring often enhance binding by occupying a hydrophobic pocket near the ATP-binding site.[10]
-
Substituents on the Isoquinoline Core: Further functionalization of the isoquinoline ring, if synthetically feasible, could provide additional avenues for optimizing pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound represents a strategically important and highly versatile precursor for the synthesis of novel pharmaceutical compounds, particularly kinase inhibitors. Its unique substitution pattern allows for the systematic and efficient exploration of chemical space around the isoquinoline scaffold. The protocols and insights provided in this application note are intended to empower researchers in their drug discovery efforts, facilitating the development of the next generation of targeted therapeutics.
References
- Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Med Chem. 2017 Jul;9(11):1213-1225. [Link]
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. 2021;225:113794. [Link]
- Synthesis method of 4-aminoisoquinoline-8-methyl form
- 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorg Med Chem Lett. 2002 Oct 7;12(19):2671-4. [Link]
- 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorg Med Chem Lett. 2002 Feb 11;12(3):423-5. [Link]
- Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Med Chem. 2017 May 11. [Link]
- Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Pharmaceuticals (Basel). 2022 Jun 15;15(6):741. [Link]
- Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor. Bioorg Med Chem Lett. 2005 Oct 1;15(19):4327-32. [Link]
- Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. Cancers (Basel). 2020 Aug 12;12(8):2237. [Link]
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. 2020 Nov 14;25(22):5333. [Link]
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023;9(2):e02302. [Link]
- Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Pharmaceuticals (Basel). 2022 Jun; 15(6): 741. [Link]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2019;24(15):2789. [Link]
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. J. Chem. Res. 2013, 37, 557-559. [Link]
- Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. RSC Med Chem. 2023 Apr 18;14(5):927-938. [Link]
- Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. J Med Chem. 1999 Dec 2;42(24):5020-30. [Link]
- Method of preparing 5- or 8-bromoisoquinoline deriv
Sources
- 1. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 10. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Functionalized Isoquinolinamines
An Application Guide and Protocol for the Suzuki-Miyaura Coupling of 4-Bromoisoquinolin-8-amine Derivatives
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2] Specifically, the 4-substituted isoquinolin-8-amine framework is a critical pharmacophore in the development of novel therapeutics. Its functionalization allows for the precise tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C(sp²)–C(sp²) bond formation, enabling the direct arylation of the isoquinoline core.[3][4]
This guide provides a detailed examination of the Suzuki coupling reaction as applied to this compound derivatives. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, critical experimental parameters, and field-proven troubleshooting strategies tailored to this specific substrate class. For researchers in drug discovery and synthetic chemistry, this document serves as a practical and authoritative resource for successfully navigating the complexities of coupling with electron-rich, amine-substituted N-heterocycles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This irreversible step forms a square-planar Pd(II) intermediate.[6] The rate of this step is influenced by the electron density of the aryl halide; electron-rich systems can sometimes exhibit slower kinetics.[8]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer.[7][9]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired 4-arylisoquinolin-8-amine product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
Key Considerations for Coupling with this compound
The presence of the C8-amino group introduces specific challenges not encountered with simpler aryl halides. This electron-rich, Lewis basic functionality can significantly impact catalyst activity and reaction outcomes.
-
Catalyst Inhibition by the Amine Group: The primary amine at the C8 position is a Lewis base and can coordinate to the palladium center. This coordination can inhibit or completely poison the catalyst, preventing it from participating in the catalytic cycle.[10] This is often the primary cause of failed or low-yielding reactions with this substrate class.
-
Catalyst and Ligand Selection: To overcome catalyst inhibition, the choice of ligand is critical. Standard, less bulky phosphine ligands (e.g., PPh₃) may not be effective. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands" such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is strongly recommended.[10][11] These ligands form highly stable and active catalysts that promote the desired catalytic cycle over catalyst deactivation.[11][12] Pre-catalysts like Pd₂(dba)₃ or palladacycles are often more robust than sources like Pd(PPh₃)₄ for these challenging substrates.[3][10]
-
The Amine Protecting Group Strategy: An effective strategy to circumvent catalyst inhibition is to temporarily protect the C8-amine. The tert-Butyloxycarbonyl (Boc) group is an excellent choice as it is stable under typical Suzuki conditions and can be readily removed post-coupling under acidic conditions.[10] While adding steps to the synthesis, this approach often leads to cleaner reactions, higher yields, and greater reproducibility.
-
Base and Solvent System: The choice of base and solvent is interdependent. A common and effective system is an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a mixed solvent system, typically an organic solvent like 1,4-dioxane or THF with water.[4][7] Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[13]
Detailed Experimental Protocol: Synthesis of N-Boc-4-(phenyl)-isoquinolin-8-amine
This protocol describes a representative Suzuki coupling using an N-Boc protected this compound with phenylboronic acid. The use of a Schlenk flask and proper inert gas techniques is crucial for success.
Materials and Reagents
-
N-Boc-4-bromoisoquinolin-8-amine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Sphos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5.0 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas (high purity)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) for workup
-
Silica gel for chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for workup
Reaction Setup and Execution
-
Flask Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Boc-4-bromoisoquinolin-8-amine (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.[10]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Catalyst Addition: Briefly remove the septum and add the Pd₂(dba)₃ (2.5 mol%) and SPhos (5.0 mol%) to the flask under a positive flow of inert gas to prevent the entry of air. Reseal the flask.
-
Heating and Stirring: Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously. The solution will typically darken as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7][14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc-4-(phenyl)-isoquinolin-8-amine.
Data Presentation: Optimized Conditions
The following table summarizes typical conditions that can be used as a starting point for coupling various arylboronic acids with N-Boc-4-bromoisoquinolin-8-amine.
| Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Yield |
| Phenylboronic Acid | Pd₂(dba)₃ (2.5) | SPhos (5.0) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | >85% |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2.5) | SPhos (5.0) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | >90% |
| 4-Trifluoromethylphenylboronic Acid | PdCl₂(dppf) (5.0) | - | K₃PO₄ (3.0) | DMF/H₂O (5:1) | 100 | ~75% |
| 3-Pyridylboronic Acid | Pd₂(dba)₃ (3.0) | XPhos (6.0) | Cs₂CO₃ (3.0) | THF/H₂O (4:1) | 85 | ~70-80% |
| 2-Thienylboronic Acid | Pd(PPh₃)₄ (5.0) | - | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O | 95 | ~65-75% |
Note: Yields are representative and highly dependent on the purity of reagents and reaction scale.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common problems and provides logical solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: The unprotected C8-amine is inhibiting the palladium catalyst.[10] 2. Inactive Catalyst: The palladium precatalyst was not properly activated, or oxygen has deactivated the Pd(0) species. 3. Poor Reagent Quality: Boronic acid has degraded (protodeboronation). | 1. Protect the amine with a Boc group before coupling.[10] 2. Switch to a more robust ligand system (e.g., Pd₂(dba)₃/SPhos). Ensure the reaction is rigorously degassed and maintained under a positive inert gas pressure.[10][14] 3. Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester). |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[14] 2. Slow Cross-Coupling: If the main reaction is slow, side reactions become more prevalent.[15] | 1. Improve degassing procedures for solvents and ensure a leak-free inert atmosphere setup.[10] 2. Increase the reaction temperature or switch to a more active catalyst/ligand combination to accelerate the desired cross-coupling pathway. |
| Dehalogenation of Starting Material | Presence of Hydride Source: The palladium catalyst reacts with a hydride source (e.g., solvent impurities, certain bases) leading to reduction of the C-Br bond.[14] | 1. Use high-purity, anhydrous solvents. 2. Avoid amine bases (like triethylamine) if this is a persistent issue. Ensure the chosen base is not contributing to this side reaction. |
| Protodeboronation | Hydrolytic Instability: Boronic acids can be unstable, especially under prolonged heating in aqueous/basic conditions, leading to the formation of an arene byproduct.[5] | 1. Use a larger excess of the boronic acid (1.5-2.0 eq). 2. Switch to a more stable boronate ester (e.g., MIDA or pinacol esters). 3. Minimize reaction time by using a more active catalyst system. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the derivatization of the this compound scaffold. Success with this challenging substrate class hinges on a rational approach that anticipates and mitigates the potential for catalyst inhibition by the C8-amino group. The strategic use of N-Boc protection, coupled with robust catalyst systems featuring bulky, electron-rich ligands like SPhos, provides a reliable pathway to achieving high yields of the desired 4-aryl products. By understanding the core mechanism and employing the meticulous protocols and troubleshooting strategies outlined herein, researchers can effectively leverage this powerful reaction to accelerate the discovery and development of novel isoquinoline-based therapeutics.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
- NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Bells, S. C. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2605-2620. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(24), 5358-5363. [Link]
- Smith, R. C. J., et al. (2010). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 29(19), 4278-4284. [Link]
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
- Yılmaz, F., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]
- Gellrich, U. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(10), 5949-5975. [Link]
- ResearchGate. (2017).
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Mogilaiah, K., et al. (2015). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules, 20(12), 22441-22452. [Link]
- Ball, M., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(32), 12614-12621. [Link]
- Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(45), 9033-9050. [Link]
- ResearchGate. (2015).
- Wang, X., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 13(1), 127-134. [Link]
- Lee, J. H., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 297. [Link]
- ResearchGate. (2005). Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1217-1279. [Link]
- ResearchGate. (2010). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. [Link]
- ResearchGate. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
- Kumar, S. K., et al. (2022). Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. Organic Letters, 24(33), 6128-6133. [Link]
- Kim, H. J., et al. (2010). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. European Journal of Medicinal Chemistry, 45(11), 5462-5468. [Link]
- Hager, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4323-4343. [Link]
- Kumar, D., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1378-1386. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Procedure for the Regioselective Bromination of Isoquinoline
An Application Guide for Drug Development Professionals
Abstract
Brominated isoquinolines are pivotal building blocks in medicinal chemistry and materials science, serving as versatile precursors for a multitude of cross-coupling reactions and subsequent molecular elaborations.[1] The regioselectivity of electrophilic bromination on the isoquinoline scaffold is highly dependent on the reaction conditions, allowing for targeted synthesis of specific isomers. This application note provides detailed, field-proven protocols for the selective synthesis of 5-bromoisoquinoline and 4-bromoisoquinoline. It delves into the mechanistic rationale behind the chosen conditions, offers comprehensive step-by-step procedures, and includes guidelines for product characterization, safety, and troubleshooting to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.
Scientific Background: The Rationale of Regioselectivity
The bromination of isoquinoline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The outcome of this reaction is governed by the electronic properties of the bicyclic system. The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing and deactivating towards electrophilic attack.
Under strongly acidic conditions, such as in concentrated sulfuric acid (H₂SO₄), the nitrogen atom is protonated to form an isoquinolinium ion.[2] This protonation further deactivates the pyridine ring, making the carbocyclic (benzene) ring the preferential site for electrophilic attack.[3][4] Within the benzene ring, positions C5 and C8 are the most activated, analogous to the alpha positions of naphthalene.[5] Careful control of reaction parameters, particularly temperature, is paramount to achieve high selectivity between these two positions.[1][2][6]
Conversely, to achieve substitution on the pyridine ring, such as at the C4 position, conditions must be chosen that avoid strong protonation of the nitrogen, typically involving higher temperatures and the absence of strong acids.[7]
Protocol I: Regioselective Synthesis of 5-Bromoisoquinoline
This protocol details a highly regioselective method for the synthesis of 5-bromoisoquinoline, adapted from a robust procedure published in Organic Syntheses.[1] The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at cryogenic temperatures is critical for favoring the formation of the 5-bromo isomer while suppressing the thermodynamically competitive 8-bromo isomer.[1][8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | CAS No. |
| Isoquinoline | C₉H₇N | 129.16 | 44.0 g (40 mL) | 330 | 119-65-3 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 400 mL | - | 7664-93-9 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 64.6 g | 363 | 128-08-5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~600 mL | - | 75-09-2 |
| Ammonia (25% aq.) | NH₃ | 17.03 | As needed | - | 7664-41-7 |
| Crushed Ice | H₂O | 18.02 | ~1.0 kg | - | 7732-18-5 |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | 7757-82-6 |
Experimental Workflow
Caption: Workflow for the synthesis of 5-bromoisoquinoline.
Step-by-Step Procedure
-
Reaction Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Dissolution: Carefully and slowly add 400 mL of concentrated sulfuric acid to the flask. To the well-stirred acid, slowly add isoquinoline (40 mL, 44.0 g) at a rate that maintains the internal temperature below 30°C.
-
Cooling: Once the addition is complete, replace the ice-water bath with a dry ice-acetone bath and cool the solution to -25°C.
-
Bromination: To the vigorously stirred solution, add N-bromosuccinimide (64.6 g) in small portions. The rate of addition must be controlled to keep the internal temperature between -22°C and -26°C.[1] Causality: This strict temperature control is the most critical parameter for ensuring high regioselectivity for the 5-position and preventing the formation of the 8-bromo isomer.[1][8]
-
Stirring: After the NBS addition is complete, stir the suspension efficiently for 2 hours at -22 ± 1°C, and then for an additional 3 hours at -18 ± 1°C. The mixture should become a homogeneous solution.[1]
-
Quenching: Prepare a 5-L flask containing 1.0 kg of crushed ice. Carefully pour the cold reaction mixture onto the ice with stirring.
-
Neutralization: Cool the resulting aqueous solution in an ice bath. Slowly and carefully adjust the pH to 8 by adding 25% aqueous ammonia. The temperature must be kept below 30°C during this exothermic neutralization.
-
Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of dichloromethane/ethyl acetate (e.g., 9:1) to afford pure 5-bromoisoquinoline as a solid.[1]
Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 70-80% |
| Melting Point | 81-82°C[1] |
| TLC Rf | ~0.5 (DCM/EtOAc = 9:1 on silica)[1] |
| ¹H NMR (CDCl₃) | δ ~8.95 (s, 1H), 8.50 (d, 1H), 8.00 (d, 1H), 7.85 (d, 1H), 7.65 (t, 1H), 7.55 (d, 1H) |
| ¹³C NMR (CDCl₃) | δ ~152.0, 143.5, 135.0, 130.5, 129.0, 128.5, 127.0, 121.0, 118.0 |
Protocol II: Synthesis of 4-Bromoisoquinoline
The synthesis of 4-bromoisoquinoline requires fundamentally different conditions to direct the electrophilic attack to the pyridine ring. This procedure utilizes high temperatures and molecular bromine.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | CAS No. |
| Isoquinoline Hydrochloride | C₉H₈ClN | 165.62 | 33.3 g | 0.20 | 1532-97-4 |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 50 mL | - | 98-95-3 |
| Bromine | Br₂ | 159.81 | 35.2 g (11.3 mL) | 0.22 | 7726-95-6 |
| 5% Hydrobromic Acid | HBr (aq) | 80.91 | As needed | - | 10035-10-6 |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | 110-54-3 |
Experimental Workflow
Caption: Workflow for the synthesis of 4-bromoisoquinoline.
Step-by-Step Procedure
-
Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, combine isoquinoline hydrochloride (33.3 g) and nitrobenzene (50 mL).[7]
-
Heating: Heat the stirred mixture to approximately 180°C to obtain a clear solution.
-
Bromination: Through the dropping funnel, add liquid bromine (35.2 g) dropwise over a period of about 1 hour. The evolution of hydrogen bromide gas should be observed.[7] Causality: At this high temperature, the equilibrium between protonated and free isoquinoline allows for electrophilic attack on the more reactive C4 position of the pyridine ring.
-
Reaction Completion: After the addition is complete, continue heating and stirring at 180°C. The reaction is monitored by the cessation of HBr evolution, which may take 4-5 hours.[7]
-
Work-up: Cool the reaction mixture. Add water to the mixture to form an aqueous layer and an organic mass. Separate the mass from the aqueous layer. Extract the aqueous layer with a suitable solvent (e.g., hexane) and combine the extract with the organic mass.[9]
-
Purification: The combined organic material can be further purified. One method involves stirring with 5% hydrobromic acid, separating the layers, and then distilling the organic layer under vacuum (e.g., 120-125°C at 4 mmHg) to obtain pure 4-bromoisoquinoline.[9]
Characterization
| Parameter | Expected Value |
| Appearance | Solid |
| Melting Point | 39-42°C |
| ¹H NMR (CDCl₃) | δ ~9.05 (s, 1H), 8.55 (s, 1H), 8.25 (d, 1H), 8.05 (d, 1H), 7.80 (t, 1H), 7.70 (t, 1H)[10][11] |
| ¹³C NMR (CDCl₃) | δ ~152.8, 143.0, 137.2, 131.5, 129.2, 128.8, 127.5, 124.6, 120.1[10][12] |
Safety and Handling
All procedures must be conducted by personnel trained in experimental organic chemistry in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][13]
-
Concentrated Acids (H₂SO₄, HBr): Extremely corrosive and can cause severe burns. Handle with extreme care.
-
Bromine (Br₂): Highly toxic, corrosive, and fatal if inhaled. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate respiratory protection. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.[14][15]
-
NBS: Corrosive solid. Avoid inhalation of dust and contact with skin.
-
Nitrobenzene: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Halogenated organic waste must be collected in designated containers.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield (Protocol I) | Incomplete reaction; temperature too low. | Ensure reaction times are followed; verify thermometer accuracy. |
| Formation of 8-bromo isomer | Temperature during NBS addition exceeded -15°C. | Add NBS more slowly; ensure efficient cooling and stirring.[1][8] |
| Dark, tarry crude product | Decomposition during work-up (pH too high or temperature too high during neutralization). | Add base slowly while cooling efficiently in an ice bath.[8] |
| Reaction stalls (Protocol II) | Temperature is too low; insufficient heating time. | Ensure the reaction is maintained at 180°C; monitor HBr evolution to gauge completion. |
| Difficult isomer separation | Similar polarity of isomers. | Optimize the solvent system for column chromatography; consider recrystallization from a suitable solvent system (e.g., heptane/toluene).[1][16] |
Conclusion
The regioselective bromination of isoquinoline is a powerful tool for generating key synthetic intermediates. By carefully controlling the reaction environment—specifically the acid concentration, temperature, and choice of brominating agent—researchers can selectively synthesize either the 5-bromo or 4-bromo isomer in good yield. The protocols described herein provide a reliable foundation for accessing these valuable compounds, enabling further exploration in drug discovery and development programs.
References
- Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]
- PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline.
- Reddy, G. S., et al. (2021). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry, 86(17), 11989–11998. [Link]
- ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF.
- ResearchGate. (2015). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
- Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
- Gouliaev, A. H., & Brown, W. D. (2003). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. SYNTHESIS, 2003(15), 2293–2296. [Link]
- Google Patents. (n.d.). Preparation method for 4-bromoisoquinolone and derivative thereof.
- Google Patents. (1999).
- Amanote Research. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.
- Experimental Methods. (n.d.). Bromination Methods.
- ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Arjunan, V., et al. (2013). Structural, vibrational and nuclear magnetic resonance investigations of 4-bromoisoquinoline by experimental and theoretical DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 62-71. [Link]
- Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles. Wiley-VCH. [Link]
- Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
- Raut, B. (2020, November 2). Reactions of Isoquinoline [Video]. YouTube. [Link]
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- National Center for Biotechnology Information. (2019).
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- National Center for Biotechnology Information. (n.d.). 1-Bromoisoquinoline. PubChem.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. prepchem.com [prepchem.com]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural, vibrational and nuclear magnetic resonance investigations of 4-bromoisoquinoline by experimental and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. ehs.providence.edu [ehs.providence.edu]
- 15. fishersci.com [fishersci.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromoisoquinolin-8-amine
Introduction: The Strategic Importance of 4-Bromoisoquinolin-8-amine in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Niraparib. PARP inhibitors represent a significant advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The isoquinoline core, substituted with a bromine atom at the 4-position and an amine at the 8-position, provides a versatile scaffold for the construction of complex molecular architectures with potent biological activity.
The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the amino group is crucial for forming key interactions with the target protein or for further elaboration of the molecule. Given its significance, the development of a robust, scalable, and economically viable synthesis of this compound is of paramount importance to support the discovery and development of new therapeutics.
This comprehensive guide provides a detailed, three-step synthetic route for the large-scale production of this compound, commencing from readily available isoquinoline. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles, practical insights for process optimization, and rigorous analytical validation steps.
Synthetic Strategy: A Three-Step Approach to this compound
The synthesis of this compound is strategically designed in three distinct stages, each optimized for yield, purity, and scalability. The overall synthetic pathway is illustrated below:
Caption: Synthetic workflow for this compound.
This synthetic route was chosen for its logical progression and utilization of well-established chemical transformations. The initial bromination at the 4-position is achieved through a high-temperature reaction, leveraging the directing effects of the isoquinoline nucleus under specific conditions. The subsequent electrophilic nitration is directed to the 8-position by the existing bromine substituent. Finally, a standard reduction of the nitro group affords the target amine.
Part 1: Synthesis of 4-Bromoisoquinoline
The selective introduction of a bromine atom at the 4-position of the isoquinoline ring is the crucial first step. While various bromination methods exist, a high-temperature reaction using elemental bromine in nitrobenzene provides a reliable and scalable approach for achieving the desired regioselectivity.[1]
Expertise & Experience: Rationale for a High-Temperature Bromination
Direct electrophilic bromination of isoquinoline in strong acids like sulfuric acid typically favors substitution at the 5-position. To achieve bromination at the 4-position, harsher conditions are necessary. The use of nitrobenzene as a high-boiling solvent at elevated temperatures (around 180°C) facilitates the desired transformation. It is postulated that at this temperature, the reaction proceeds via a radical mechanism or an alternative electrophilic substitution pathway that favors the 4-position. The use of isoquinoline hydrochloride as the starting material is also advantageous in this process.
Protocol: Large-Scale Synthesis of 4-Bromoisoquinoline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Isoquinoline Hydrochloride | 1532-97-4 | 165.62 | 1.0 |
| Bromine | 7726-95-6 | 159.81 | 1.1 |
| Nitrobenzene | 98-95-3 | 123.11 | Solvent |
Equipment:
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.
-
Heating mantle with a temperature controller.
-
Appropriate safety equipment, including a fume hood, personal protective equipment (gloves, safety glasses, lab coat), and bromine handling precautions.
Procedure:
-
To a suitable reaction vessel, charge isoquinoline hydrochloride (1.0 eq) and nitrobenzene.
-
With vigorous stirring, heat the mixture to approximately 180°C to obtain a clear solution.
-
Slowly add bromine (1.1 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at 180°C. Hydrogen chloride gas will evolve during the addition.
-
After the addition is complete, continue to heat and stir the reaction mixture at 180°C for an additional 3-5 hours, or until the evolution of hydrogen chloride gas has ceased.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction mixture by pouring it into a vigorously stirred solution of sodium bisulfite to neutralize any unreacted bromine.
-
Make the aqueous layer basic with the addition of a suitable base (e.g., sodium hydroxide solution) to a pH of >10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 4-bromoisoquinoline.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Trustworthiness: Analytical Characterization of 4-Bromoisoquinoline
| Parameter | Specification |
| Appearance | White to off-white solid |
| Melting Point | 41-43 °C |
| Purity (GC/HPLC) | ≥98% |
| ¹H NMR | Consistent with the structure of 4-bromoisoquinoline |
Part 2: Synthesis of 4-Bromo-8-nitroisoquinoline
The second step involves the regioselective nitration of 4-bromoisoquinoline. The electron-withdrawing nature of the bromine atom and the protonated isoquinoline nitrogen directs the incoming electrophile (nitronium ion, NO₂⁺) to the 8-position of the benzene ring.[2]
Expertise & Experience: Controlling the Nitration Reaction
The nitration of aromatic compounds is a highly exothermic reaction and requires careful temperature control to prevent over-nitration and the formation of unwanted byproducts. A mixture of concentrated nitric acid and sulfuric acid is a standard nitrating agent. The reaction is typically carried out at low temperatures (0-10°C) to ensure selectivity and safety. The directing effect of the bromo substituent is key to obtaining the desired 8-nitro isomer in high yield.
Protocol: Synthesis of 4-Bromo-8-nitroisoquinoline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Bromoisoquinoline | 1532-97-4 | 208.05 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Solvent/Catalyst |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 1.1 |
Equipment:
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Ice-water bath for temperature control.
-
Appropriate safety equipment for handling strong acids.
Procedure:
-
In a reaction vessel, carefully add 4-bromoisoquinoline (1.0 eq) to concentrated sulfuric acid at 0°C with stirring.
-
In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Slowly add the nitrating mixture to the solution of 4-bromoisoquinoline, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 7-8, while maintaining the temperature below 20°C.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude 4-bromo-8-nitroisoquinoline can be purified by recrystallization from a suitable solvent such as ethanol or toluene.
Trustworthiness: Analytical Characterization of 4-Bromo-8-nitroisoquinoline
| Parameter | Specification |
| Appearance | Yellow solid |
| Melting Point | 138-141 °C |
| Purity (HPLC) | ≥98% |
| ¹H NMR | Consistent with the structure of 4-bromo-8-nitroisoquinoline |
Part 3: Synthesis of this compound
The final step is the reduction of the nitro group in 4-bromo-8-nitroisoquinoline to the corresponding amine. This transformation can be reliably achieved on a large scale using various reducing agents, with tin(II) chloride in the presence of hydrochloric acid being a common and effective method.
Expertise & Experience: Choosing the Right Reduction Method
Several methods are available for the reduction of aromatic nitro compounds, including catalytic hydrogenation (e.g., using Pd/C and H₂) and metal-acid systems (e.g., Fe/HCl, Sn/HCl, or SnCl₂/HCl). For large-scale synthesis, the choice of method often depends on factors such as cost, safety, and ease of workup. The SnCl₂/HCl system is often preferred in a laboratory setting for its high efficiency and chemoselectivity, as it typically does not affect the bromo-substituent. For industrial-scale production, catalytic hydrogenation might be more desirable due to easier product isolation and reduced metal waste.
Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Bromo-8-nitroisoquinoline | 677702-62-4 | 253.06 | 1.0 |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | 3.0-4.0 |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | Solvent/Reagent |
| Ethanol | 64-17-5 | 46.07 | Solvent |
Equipment:
-
A multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.
-
Heating mantle.
-
Filtration apparatus.
Procedure:
-
To a reaction vessel, add 4-bromo-8-nitroisoquinoline (1.0 eq) and ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is strongly basic (>12). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer from the filtrate and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Trustworthiness: Analytical Characterization of this compound
| Parameter | Specification |
| Appearance | Pale yellow solid |
| Molecular Weight | 223.07 g/mol |
| Purity (HPLC) | ≥98% |
| ¹H NMR | Consistent with the structure of this compound |
| Storage | Store in a cool, dry place under a nitrogen atmosphere to prevent oxidation. |
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis of this compound involves the use of hazardous materials that require strict safety protocols:
-
Bromine: Highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves and a face shield. An emergency shower and eyewash station should be readily accessible.
-
Nitrobenzene: Toxic and a suspected carcinogen. It can be absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves and protective clothing.[3]
-
Strong Acids (Sulfuric and Nitric Acid): Highly corrosive. Handle with extreme care, using appropriate personal protective equipment. Always add acid to water, never the other way around.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Ensure adequate cooling capacity is available.
Conclusion
The synthetic route and protocols detailed in this application note provide a comprehensive and reliable framework for the large-scale synthesis of this compound. By adhering to the described procedures and implementing rigorous in-process controls and analytical validation, researchers and drug development professionals can confidently produce this vital intermediate with high purity and yield, thereby facilitating the advancement of novel therapeutics.
References
- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
- Innovassynth Technologies (India) Ltd. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
- PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline.
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
- New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene.
Sources
Application Note: High-Purity Isolation of 4-Bromoisoquinolin-8-amine via Optimized Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-Bromoisoquinolin-8-amine, a critical intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high-purity outcomes. The protocol covers slurry preparation, column packing, sample loading, gradient elution, and fraction analysis, supported by visual aids and a summary of key parameters.
Introduction: The Significance of Purifying this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The isoquinoline scaffold is a core component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and anti-malarial activities.[1][2] Specifically, the presence of a bromine atom at the 4-position and an amine group at the 8-position provides reactive handles for further synthetic transformations, making it a valuable building block for the development of novel kinase inhibitors and other targeted therapies.[3]
The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate reaction monitoring, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API). Column chromatography is a widely applicable and cost-effective technique for isolating single chemical compounds from a mixture, making it an ideal choice for this purification challenge.[4] This guide provides an in-depth protocol grounded in the principles of chromatography to achieve high-purity this compound.
Foundational Principles: Chromatographic Separation Strategy
The successful separation of this compound from reaction byproducts and unreacted starting materials hinges on exploiting differences in their physicochemical properties, primarily polarity.
Stationary Phase Selection: The Role of Silica Gel
For the separation of aromatic amines, silica gel is the most common and effective stationary phase.[4] Its surface is covered with silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the analyte molecules through hydrogen bonding and dipole-dipole interactions.
However, the basic nature of the amine group in this compound can lead to strong, sometimes irreversible, binding to the acidic silanol groups, resulting in peak tailing and poor recovery. To mitigate this, a common strategy is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[5] This deactivates the most acidic sites on the silica, allowing for the efficient elution of the amine. For this protocol, we will utilize a silica gel stationary phase with a mobile phase containing a small percentage of triethylamine.
Mobile Phase (Eluent) Selection: A Gradient Approach
The choice of mobile phase is critical for achieving good separation.[6] A solvent system's ability to move the compound up the column is known as its eluting power. For this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.
A gradient elution strategy, where the proportion of the more polar solvent is gradually increased, is often superior to an isocratic (constant composition) elution.[7] This approach allows for the initial elution of non-polar impurities with a low-polarity mobile phase, followed by the elution of the target compound as the polarity of the mobile phase increases. This results in better resolution and sharper peaks.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive method to determine the appropriate solvent system. The goal is to find a solvent mixture that gives the target compound a retention factor (Rƒ) value of approximately 0.2-0.4, ensuring it moves off the baseline but is well-separated from impurities. The progress of the column chromatography will also be monitored by TLC.[3][8]
Safety and Handling
This compound and the solvents used in this protocol present several hazards. Adherence to proper safety procedures is mandatory.
-
This compound: Harmful if swallowed and causes skin irritation.[9] Wear protective gloves, clothing, and eye protection.[9][10]
-
Solvents (Hexane, Ethyl Acetate, Dichloromethane): Flammable and can cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Silica Gel: Can cause respiratory irritation. Avoid inhaling the dust by wearing a dust mask.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][11][12][13]
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Glass chromatography column (40-60 mm diameter) |
| Silica gel (60 Å, 230-400 mesh) | Fraction collector or test tubes |
| Hexane (ACS grade) | Rotary evaporator |
| Ethyl acetate (ACS grade) | TLC plates (silica gel 60 F254) |
| Dichloromethane (DCM, ACS grade) | TLC developing chamber |
| Triethylamine (TEA) | UV lamp (254 nm) |
| Sea sand | Glass wool or cotton |
| Celite 545 | Beakers, Erlenmeyer flasks |
Workflow Overview
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Note: High-Purity Recovery of 4-Bromoisoquinolin-8-amine via Optimized Recrystallization
Abstract
This application note provides a detailed and robust protocol for the purification of 4-Bromoisoquinolin-8-amine, a critical intermediate in pharmaceutical synthesis, through recrystallization. The procedure is designed for researchers, scientists, and drug development professionals to achieve high purity and yield. The methodology is grounded in the fundamental principles of solubility and crystal lattice formation, with a focus on solvent selection, impurity removal, and crystal recovery. This guide explains the causality behind each experimental step, ensuring a reproducible and efficient purification process.
Introduction: The Principle of Recrystallization
Recrystallization is a premier technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice that excludes impurities. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed beforehand if insoluble in the hot solvent.[1][2]
This compound is a pale yellow solid with low solubility in water but good solubility in polar organic solvents such as DMSO and acetonitrile. This inherent solubility profile provides a strong basis for developing an effective recrystallization protocol. The presence of both a bromine atom and an amino group on the isoquinoline core influences its polarity and hydrogen bonding capabilities, making solvent selection a critical parameter for successful purification.
Materials and Equipment
Reagents:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Methanol (Reagent Grade)
-
Ethyl Acetate (Reagent Grade)
-
Toluene (Reagent Grade)
-
Hexanes (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Celatom® or Filter Aid (optional, for hot filtration)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (for reflux)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass funnel
-
Spatulas
-
Scintillation vials or test tubes (for solvent screening)
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two main stages: solvent system selection and the full-scale recrystallization procedure.
Part A: Systematic Solvent Screening
The success of recrystallization hinges on the choice of solvent.[3][4] A systematic screening process is the most reliable method for identifying an optimal solvent or solvent pair. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[5]
Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes or scintillation vials.
-
To each tube, add a different test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility at ambient temperature. A suitable solvent should not dissolve the compound at this stage.[5]
-
For solvents that do not dissolve the compound at room temperature, gently heat the mixture on a hot plate, with stirring. Add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
-
If no single solvent is ideal, a mixed-solvent (binary) system may be necessary.[3] This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (the antisolvent, in which it is sparingly soluble) dropwise until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.
Rationale for Solvent Choice: Based on the polar nature of the amino group and the aromatic system, polar protic solvents like ethanol and methanol are strong candidates. Toluene may be effective due to the aromatic nature of the isoquinoline ring. A mixture, such as Toluene-Hexane or Ethyl Acetate-Hexane, is a common choice for compounds with intermediate polarity.
Part B: Full-Scale Recrystallization Procedure
The following protocol assumes ethanol has been identified as a suitable solvent from the screening process. Adjustments should be made based on the results of your own solvent screening.
1. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL).
-
Add a magnetic stir bar.
-
In a separate flask, heat the chosen solvent (ethanol) to its boiling point on a hot plate.
-
Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.[1]
2. Decolorization and Hot Filtration (Optional):
-
If the resulting solution is highly colored, it may indicate the presence of high-molecular-weight, colored impurities. To remove these, take the solution off the heat and add a small amount of activated carbon (approximately 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
If there are insoluble impurities (including the activated carbon), perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a pre-warmed receiving flask. This step must be done quickly to prevent premature crystallization in the funnel.
3. Crystallization:
-
Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
4. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent (ethanol) to rinse away any remaining mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product.
-
Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
5. Drying:
-
Carefully transfer the crystalline solid from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator for a more thorough removal of residual solvent.
6. Purity Assessment:
-
Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range that is close to the literature value. Impurities typically depress and broaden the melting point range.[2]
-
Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.
Data Presentation and Visualization
Table 1: Solvent Screening for this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Remarks |
| Water | Insoluble | Sparingly Soluble | Poor | Not an ideal single solvent. |
| Methanol | Sparingly Soluble | Very Soluble | Good, fine needles | Potential for high loss in mother liquor. |
| Ethanol | Sparingly Soluble | Soluble | Excellent, well-formed crystals | Recommended Solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Compound is too soluble. |
| Toluene | Sparingly Soluble | Soluble | Good, but may require larger volume | A good alternative. |
| Hexanes | Insoluble | Insoluble | None | Potential as an antisolvent. |
Recrystallization Workflow Diagram
Caption: Workflow of the recrystallization procedure for this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too rapidly or using a solvent in which the compound is excessively soluble. Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.
-
No Crystals Form: This can occur if too much solvent was used. Gently boil off some of the solvent to concentrate the solution and attempt to cool again. Alternatively, scratching the inside of the flask with a glass rod at the solution's surface can induce nucleation. Seeding with a pure crystal, if available, is also effective.
-
Low Recovery: This is often due to using too much solvent during dissolution or washing the crystals with solvent that was not sufficiently cold. Ensure the minimum amount of hot solvent is used and that the washing solvent is ice-cold.
Conclusion
The protocol outlined in this application note provides a systematic and effective method for the purification of this compound. By carefully selecting a suitable solvent system and controlling the rate of cooling, researchers can significantly enhance the purity of this valuable synthetic intermediate, thereby ensuring the integrity of subsequent research and development activities. The principles and techniques described are broadly applicable to the purification of other crystalline organic solids.
References
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Calgary, Department of Chemistry. (n.d.). Solubility of Organic Compounds.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- University of Colorado Boulder, Department of Chemistry. (n.d.). RECRYSTALLISATION.
Sources
Application Note & Protocol: Comprehensive Analytical Characterization of 4-Bromoisoquinolin-8-amine
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 4-Bromoisoquinolin-8-amine, a critical intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. This guide emphasizes the causality behind experimental choices, integrating spectroscopic and chromatographic techniques to create a self-validating analytical workflow. The protocols are grounded in established scientific principles and supported by authoritative references.
Introduction
This compound is a heterocyclic aromatic compound belonging to the isoquinoline family.[1] Its structure, featuring a bromine substituent and an amine group on the isoquinoline core, makes it a versatile building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Given its role as a key starting material, rigorous analytical characterization is imperative to guarantee the quality and consistency of downstream products.
This application note details a multi-technique approach for the complete characterization of this compound, covering its physicochemical properties, structural elucidation via spectroscopic methods, and purity assessment using chromatography.
Physicochemical Properties
A foundational step in characterization involves determining the basic physical and chemical properties of the compound. This data is crucial for handling, storage, and selecting appropriate analytical conditions.
| Property | Value | Source(s) |
| Chemical Structure | ||
![]() | ChemShuttle | |
| Molecular Formula | C₉H₇BrN₂ | PubChem[2] |
| Molecular Weight | 223.07 g/mol | PubChem[2] |
| Appearance | Pale yellow solid | ChemShuttle |
| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and acetonitrile. | ChemShuttle |
| Storage Conditions | Store in a cool, dry place (<5°C) under a nitrogen atmosphere to prevent oxidation. | ChemShuttle |
Analytical Characterization Workflow
A systematic approach ensures all critical quality attributes of the compound are assessed. The following workflow outlines the logical sequence of analytical techniques employed for comprehensive characterization.
Caption: Figure 1: Overall Analytical Workflow.
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides unambiguous confirmation of the molecular structure. A combination of NMR, Mass Spectrometry, and FTIR is essential for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3] The larger sample size for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[3]
-
Select a suitable deuterated solvent where the sample is fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Dissolve the sample in 0.6-0.7 mL of the solvent in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for chemical shift referencing.[3]
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Tune and shim the probe to ensure magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typically, 16-32 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C spectrum.
-
Expected Data: Note: Specific spectral data for this compound is not readily available in public literature. The data below is predicted based on the known spectra of 4-bromoisoquinoline and the expected electronic effects of the -NH₂ group.
Table 1: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | ~5.0 - 6.0 | Broad singlet | Amine protons (-NH₂). Shift is solvent-dependent. |
| ~7.0 - 8.5 | Multiplets/Doublets | Aromatic protons on the isoquinoline ring. The electron-donating amine group will shift ortho/para protons upfield. | |
| ¹³C NMR | ~110 - 155 | - | Aromatic carbons. The carbon attached to the amine group will be significantly shielded. |
| | ~120 | - | Carbon bearing the bromine atom (C-Br). |
Reference data for the parent compound, 4-bromoisoquinoline, shows ¹H NMR signals at δ 9.17 (s, 1H), 8.72 (s, 1H), 8.17-8.15 (m, 1H), 7.98 (d, 1H), 7.84-7.81 (m, 1H), and 7.70-7.67 (m, 1H) in CDCl₃.[4] The addition of the 8-amino group is expected to cause upfield shifts for protons in its vicinity.
Mass Spectrometry (MS)
Principle: High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. A key feature for bromo-compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance.[3][5] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[5]
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrument Setup (Q-TOF or Orbitrap):
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization mode to positive ESI ([M+H]⁺).
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
Expected Data:
Table 2: Expected HRMS Data
| Ion | Calculated m/z | Isotope | Expected Intensity Ratio |
|---|---|---|---|
| [M+H]⁺ | 222.9869 | C₉H₈⁷⁹BrN₂⁺ | ~1 |
| [M+2+H]⁺ | 224.9849 | C₉H₈⁸¹BrN₂⁺ | ~1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[6] It is a rapid and reliable technique for confirming the presence of key structural motifs.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.[6]
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans in the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).[3]
Expected Data:
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3250 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂)[7] |
| 3100 - 3000 | C-H stretch | Aromatic Ring |
| 1650 - 1550 | C=C and C=N stretch | Aromatic/Heterocyclic Rings |
| 1640 - 1560 | N-H bend | Primary Amine (-NH₂) |
| 1335 - 1250 | C-N stretch | Aromatic Amine |
| 600 - 500 | C-Br stretch | Bromo-aromatic |
Chromatographic Methods for Purity Assessment
Chromatography is essential for determining the purity of the compound and identifying any potential impurities from the synthesis process.
High-Performance Liquid Chromatography (HPLC)
Principle: Reverse-phase HPLC (RP-HPLC) is the gold standard for purity analysis of small organic molecules. It separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
Workflow for HPLC Analysis:
Sources
Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of 4-Bromoisoquinolin-8-amine
Abstract
This application note presents a detailed, reliable, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-Bromoisoquinolin-8-amine, a key intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method principles to full experimental execution and data analysis. The causality behind critical choices in column chemistry, mobile phase composition, and validation strategy is explained to ensure scientific rigor and transferability. This method is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic amine whose structural integrity and purity are paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The presence of impurities, whether process-related (e.g., starting materials, by-products) or degradation products, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust analytical method capable of separating the main compound from all potential impurities is essential.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment due to its high resolution, sensitivity, and reproducibility.[1] A reversed-phase method was selected for this application, as it is ideally suited for the separation of non-polar to moderately polar compounds like this compound.[2]
Causality of Method Design:
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was chosen for its versatility and proven efficacy in retaining a wide range of compounds through hydrophobic interactions.[2] The high surface coverage of C18 ligands minimizes unwanted interactions with surface silanols, leading to improved peak shape, especially for basic compounds like amines.
-
Mobile Phase Strategy: The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). The amine functional group in this compound has a basic character (pKa can be estimated from similar structures). Operating at a controlled acidic pH (e.g., using formic acid) ensures that the amine group is consistently protonated. This suppresses silanol interactions, prevents peak tailing, and yields reproducible retention times. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other within a reasonable analysis time.
-
Stability-Indicating Power: The method's specificity is confirmed through forced degradation studies. By intentionally subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light), we generate potential degradation products.[3][4] A true stability-indicating method must be able to resolve the pure analyte peak from any degradants formed, which is a core requirement of regulatory bodies.[5]
Detailed Experimental Protocol
This section provides a step-by-step guide for performing the HPLC purity analysis.
Apparatus and Reagents
| Apparatus / Material | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Chromatographic Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Data Acquisition Software | Chromatographic data station (e.g., Empower™, Chromeleon™) |
| Analytical Balance | 4- or 5-decimal place readability |
| pH Meter | Calibrated with standard buffers |
| Volumetric Glassware | Class A |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
| Reagents | Grade |
| This compound | Reference Standard (>99.5%) and Test Sample |
| Acetonitrile (ACN) | HPLC Grade |
| Water | Ultrapure (e.g., Milli-Q®) or HPLC Grade |
| Formic Acid | LC-MS Grade or equivalent (>99%) |
Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Protocol: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Protocol: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Diluent Preparation: Acetonitrile/Water (50:50, v/v).
-
Protocol: Mix equal volumes of HPLC-grade acetonitrile and ultrapure water.
-
-
Reference Standard Solution Preparation (Concentration: ~0.5 mg/mL):
-
Protocol: Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix until fully dissolved.
-
-
Test Sample Solution Preparation (Concentration: ~0.5 mg/mL):
-
Protocol: Accurately weigh approximately 12.5 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix until fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm (or λmax if determined) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
HPLC Analysis Workflow
Caption: General experimental workflow for HPLC purity assessment.
Method Validation and System Suitability
For an analytical procedure to be trustworthy, it must be validated to demonstrate its suitability for the intended purpose, as outlined in the ICH Q2(R1) guideline.[6][7]
System Suitability Test (SST)
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is operating correctly. This is typically done by making five replicate injections of the Reference Standard Solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for 5 replicates | Demonstrates the precision of the injector and the stability of the system over a short period. |
| %RSD of Retention Time | ≤ 1.0% for 5 replicates | Indicates the stability and precision of the pumping system. |
Validation Parameters for a Purity Method
The following parameters should be evaluated to fully validate this method for purity determination.
| Validation Characteristic | Purpose and Relevance |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated through forced degradation studies and analysis of a placebo/blank. |
| Linearity | Demonstrates that the method's response is directly proportional to the analyte concentration over a specified range (e.g., LOQ to 120% of the nominal concentration). |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Assessed by spiking a placebo with known amounts of the analyte at different concentration levels. |
| Precision | Repeatability: Precision under the same operating conditions over a short interval.Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Crucial for quantifying impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Useful for impurity profiling. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate), providing an indication of its reliability during normal usage. |
Forced Degradation Protocol
To establish the stability-indicating nature of the method, forced degradation studies are performed as per ICH Q1A guidelines. The goal is to achieve 5-20% degradation of the active substance.[5]
-
Sample Preparation: Use the Test Sample Solution (0.5 mg/mL) for all stress conditions. A blank solution (diluent subjected to the same stress) should be prepared for each condition.
-
Acid Hydrolysis:
-
To 1 mL of sample solution, add 1 mL of 0.1 M HCl.
-
Keep at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with diluent if necessary for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of sample solution, add 1 mL of 0.1 M NaOH.
-
Keep at 60°C for 2 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute with diluent if necessary.
-
-
Oxidative Degradation:
-
To 1 mL of sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with diluent if necessary for analysis.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 80°C for 48 hours.
-
Prepare a 0.5 mg/mL solution from the stressed powder for analysis.
-
-
Photolytic Degradation:
-
Expose the sample solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the solution directly.
-
Caption: Logical diagram of a stability-indicating method.
Data Analysis and Purity Calculation
After running the analysis sequence, the resulting chromatograms are processed.
-
Peak Integration: Integrate all peaks in the chromatogram for the test sample, excluding any peaks from the blank (diluent) and peaks at the solvent front.
-
Purity Calculation: The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a similar UV response at the detection wavelength as the main compound.
Formula: Purity (%) = (Area_main_peak / (Sum of Areas_all_peaks)) * 100
Where:
-
Area_main_peak is the integrated area of the this compound peak.
-
Sum of Areas_all_peaks is the sum of the integrated areas of all peaks in the chromatogram (including the main peak and all impurity peaks).
-
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be precise, reliable, and specific for the purity assessment of this compound. The comprehensive protocol, including system suitability criteria and a framework for full validation according to ICH guidelines, ensures that the method is robust and fit for purpose in a regulated research or quality control environment. The successful separation of the main analyte from degradation products generated under stress conditions confirms its stability-indicating power, making it an invaluable tool for the chemical and pharmaceutical industries.
References
- Aurora Pro Scientific. HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
- J-Stage. Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- International Council for Harmonisation (ICH). Quality Guidelines. ICH. [Link]
- Chromtech. HPLC Column Selection Guide. Chromtech. [Link]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters. [Link]
- Abraham Entertainment.
- Maxi Scientific.
- Slideshare.
- MedCrave.
- National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- BioPharma International. Forced Degradation Studies: Regulatory Considerations and Implementation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. maxisci.com [maxisci.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-Bromoisoquinolin-8-amine
Welcome to the technical support guide for the synthesis of 4-Bromoisoquinolin-8-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. As a key heterocyclic building block, optimizing the synthesis of this scaffold is critical for many drug discovery programs. This guide provides in-depth, field-proven insights to diagnose and resolve common experimental issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Overview of the Primary Synthetic Pathway
The synthesis of this compound from isoquinoline is a multi-step process where yield can be compromised at several key stages. The most common and logical route involves three primary transformations: nitration, bromination, and reduction.
-
Nitration: Electrophilic nitration of the isoquinoline core to introduce a nitro group, primarily at the C-8 position.
-
Bromination: Electrophilic bromination of the electron-deficient 8-nitroisoquinoline intermediate to install a bromine atom at the C-4 position. This is often the most significant yield-limiting step.
-
Reduction: Chemoselective reduction of the C-8 nitro group to the target amine without affecting the C-4 bromo substituent.
Each of these steps presents unique challenges related to regioselectivity, reactivity, and potential side reactions.
Caption: Proposed synthetic workflow for this compound.
Section 2: Troubleshooting Guide - A Step-by-Step Analysis
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Nitration of Isoquinoline
Question: My nitration of isoquinoline results in a difficult-to-separate mixture of 5-nitro and 8-nitro isomers, with a low yield of the desired 8-nitroisoquinoline. Why is this happening and how can I improve the regioselectivity?
Answer:
This is a classic selectivity issue in the electrophilic substitution of benzopyridines.[1] The isoquinolinium ion, formed under strong acidic conditions, directs incoming electrophiles to the C-5 and C-8 positions. The ratio of these isomers is highly dependent on reaction conditions.
-
Causality: At lower temperatures, the reaction is under kinetic control, which often favors the C-5 position. By carefully controlling the reaction temperature and the rate of addition of the nitrating agent, you can influence the thermodynamic outcome, which tends to favor the C-8 isomer. Oxidation of isoquinoline can also occur, leading to degradation products and lower yields.[2][3]
-
Recommended Solution:
-
Temperature Control: Maintain a stringent temperature protocol. Cooling the sulfuric acid solution of isoquinoline to below 0°C before the slow, dropwise addition of the nitrating mixture is critical.
-
Nitrating Agent: Use a mixture of concentrated nitric acid and sulfuric acid. The use of fuming nitric acid can lead to over-nitration and more aggressive side reactions.
-
Post-Reaction Workup: A careful workup is essential. Quenching the reaction on ice followed by controlled basification with aqueous ammonia or sodium hydroxide will precipitate the nitro-isomers, which can then be separated by column chromatography.
-
| Parameter | Standard Condition | Recommended Optimization | Rationale |
| Temperature | 0°C to RT | -10°C to 0°C | Enhances selectivity for the 8-nitro isomer. |
| Nitrating Agent | Fuming HNO₃ | Conc. HNO₃ / Conc. H₂SO₄ | Reduces risk of oxidation and side-product formation. |
| Reaction Time | > 4 hours | 2-3 hours | Minimizes degradation of starting material and product. |
Step 2: Bromination of 8-Nitroisoquinoline
Question: I am attempting to brominate 8-nitroisoquinoline, but the reaction is extremely sluggish, and I recover mostly unreacted starting material. What is causing this lack of reactivity?
Answer:
This is the most challenging step of the synthesis. The low reactivity is a direct consequence of the electronic nature of the substrate.
-
Causality: The C-8 nitro group is a powerful electron-withdrawing group that deactivates the entire isoquinoline ring system towards further electrophilic aromatic substitution. The protonated nitrogen of the isoquinoline core under acidic conditions further exacerbates this deactivation. Overcoming this high activation energy barrier requires carefully chosen reagents and conditions. A multi-step synthesis involving bromination of isoquinoline followed by nitration is a known route to prepare 5-bromo-8-nitroisoquinoline, highlighting the difficulty of direct bromination on a nitrated system.[4][5][6]
-
Recommended Solution:
-
Brominating System: N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a more potent electrophilic brominating system than molecular bromine (Br₂) for highly deactivated substrates.[6]
-
Temperature Management: While low temperatures were key in the nitration step, here you may need to gently heat the reaction to overcome the activation energy. However, this must be done cautiously to avoid side reactions. A carefully controlled temperature ramp from 0°C to 40-50°C is recommended.
-
Stoichiometry: Ensure at least a slight excess (1.1-1.3 equivalents) of NBS is used. Using too much can lead to the formation of dibrominated species, which are difficult to separate.[6]
-
Caption: Troubleshooting logic for the bromination step.
Step 3: Reduction of 4-Bromo-8-nitroisoquinoline
Question: My final reduction step is giving me a low yield. I suspect I am losing the bromine substituent. Is this possible, and what is a better method?
Answer:
Yes, hydrodebromination is a very common and problematic side reaction during the reduction of halogenated nitroaromatics, especially when using catalytic hydrogenation.
-
Causality: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly effective at reducing nitro groups but can also readily cleave aryl-halide bonds (C-Br, C-Cl, C-I). This results in the undesired formation of 8-aminoisoquinoline instead of the target product.
-
Recommended Solution:
-
Chemoselective Reagents: Switch to a metal-acid reduction system, which is highly selective for the nitro group while leaving the aryl bromide intact. The most reliable method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or ethanol. Iron powder in acetic acid is another effective alternative.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at a moderately elevated temperature (e.g., 60-70°C). Over-running the reaction provides no benefit and can lead to degradation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Is there a viable alternative synthetic route to avoid the difficult bromination of 8-nitroisoquinoline?
A1: Yes. An alternative strategy involves reversing the order of functionalization and using a directing group. You can start with 8-aminoquinoline, which is commercially available. The amino group is a strong activating group, but its directing effects can be complex. A common strategy is to protect the amine as an amide, which then acts as an ortho-, para-director. In the case of 8-aminoquinoline amides, this has been shown to direct bromination to the C5 and C7 positions.[7][8][9][10] Achieving C4-bromination via this route is non-trivial and may require exploring more advanced directed metalation strategies, which can be complex to scale up. For most applications, optimizing the primary route described above is more practical.
Q2: What are the best practices for purifying the final product, this compound?
A2: The final product is a basic amine, which can interact strongly with the acidic silica gel used in column chromatography, leading to peak tailing and poor separation.
-
Column Chromatography: Use a solvent system of dichloromethane/methanol or ethyl acetate/hexane. To mitigate peak tailing, add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the eluent.[11]
-
Crystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be an effective final purification step to obtain highly pure material.
Q3: How can I definitively confirm the regiochemistry of my 4-bromo-8-nitroisoquinoline intermediate?
A3: The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and 2D NMR (COSY, NOESY).
-
¹H NMR: The introduction of the bromine at C-4 will significantly alter the proton environment. You should observe the disappearance of the H-4 proton signal and changes in the coupling patterns of the remaining protons, particularly H-3 and H-5. The H-3 proton will appear as a singlet, and the H-5 proton will likely show a downfield shift due to the anisotropic effect of the bromine.
-
NOESY: A Nuclear Overhauser Effect (NOE) correlation between the H-3 and H-5 protons would be absent, while a correlation between the H-5 proton and protons on the benzene portion of the ring would help confirm the assignment.
Section 4: Key Experimental Protocols
Protocol 1: Optimized Bromination of 8-Nitroisoquinoline
-
1. In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 8-nitroisoquinoline (1.0 eq) in concentrated sulfuric acid (5-10 mL per gram of substrate) at 0°C.
-
2. Once fully dissolved, add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
3. After the addition is complete, allow the reaction to stir at 0°C for 1 hour.
-
4. Slowly warm the reaction mixture to 50°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
5. Upon completion, cool the mixture to 0°C and carefully pour it onto a stirred slurry of crushed ice.
-
6. Neutralize the aqueous solution by the slow addition of concentrated aqueous ammonia until the pH is ~8-9, keeping the temperature below 20°C.
-
7. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
8. Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-8-nitroisoquinoline.
Protocol 2: Chemoselective Reduction of 4-Bromo-8-nitroisoquinoline
-
1. To a solution of 4-bromo-8-nitroisoquinoline (1.0 eq) in ethanol (10-15 mL per gram) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
2. Heat the resulting suspension to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.
-
3. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
4. Dilute the residue with water and carefully basify to pH > 10 with a 2 M NaOH solution. This will precipitate tin salts.
-
5. Extract the aqueous slurry multiple times with dichloromethane or ethyl acetate.
-
6. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
7. Purify the resulting crude solid by column chromatography as described in the FAQ section to afford the final product, this compound.
References
- MDPI. (n.d.). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid.
- ChemBK. (2024). 8-Aminoisoquinoline.
- Wikipedia. (n.d.). 8-Aminoquinoline.
- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- National Institutes of Health (NIH). (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Arkat USA. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
- ResearchGate. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
- ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- ResearchGate. (n.d.). Substrate scope for the C5 bromination of 8‐aminoquinoline amides.
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
- Unknown Source. (n.d.). Isoquinoline. Source URL could not be retrieved.
- ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy.
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- Wikipedia. (n.d.). Isoquinoline.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
- RSC Publishing. (n.d.). A general electrochemical strategy for the Sandmeyer reaction.
- Reddit. (2024). Sandmeyer type reaction troubleshoot.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- National Institutes of Health (NIH). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 9. acgpubs.org [acgpubs.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. teledynelabs.com [teledynelabs.com]
Technical Support Center: Synthesis of 4-Bromoisoquinolin-8-amine
Welcome to the technical support center for the synthesis of 4-Bromoisoquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. This compound is a valuable building block, particularly in the development of novel kinase inhibitors and other pharmacologically active agents.
The synthesis, while achievable, is prone to several side reactions and purification challenges that can impact yield and purity. This document provides a structured, question-and-answer-based troubleshooting guide grounded in mechanistic principles and practical laboratory experience.
Part 1: Overview of the Synthetic Strategy
A common and logical synthetic route to this compound involves a multi-step sequence starting from isoquinoline. The core transformations are the introduction of a bromine atom at the C4 position and an amino group at the C8 position. The order of these steps is critical and is often dictated by the directing effects of the substituents and the stability of intermediates. A plausible, though challenging, pathway involves:
-
Nitration of isoquinoline to introduce a nitro group, primarily at C5 and C8.
-
Separation of the 5-nitro and 8-nitroisoquinoline isomers.
-
Bromination of 8-nitroisoquinoline to install the bromine at C4.
-
Reduction of the nitro group to the desired 8-amine.
An alternative strategy involves brominating first, then functionalizing the C8 position. Each of these key steps presents unique challenges and potential side reactions.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems encountered during the synthesis.
Step 1 & 2: Nitration of Isoquinoline & Isomer Separation
Question 1: My nitration of isoquinoline produced a nearly inseparable mixture of 5-nitro and 8-nitroisoquinoline. How can I improve the regioselectivity or facilitate separation?
Answer: This is a well-documented and fundamental challenge in isoquinoline chemistry. Electrophilic substitution on the isoquinoline ring, such as nitration with standard nitrating acid (HNO₃/H₂SO₄), occurs preferentially on the benzenoid ring at the 5- and 8-positions.[1] The reaction proceeds via the protonated isoquinolinium ion, and both positions are electronically favored, often leading to a roughly equimolar mixture of the two isomers.[2]
Underlying Cause: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the protonated nitrogen atom. Therefore, substitution is directed to the less deactivated carbocyclic (benzene) ring. The 5 and 8 positions are sterically accessible and electronically favorable for electrophilic aromatic substitution.
Troubleshooting & Solutions:
-
Isomer Separation: While difficult, careful column chromatography on silica gel using a gradient elution (e.g., hexanes/ethyl acetate or dichloromethane/methanol) can resolve the isomers. Monitoring with thin-layer chromatography (TLC) using multiple solvent systems is crucial to confirm separation. Fractional crystallization can also be attempted, though it may be less efficient for close-running isomers.
-
Alternative Synthetic Routes: Consider a synthesis that builds the isoquinoline ring with the desired substituents already in place. Methods like the Bischler-Napieralski or Pictet-Spengler reactions, starting from a pre-functionalized β-phenethylamine, offer greater control over regioselectivity.[3][4]
-
Protecting Group Strategies: While more complex, the use of Reissert compounds can alter the regioselectivity of nitration on the isoquinoline system, potentially favoring one isomer over another under specific conditions.[5]
Step 3: Bromination
Question 2: I am attempting to brominate my isoquinoline substrate and am observing multiple products on my TLC plate, leading to a low yield of the desired 4-bromo product. What are the likely side reactions?
Answer: The bromination of isoquinolines can be complex, with regioselectivity highly dependent on the reaction conditions and the substituents already present on the ring. The most common side reactions are over-bromination (formation of di- or tri-brominated species) and bromination at undesired positions .
Underlying Causes & Key Side Products:
-
Position 5- and 7-Bromination: In strongly acidic media, electrophilic bromination of isoquinoline itself often yields 5-bromoisoquinoline as the major product.[6] If your starting material is 8-nitroisoquinoline, the nitro group will direct incoming electrophiles, but competing positions can still react.
-
Over-bromination: Using an excess of the brominating agent (e.g., Br₂ or N-Bromosuccinimide (NBS)) or prolonged reaction times can lead to the formation of dibromo- and tribromo-isoquinolines.[6] For instance, bromination of 5-bromoisoquinoline can lead to 5,8-dibromoisoquinoline.[6]
-
Pyridine Ring Bromination: Under certain conditions, particularly non-acidic or radical conditions, bromination can occur on the more electron-rich pyridine ring, though this is generally less favored for electrophilic substitutions.[7]
Troubleshooting Workflow:
The following workflow can help diagnose and solve bromination issues.
Sources
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Bromoisoquinolin-8-amine
Welcome to the technical support center for 4-Bromoisoquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and may encounter challenges in its purification. The unique bifunctional nature of this molecule, containing both a basic amine and a halogenated aromatic system, presents specific hurdles that require a nuanced approach to achieve high purity. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and analysis of this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile is heavily dependent on the synthetic route, but electrophilic bromination of isoquinolin-8-amine or a related precursor is a common strategy. Key impurities often include:
-
Unreacted Starting Material: Residual isoquinolin-8-amine.
-
Regioisomers: Bromination can sometimes occur at other positions on the isoquinoline ring, such as the 5- or 7-position, leading to isomeric impurities that can be difficult to separate due to similar polarities.[1][2]
-
Poly-brominated Species: Over-bromination can lead to the formation of di-bromo or even tri-bromo isoquinolines, such as 5,7-dibromoisoquinoline.[1][3]
-
Hydrolysis Products: Depending on the workup conditions, related isoquinolinone species can sometimes form.
Strict control over reaction conditions, particularly temperature and the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide), is critical to minimize the formation of these side products.[3][4]
Q2: What are the optimal storage conditions for this compound to maintain its integrity?
This compound is a pale yellow solid. Like many aromatic amines, it can be susceptible to oxidation, which may be accelerated by light and air. To ensure long-term stability, we recommend the following storage protocol:
-
Temperature: Store in a cool, dry place, preferably refrigerated at temperatures below 5°C.
-
Atmosphere: For maximum stability, store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the electron-rich amino group.[5]
-
Light: Protect the compound from light by using an amber vial or storing it in a dark location.
Q3: Which analytical techniques are most effective for confirming the purity of my final product?
A single technique is rarely sufficient for confirming purity. A multi-faceted analytical approach is considered the gold standard for ensuring the quality and reliability of research compounds.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for quantitative purity assessment. A well-developed HPLC method can separate and quantify trace impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of the main product peak (via its mass-to-charge ratio) and for identifying the masses of any impurities, which can provide clues to their structure.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the compound's structure. Furthermore, quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate and orthogonal measure of purity.[7]
Q4: What is the solubility profile of this compound?
Understanding the solubility is key to preparing samples for analysis and purification. The compound exhibits:
-
Low solubility in water.
-
Good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and acetonitrile. Its solubility in common chromatography solvents like dichloromethane (DCM), methanol (MeOH), and ethyl acetate (EtOAc) should be tested on a small scale to prepare for purification.
Part 2: Troubleshooting Purification Challenges
This section provides structured guidance for overcoming specific issues encountered during the purification of this compound.
Problem 1: My compound is streaking severely during silica gel column chromatography.
Primary Cause: The basic amine functional group is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the compound to bind irreversibly or move very slowly, resulting in significant tailing or "streaking" of the product band. This is a classic problem when purifying amines on silica.[8][9]
Troubleshooting Workflow:
Caption: Decision tree for resolving amine streaking on silica gel.
Solutions:
-
Modify the Mobile Phase (First Approach): The easiest fix is to neutralize the acidic sites on the silica gel.
-
Action: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at 0.5-1% (v/v) is most common. Alternatively, a solution of ammonium hydroxide in methanol (e.g., 7N solution, added to make up 0.1-0.5% of the total eluent) can be effective.[8] This competitively binds to the acid sites, allowing your compound to elute symmetrically.
-
-
Change the Stationary Phase (If Streaking Persists): If a basic modifier is not sufficient or is incompatible with your compound, change the solid support.
-
Action: Use neutral or basic alumina instead of silica gel. Alumina is generally more tolerant of basic compounds.[8] You will need to re-screen for an appropriate eluent system using TLC with alumina plates.
-
-
Switch to Reverse-Phase Chromatography (Definitive Solution): This is often the most robust method for purifying polar and basic compounds.
-
Action: Utilize a C18 reverse-phase column. The separation mechanism is based on hydrophobicity rather than polar interactions, bypassing the issues with silica. A typical mobile phase would be a gradient of acetonitrile in water.[7][8] A small amount of an acid modifier (e.g., 0.1% formic acid or TFA) is often added to protonate the amine, ensuring sharp, symmetrical peaks.[6]
-
Problem 2: A persistent impurity co-elutes with my product.
Primary Cause: The impurity is likely a regioisomer (e.g., 5-Bromoisoquinolin-8-amine) or a structurally similar compound with nearly identical polarity, making separation by normal-phase chromatography challenging.[3]
Troubleshooting Workflow:
Caption: Strategy for separating closely eluting impurities.
Solutions:
-
Optimize the Normal-Phase System: Before abandoning normal-phase, exhaust all options.
-
Action: Conduct a thorough TLC screen with a wide range of solvent systems. If you are using a hexane/ethyl acetate system, try a system with different solvent properties, such as dichloromethane/methanol or toluene/acetone. Sometimes a subtle change in solvent selectivity is enough to resolve the spots.
-
-
Switch to Reverse-Phase HPLC: As mentioned previously, changing the separation mechanism is a powerful strategy.
-
Recrystallization: If your product is a solid and has a purity of >90% after initial chromatography, recrystallization is an excellent and scalable method for removing small amounts of impurities.[10]
-
Action: Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., one solvent in which the compound is soluble when hot but insoluble when cold, or a two-solvent system). Potential starting points could be ethanol/water, heptane/toluene, or isopropanol.[3][10] The principle is that the impurity will remain in the mother liquor while the pure compound crystallizes out.[10]
-
Part 3: Recommended Protocols & Data
This section provides standardized starting points for purification and analysis.
Table 1: Recommended Starting Conditions for Column Chromatography
| Technique | Stationary Phase | Recommended Eluent System (Starting Point) | Modifier | Key Considerations |
| Normal Phase | Silica Gel (230-400 mesh) | Dichloromethane / Methanol (99:1 to 95:5) | 0.5-1% Triethylamine (TEA) | Essential to prevent streaking. Pre-treat column with eluent + modifier. |
| Normal Phase | Neutral Alumina (Brockmann I) | Hexane / Ethyl Acetate (80:20 to 50:50) | None typically needed | Good alternative to silica for basic compounds. May require different solvent polarity. |
| Reverse Phase | C18 Silica | Acetonitrile / Water (20:80 to 80:20 gradient) | 0.1% Formic Acid or TFA | Excellent for resolving isomers and achieving high purity. Ensures consistent protonation. |
Table 2: Standard Protocol for HPLC Purity Analysis
This method is adapted from established protocols for similar bromo-quinoline derivatives and serves as an excellent starting point for analytical method development.[6][7]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, hold 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | 1 mg/mL in Methanol or Acetonitrile |
Protocol 1: Step-by-Step Flash Chromatography with a Basic Modifier
-
Dry Pack the Column: Fill the column with dry silica gel.
-
Prepare Eluent: Prepare your chosen mobile phase (e.g., 98:2 DCM/MeOH) and add 1% TEA.
-
Equilibrate the Column: Flush the column with at least 5 column volumes of the prepared eluent. This deactivates the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel (~2-3x the mass of your compound). Evaporate the solvent until you have a dry, free-flowing powder.
-
Load and Run: Carefully add the dry-loaded sample to the top of the column. Begin elution with your mobile phase, gradually increasing the polarity if necessary.
-
Collect and Analyze: Collect fractions and analyze them by TLC (remember to use a TLC plate pre-spotted with your starting material and product for reference).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a solvent like toluene or placing the flask under high vacuum.
Protocol 2: Step-by-Step Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of your compound. Add a potential solvent (e.g., isopropanol) dropwise. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[10]
-
Dissolution: Place the bulk of your compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. A slow cooling rate promotes the growth of larger, purer crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
- A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.
- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate.
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
- Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
- Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Purine and Related Compound Purification Strategies. Teledyne Labs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. longdom.org [longdom.org]
Technical Support Center: Improving Selectivity in Electrophilic Aromatic Substitution of Isoquinolines
Welcome to the technical support center for navigating the complexities of electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize these reactions for improved yield and, most critically, predictable regioselectivity. Here, we move beyond textbook examples to address the real-world challenges and nuanced experimental choices that lead to successful outcomes.
Introduction: The Challenge of Isoquinoline's Reactivity
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents.[1][2] Its functionalization via electrophilic aromatic substitution, however, is not always straightforward. The system presents a classic selectivity challenge: the pyridine ring is electron-deficient and deactivated towards electrophiles, while the fused benzene ring is comparatively electron-rich and the preferred site of reaction.[3][4][5]
Under acidic conditions, typical for many SEAr reactions like nitration and sulfonation, the isoquinoline nitrogen is protonated.[6][7] This further deactivates the entire heterocyclic system, making the reaction sluggish compared to naphthalene.[6] Substitution occurs almost exclusively on the carbocyclic ring, primarily at the C5 and C8 positions.[4][6][8][9][10][11] The core problem this guide addresses is: How do we control whether the electrophile adds to the C5 or the C8 position, and how can we overcome the inherent deactivation of the ring system?
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution on isoquinoline preferentially occur at C5 and C8?
A1: The preference for C5 and C8 substitution is a direct consequence of the stability of the Wheland intermediate (also known as an arenium ion) formed during the reaction. When the electrophile attacks at C5 or C8, the resulting positive charge can be delocalized through resonance structures that keep the aromatic sextet of the pyridine ring intact.[12] Attack at C6 or C7 would force the positive charge into the pyridine ring, disrupting its aromaticity and creating a less stable intermediate.[12] This results in a higher activation energy for C6/C7 substitution, making the C5/C8 pathways kinetically favored.[4]
Q2: My nitration reaction is giving me a nearly 1:1 mixture of 5-nitro and 8-nitroisoquinoline. How can I favor one over the other?
A2: This is a classic challenge. Standard nitration conditions (HNO₃/H₂SO₄) often yield a roughly equimolar mixture of the 5- and 8-nitro isomers.[6][8] Achieving selectivity requires modifying the reaction strategy:
-
Steric Hindrance: While electronically similar, the C8 position is sterically more hindered due to its proximity to the pyridine ring nitrogen and the C1 position. You can sometimes leverage this by using a bulkier nitrating agent or by introducing a sterically demanding substituent elsewhere on the molecule that directs away from C8.
-
Directed Metalation: A more definitive approach is to use a directed ortho-metalation (DoM) strategy. This involves using a directing group (e.g., at C1 or C3) to selectively deprotonate the C8 position with a strong base (like an organolithium reagent), followed by quenching with an electrophilic nitrating agent. This completely bypasses the standard SEAr mechanism.
-
Substituent Effects: If your isoquinoline is already substituted, the electronic properties of that substituent will be the dominant directing factor. An electron-donating group (EDG) at C7, for instance, will strongly activate the C8 position for electrophilic attack.[13]
Q3: I am attempting a Friedel-Crafts acylation on isoquinoline, but the reaction is failing. What's going wrong?
A3: Friedel-Crafts reactions are notoriously difficult with isoquinoline for two primary reasons:
-
Lewis Acid Complexation: The reaction requires a Lewis acid catalyst (e.g., AlCl₃). The basic nitrogen atom of the isoquinoline acts as a Lewis base and forms a strong complex with the catalyst.[14] This neutralizes the catalyst and severely deactivates the entire ring system, making it even less nucleophilic and resistant to acylation.[14]
-
Product Deactivation: Even if some reaction occurs, the product, an acylisoquinoline, has a strongly deactivating acyl group. This group forms an even more stable complex with the Lewis acid, leading to product inhibition and requiring more than stoichiometric amounts of the catalyst.[15]
Troubleshooting Strategy: Consider alternative methods like the Bischler-Napieralski or Pictet-Spengler reactions to build the acylated isoquinoline ring system from acyclic precursors, which often proves more efficient.[7][16][17] For intramolecular Friedel-Crafts reactions, where the acylating group is tethered to the molecule, success is more likely due to the proximity of the reacting groups.[18] Stronger acid systems like Eaton's reagent (P₂O₅ in MeSO₃H) may also facilitate intramolecular cyclizations where traditional Lewis acids fail.[19]
Troubleshooting Guides: Specific Experimental Scenarios
This section provides detailed, step-by-step guidance for common issues encountered in the lab.
Scenario 1: Low Yield and Poor Selectivity in Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group, typically at the C5 position. However, yields can be variable.
Problem: "My Vilsmeier-Haack reaction on a substituted isoquinoline is giving a low yield of the desired 5-formyl product, along with unreacted starting material and some unidentified byproducts."
Root Cause Analysis & Solution Workflow:
// Nodes A [label="Low Yield in Vilsmeier-Haack", fillcolor="#EA4335"]; B [label="Check Reagent Quality & Stoichiometry", fillcolor="#4285F4"]; C [label="Optimize Reaction Temperature", fillcolor="#4285F4"]; D [label="Verify Work-up Procedure", fillcolor="#4285F4"]; E [label="Consider Substituent Effects", fillcolor="#4285F4"];
F [label="Is Vilsmeier reagent (POCl₃/DMF)\nfreshly prepared or from a reliable source?\nEnsure POCl₃ is not hydrolyzed.", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Increase equivalents of reagent.\n(Typically 3-5 eq. DMF, >1.5 eq. POCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Is the substrate deactivated\n(e.g., by EWGs)?", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Increase temperature gradually.\nMonitor by TLC. (e.g., 60-90°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Is hydrolysis of the iminium salt\nintermediate complete?", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Pour reaction into ice-water and\nneutralize with base (e.g., NaOAc, Na₂CO₃).\nEnsure pH is adequate for hydrolysis.", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Does the substrate have strong\nElectron-Donating Groups (EDGs)?", fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="EDGs direct ortho/para.\nFormylation may occur at a different position\ndepending on EDG location.", fillcolor="#F1F3F4", fontcolor="#202124"]; N [label="Improved Yield & Selectivity", shape=ellipse, fillcolor="#34A853"];
// Connections A -> B [label=" Reagent Issues? "]; A -> C [label=" Condition Issues? "]; A -> D [label=" Work-up Issues? "]; A -> E [label=" Substrate Issues? "];
B -> F; F -> G [label=" If yes, still low yield? "]; C -> H; H -> I [label=" Yes "]; D -> J; J -> K [label=" Unsure "]; E -> L; L -> M [label=" Yes "];
G -> N; I -> N; K -> N; M -> N; } dot Vilsmeier-Haack Troubleshooting Workflow
Detailed Protocol: Optimized Vilsmeier-Haack Formylation [20]
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloroethane.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, allow the reaction to warm to room temperature and then heat to 60-90°C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.[20]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a base such as sodium carbonate or sodium acetate until the pH is ~7-8 to facilitate the hydrolysis of the intermediate iminium salt.[20]
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Separating C5 and C8 Substituted Isomers
Problem: "My sulfonation reaction produced a mixture of isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid. They are difficult to separate by standard column chromatography."
Root Cause Analysis & Solution:
The C5 and C8 isomers often have very similar polarities, making chromatographic separation challenging. The key is to exploit subtle differences in their physical properties or to derivatize them to make separation easier.
Separation Strategy Table
| Method | Principle | Protocol Outline | Pros & Cons |
| Fractional Crystallization | Differences in solubility of the sulfonic acid salts in a specific solvent system. | 1. Convert the sulfonic acid mixture to a salt (e.g., sodium or barium salt). 2. Choose a solvent system where one isomer's salt is significantly less soluble. 3. Perform a systematic fractional crystallization, monitoring the purity of each fraction by ¹H NMR or LC-MS. | Pro: Can be scaled up. Avoids chromatography. Con: Can be tedious and time-consuming. Requires careful solvent screening. |
| Derivatization | Convert the sulfonic acids to derivatives (e.g., sulfonamides or sulfonyl chlorides) which may have different chromatographic properties.[21] | 1. Convert the mixture to sulfonyl chlorides using thionyl chloride or PCl₅.[21] 2. React the sulfonyl chlorides with an amine (e.g., aniline) to form sulfonamides. 3. Separate the sulfonamide diastereomers/isomers by chromatography. 4. Hydrolyze the separated sulfonamides back to the sulfonic acids if needed. | Pro: Can significantly improve separation efficiency. Con: Adds two steps to the synthesis. Hydrolysis of the sulfonamide can be harsh. |
| Preparative HPLC | High-resolution separation based on small differences in retention time on a reverse-phase or normal-phase column. | 1. Develop an analytical HPLC method that shows baseline or near-baseline separation of the two isomers. 2. Scale up the method to a preparative HPLC system. 3. Collect fractions and analyze for purity. | Pro: High resolution and purity. Con: Expensive equipment. Limited by sample loading capacity. |
Expert Tip: Before attempting a large-scale separation, perform small-scale trials of each method to determine the most efficient strategy for your specific mixture.
The Role of Substituents: Predicting Regioselectivity
The regiochemical outcome of an electrophilic substitution is overwhelmingly controlled by any existing substituents on the benzene ring. Understanding these directing effects is crucial for predictive synthesis design.[13][22][23]
// Nodes Start [label="Substituted Isoquinoline", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckGroup [label="Is the substituent an\nElectron-Donating Group (EDG)\nor Electron-Withdrawing Group (EWG)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; EDG [label="EDG (+I, +M effect)\n e.g., -OR, -NR₂, -Alkyl", fillcolor="#34A853"]; EWG [label="EWG (-I, -M effect)\n e.g., -NO₂, -CN, -C(O)R", fillcolor="#EA4335"]; OrthoPara [label="Ortho/Para Director\nActivates the ring", fillcolor="#4285F4"]; Meta [label="Meta Director\nDeactivates the ring", fillcolor="#4285F4"]; PredictC5 [label="Predicts C5/C7 Substitution\n(Para/Ortho to EDG at C6)", shape=ellipse, fillcolor="#34A853"]; PredictC8 [label="Predicts C8 Substitution\n(Ortho to EDG at C7)", shape=ellipse, fillcolor="#34A853"]; PredictC6 [label="Predicts C6/C8 Substitution\n(Meta to EWG at C5/C7)", shape=ellipse, fillcolor="#EA4335"];
// Connections Start -> CheckGroup; CheckGroup -> EDG [label=" EDG "]; CheckGroup -> EWG [label=" EWG "]; EDG -> OrthoPara; EWG -> Meta; OrthoPara -> PredictC5; OrthoPara -> PredictC8; Meta -> PredictC6; } dot Substituent Directing Effects in Isoquinoline SEAr
-
Activating Groups (Ortho/Para Directors): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring, making it more nucleophilic and activating it towards substitution.[24][25] They direct incoming electrophiles to the positions ortho and para to themselves. For example, a methoxy group at C6 would strongly direct substitution to C5 (ortho) and C7 (para).
-
Deactivating Groups (Meta Directors): Groups like nitro (-NO₂) or carbonyl (-COR) withdraw electron density, deactivating the ring.[13][25] They direct incoming electrophiles to the meta position. For example, a nitro group at C5 would direct further substitution to C7 (meta).
By strategically placing directing groups, you can override the intrinsic C5/C8 preference and achieve highly selective functionalization at otherwise inaccessible positions.
References
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Regioselectivity in isoquinoline alkaloid synthesis.
- Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. [Link]
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- Why does the nitration of quinoline occur at the 5 (and 8) position?. Stack Exchange. [Link]
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Isoquinoline.
- Isoquinoline. Wikipedia. [Link]
- Quinoline sulfonation process.
- The Isoquinoline Alkaloids.
- CH 4 Part 2 Quinoline and Isoquinoline. Scribd. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- Isoquinoline synthesis. Organic Chemistry Portal. [Link]
- Quinolines & Isoquinolines – Reactivity. University of Liverpool. [Link]
- An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- Electrophilic arom
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]
- Why is a Friedel-Crafts reaction not possible on Quinoline?. Quora. [Link]
- Regioselectivity in Electrophilic Arom
- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]
- Why does nucleophilic substitution in isoquinoline favour
- Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. [Link]
- Preparation and Properties of Isoquinoline. SlideShare. [Link]
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
- Reactivity of Isoquinoline. YouTube. [Link]
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. [Link]
- Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]
- Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 9. scribd.com [scribd.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 25. youtube.com [youtube.com]
Technical Support Center: Strategies for Selective Mono-N-Alkylation of 8-Aminoisoquinoline
Welcome to the technical support center for synthetic challenges involving 8-aminoisoquinoline. As a foundational scaffold in medicinal chemistry and materials science, its precise functionalization is paramount. A common and frustrating hurdle is the overalkylation of the C8 amino group. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed by our senior application scientists to help you navigate this challenge, achieve high selectivity for the desired mono-alkylated product, and understand the chemical principles governing your reaction's outcome.
Frequently Asked Questions & Troubleshooting
Q1: I'm attempting a direct N-alkylation of 8-aminoisoquinoline with an alkyl halide and getting a mixture of mono- and di-alkylated products. What's going wrong?
A: This is the most common issue in the N-alkylation of primary amines and is rooted in the electronics of the reaction itself. The initial product, the secondary amine (your desired mono-alkylated 8-aminoisoquinoline), is generally a stronger nucleophile than the starting primary amine.[1] This increased reactivity means it can effectively compete with the starting material for the remaining alkyl halide, leading to the formation of a tertiary amine (the di-alkylated byproduct). This creates a "runaway" reaction where the product is more reactive than the reactant, making selective synthesis difficult.[1]
Several factors contribute to this:
-
Electronic Effect: The electron-donating nature of the first alkyl group added to the nitrogen increases the electron density on the amine, enhancing its nucleophilicity.
-
Reduced Steric Hindrance (for small alkyl groups): While the isoquinoline core provides some bulk, if you are using a small alkylating agent (e.g., methyl iodide), the steric barrier for the second alkylation is often insufficient to prevent it.
Q2: Can I just use a large excess of 8-aminoisoquinoline to favor the mono-alkylated product?
A: While manipulating stoichiometry is a classic strategy, its effectiveness and practicality are limited. Using a large excess of the amine can statistically favor the reaction of the alkylating agent with the more abundant starting material. However, this approach has significant drawbacks:
-
Atom Economy: It is inherently wasteful, which is particularly problematic if your 8-aminoisoquinoline derivative is valuable or synthesized through a multi-step process.[2]
-
Purification Challenges: Separating your desired product from a large excess of unreacted starting material can be difficult, as their polarities may be very similar.
For these reasons, while a moderate excess (2-3 equivalents) of the amine might offer a slight improvement, it is not a robust solution. More reliable synthetic strategies are typically required.
Q3: What are the most reliable methods to achieve selective mono-N-alkylation and avoid overalkylation?
A: To overcome the inherent reactivity issues, chemists have developed several powerful strategies. Instead of direct alkylation, we strongly recommend considering one of the following three approaches, which are industry standards for clean and selective C-N bond formation.
-
Reductive Amination: This is arguably the most effective and widely used method for preparing secondary amines.[3] The process involves reacting 8-aminoisoquinoline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine. Overalkylation is prevented because the secondary amine product is formed under reducing, not alkylating, conditions.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C(aryl)-N bonds.[5][6] It allows for the coupling of an aryl halide (or triflate) with an amine. In your case, you would couple 8-aminoisoquinoline with an alkyl halide. The choice of palladium catalyst and, crucially, the phosphine ligand, allows for exquisite control over the reaction, enabling the formation of mono-alkylated products in high yields where other methods fail.[7][8]
-
Protecting Group Strategy: This classic approach involves temporarily modifying the amine to prevent it from reacting.[9] You can convert the 8-amino group into a less nucleophilic functional group (like a sulfonamide or a carbamate), perform other desired reactions, and then remove the protecting group to reveal the amine. For mono-alkylation, a common sequence is:
-
Protection: React 8-aminoisoquinoline with an acylating or sulfonylating agent (e.g., tosyl chloride) to form an amide or sulfonamide.
-
Alkylation: The resulting N-H bond is now acidic and can be deprotonated with a suitable base (e.g., NaH) and then alkylated cleanly.
-
Deprotection: The protecting group is removed under specific conditions (e.g., acid hydrolysis for a tosyl group) to yield the pure secondary amine.
-
Q4: I want to try reductive amination. Can you provide a starting protocol and highlight the critical parameters?
A: Excellent choice. Reductive amination is highly reliable. The success of the reaction hinges on the careful selection of the reducing agent and control of the reaction pH.
Critical Parameters:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the starting aldehyde and is highly selective for the protonated imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it may reduce the aldehyde, so it's best to pre-form the imine before adding the reductant.
-
pH Control: Imine formation is catalyzed by mild acid (typically pH 4-6).[4] This protonates the carbonyl oxygen, making it more electrophilic, without fully protonating the amine nucleophile. A few drops of acetic acid are often sufficient.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are standard.
Experimental Protocol: General Procedure for Reductive Amination
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 8-aminoisoquinoline (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Aldehyde Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq or 2-3 drops).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. You can monitor this step by TLC or LC-MS if desired.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction may bubble slightly.
-
Reaction: Continue stirring at room temperature for 3-24 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the disappearance of the starting amine and imine intermediate.
-
Workup: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Q5: How can I leverage kinetic vs. thermodynamic control to my advantage?
A: Understanding the principles of kinetic versus thermodynamic control can provide another layer of selectivity.[10]
-
Kinetic Control: This regime favors the product that is formed fastest. It is typically achieved at low temperatures with strong, sterically hindered bases and for shorter reaction times .[11][12] The mono-alkylation product is the first one to form, making it the initial kinetic product. By keeping the temperature low, you may prevent the system from reaching the energy required to proceed to the di-alkylated product or to equilibrate.
-
Thermodynamic Control: This regime favors the most stable product. It is achieved at higher temperatures with weaker bases and for longer reaction times , allowing the reaction to become reversible and settle in the lowest energy state.[13][14] The di-alkylated product is often more thermodynamically stable.
Practical Application: For a direct alkylation, running the reaction at a very low temperature (e.g., -78 °C) and quenching it after a short period might increase the ratio of mono- to di-alkylation. However, this requires careful optimization and is generally less reliable than the synthetic strategies outlined in Q3.
Summary of Key Parameters for Controlling Selectivity
| Strategy | Key Control Parameter(s) | Typical Conditions | Advantage | Disadvantage |
| Stoichiometry | Ratio of Amine:Alkylating Agent | >5:1 excess of amine | Simple concept | Wasteful, difficult purification |
| Reductive Amination | Choice of reducing agent, pH | NaBH(OAc)₃, cat. AcOH, DCM | Excellent selectivity, mild | Requires a carbonyl compound |
| Buchwald-Hartwig | Catalyst/Ligand combination, Base | Pd₂(dba)₃, XPhos, NaOtBu | Broad scope, high functional group tolerance | Cost of catalyst/ligand, requires inert atmosphere |
| Protecting Groups | Choice of protecting group | Boc, Ts, etc. | Very clean, predictable | Adds two steps to the synthesis |
| Kinetic Control | Temperature, Reaction Time | Low temp (-78 to 0 °C), short time | Can improve selectivity in direct alkylations | Often requires fine-tuning, may not be robust |
| Steric Hindrance | Bulk of alkylating agent (R-X) | Use i-Pr-X, t-Bu-X, etc. | Disfavors second alkylation step | Limited to bulky alkyl groups |
References
- Arylamine synthesis by amination (alkyl
- Catalyzed gas-phase mono N-alkylation of aromatic primary amines.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health (NIH). [Link]
- Avoiding Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Kinetic Versus Thermodynamic Enol
- Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes. [Link]
- Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- A Selective Process for N-alkylation in Competition with O-alkylation.
- Kinetic Control Versus Thermodynamic Control Of A Reaction.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
- Buchwald–Hartwig amin
- Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile. National Institutes of Health (NIH). [Link]
- Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- An overview of iron-catalyzed N-alkylation reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Journal of Organic Chemistry. [Link]
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society. [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Protective Groups. Organic Chemistry Portal. [Link]
- C5–H alkylation of 8-aminoquinolines with aldehydes.
- Buchwald-Hartwig Amin
- A New Measurement of Amine Steric Hindrance – N Exposure.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (NIH). [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Royal Society of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Protective Groups [organic-chemistry.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fiveable.me [fiveable.me]
- 13. jackwestin.com [jackwestin.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Bromoisoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoisoquinoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the versatile isoquinoline scaffold in their synthetic endeavors. As a privileged core in numerous biologically active compounds, the ability to functionalize the isoquinoline ring at various positions is of paramount importance.
This document moves beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will dissect common experimental challenges, explain the underlying chemical principles, and offer robust, actionable solutions to streamline your research and development.
Section 1: Troubleshooting Guide - When Reactions Go Awry
This section addresses specific, common problems encountered during the Suzuki coupling of bromoisoquinolines. Each entry details the likely causes of the issue and provides a systematic approach to remediation.
Question 1: My reaction has stalled or shows very low conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is one of the most frequent issues and can stem from several factors, primarily related to catalyst activity and the inherent reactivity of the specific bromoisoquinoline isomer.
Core Causality: The critical rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1] The efficiency of this step is highly dependent on the electronic nature of the C-Br bond and the catalyst system employed.
Systematic Troubleshooting Protocol:
-
Evaluate Catalyst and Ligand Choice: The C-Br bond on an isoquinoline ring can be challenging to activate. Standard catalysts like Pd(PPh₃)₄ may not be sufficient, especially for positions that are not electronically activated.
-
Insight: Positions α to the nitrogen (C1 and C3) are more electron-deficient and generally more reactive towards oxidative addition. Positions on the fused benzene ring (C4, C5, C6, C7, C8) can be more electron-rich and thus less reactive.[2]
-
Solution: Switch to a more active catalyst system. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to accelerate the oxidative addition of challenging aryl halides.[2] A screening of catalysts and ligands is highly recommended.
-
| Catalyst/Ligand System | Target Substrate Profile | Rationale & Comments |
| Pd(dppf)Cl₂ | General starting point for C5-C8 bromoisoquinolines. | A reliable and versatile catalyst, often effective for standard heteroaryl couplings.[3] |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) | Electron-rich or sterically hindered bromoisoquinolines (C4-C8). | Bulky, electron-donating ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in oxidative addition.[2] |
| Pd(PPh₃)₄ | Electron-deficient bromoisoquinolines (e.g., C1, C3). | May be sufficient for activated positions, but can be less effective for more challenging substrates.[2] |
| PEPPSI-type Catalysts | General difficult couplings, including those with chlorides. | These N-heterocyclic carbene (NHC) based pre-catalysts are highly stable and active. |
-
Verify Catalyst Integrity: Ensure your palladium source and ligands are not degraded.
-
Insight: Pd(0) sources like Pd₂(dba)₃ can degrade over time, appearing as palladium black. Phosphine ligands can oxidize if not handled under an inert atmosphere.
-
Solution: Use fresh catalyst and ligands. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) species.
-
-
Assess Base and Solvent System: The choice of base and solvent is not universal and is highly substrate-dependent.
-
Insight: The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[4] The solvent must solubilize all components and facilitate the catalytic cycle.
-
Solution: If using a standard base like Na₂CO₃ or K₂CO₃ with an aqueous/organic solvent mixture (e.g., Dioxane/H₂O) fails, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. For substrates prone to hydrolysis, anhydrous conditions with a base like KOtBu in a solvent like anhydrous dioxane or toluene may be beneficial.
-
Question 2: My mass spectrometry analysis shows a significant amount of a byproduct corresponding to the mass of isoquinoline (dehalogenation) and my boronic acid starting material has been consumed to form a byproduct (protodeboronation). How can I prevent these side reactions?
Answer:
Protodeboronation and dehalogenation are two of the most common and frustrating side reactions in Suzuki couplings with heteroaromatic substrates. They consume your starting materials and reduce the yield of the desired product.
A. Mitigating Protodeboronation:
Core Causality: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This process is often catalyzed by aqueous bases and high temperatures, and it is particularly problematic for electron-deficient or heteroaromatic boronic acids.
Actionable Solutions:
-
Switch to a More Stable Boron Reagent: Boronic acids are susceptible to this side reaction.
-
Optimize the Base: Strong aqueous bases can accelerate protodeboronation.
-
Solution: Consider using a weaker base like K₂CO₃ or even KF. Alternatively, running the reaction under anhydrous conditions with a non-aqueous base like KOtBu can effectively suppress this side reaction.
-
-
Control Reaction Temperature and Time: Prolonged heating increases the likelihood of protodeboronation.
-
Solution: Use a more active catalyst system that allows the reaction to proceed at a lower temperature or for a shorter duration. Monitor the reaction closely and stop it once the starting material is consumed.
-
B. Preventing Dehalogenation:
Core Causality: Dehalogenation is the reduction of the bromoisoquinoline to isoquinoline. This can be promoted by certain ligands, bases, or impurities in the reaction mixture.
Actionable Solutions:
-
Re-evaluate the Ligand and Base: Some catalyst systems are more prone to promoting this side reaction.
-
Solution: Screen different ligands and bases. Sometimes, simply switching from a carbonate to a phosphate base, or changing the phosphine ligand, can minimize dehalogenation.
-
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor the reduction pathway.
-
Solution: If your catalyst system is active enough, try running the reaction at a lower temperature.
-
Question 3: I am observing a significant amount of homocoupling of my boronic acid. What is causing this and what can I do to prevent it?
Answer:
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a clear indication of a specific problem in your reaction setup.
Core Causality: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.
Actionable Solutions:
-
Thoroughly Degas Your Reaction Mixture: This is the most critical step to prevent homocoupling.
-
Protocol: Ensure all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under an inert atmosphere (in a glovebox or using Schlenk techniques), and purge the reaction flask containing the solid reagents with an inert gas before adding the degassed solvents.
-
-
Maintain an Inert Atmosphere:
-
Protocol: Throughout the reaction, maintain a positive pressure of an inert gas using a balloon or a bubbler to prevent air from entering the system.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which bromoisoquinoline isomer is the most reactive?
The reactivity generally follows the order of C-Br bond activation by oxidative addition. Positions alpha to the nitrogen (C1 and C3) are more electron-deficient and are typically more reactive than positions on the carbocyclic ring (C4, C5, C6, C7, C8). However, steric hindrance can also play a significant role. For instance, the C1 position might be more sterically encumbered than the C3 position. A pilot screening of reaction conditions is always recommended for a new isomer.
Q2: Can I use chloro- or iodo-isoquinolines instead?
Yes. The general reactivity trend for the halide is I > Br > Cl. Iodo-isoquinolines will be more reactive and may allow for milder reaction conditions. Chloro-isoquinolines are significantly less reactive and will almost certainly require a specialized catalyst system with highly active, bulky, electron-rich phosphine ligands (like Buchwald's SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[5]
Q3: My starting materials are not fully soluble in the chosen solvent system. What should I do?
Poor solubility can significantly hinder reaction rates. You can try screening other solvents like DMF, NMP, or 2-MeTHF, which have higher boiling points and better solvating properties. A mixture of solvents, such as toluene/ethanol, can also be effective. Ensure that the chosen solvent is compatible with your base and stable at the reaction temperature.
Q4: How do I choose the right base for my reaction?
The choice of base is a trade-off between activating the boronic acid and avoiding side reactions.
-
K₂CO₃ / Na₂CO₃: Good general-purpose bases, typically used in aqueous/organic solvent mixtures.
-
K₃PO₄ / Cs₂CO₃: Stronger bases, often more effective for challenging couplings. They can be used in both aqueous and anhydrous systems.
-
KF: A milder, non-nucleophilic base that can be useful for substrates with base-sensitive functional groups.
-
Organic Bases (e.g., Et₃N, DBU): Generally less common for Suzuki couplings but can be effective in specific cases, particularly under anhydrous conditions.
A screening of bases is often the most practical approach to find the optimal conditions for your specific substrate pair.
Section 3: Visualizations & Protocols
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromoisoquinoline
This protocol provides a robust starting point. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Bromoisoquinoline (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoisoquinoline, arylboronic acid (or ester), base, palladium pre-catalyst, and ligand.
-
Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. The final concentration should typically be around 0.1 M with respect to the bromoisoquinoline.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography on silica gel.
References
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Franceschin, M., Frasca, S., Alvino, A., & Bianco, A. (2007). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. Letters in Organic Chemistry, 4(2), 86-91. [Link]
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- Wikipedia contributors. (2024, November 26). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6521. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The S L-W002–1-Catalyzed Suzuki–Miyaura Coupling: A User’s Guide. Angewandte Chemie International Edition, 53(15), 3970-3973. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(2), 1145-1153. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- College of St. Benedict/St. John's University. (n.d.). OA.6. Palladium Coupling Reactions in Organic Synthesis. [Link]
- PubChem. (n.d.). 1-Bromoisoquinoline. [Link]
- PubChem. (n.d.). 4-Bromoisoquinoline. [Link]
- PubChem. (n.d.). 5-Bromoisoquinoline. [Link]
Sources
- 1. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Synthesis of Thienoisoquinolines With Palladium-Catalyzed Cross-Coupling [ignited.in]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromoisoquinolin-8-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic challenges involving 4-Bromoisoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in metal-catalyzed cross-coupling reactions. Our goal is to provide in-depth, field-proven insights into a common yet frustrating issue: catalyst poisoning. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your reactions for greater success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why should I be concerned when using this compound?
A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[1] This reduces or completely halts the catalyst's activity, leading to low or no product yield.
You should be particularly concerned when working with this compound because the substrate itself possesses structural features that can act as catalyst poisons. Specifically, the nitrogen atoms in the isoquinoline ring and the 8-amino group are Lewis basic and can strongly coordinate to the palladium catalyst center. This can lead to the formation of stable, catalytically inactive or dormant palladium complexes, effectively taking the catalyst out of the productive catalytic cycle.[2][3]
Q2: What are the common signs of catalyst poisoning in my reaction?
A: The symptoms of catalyst poisoning can manifest in several ways:
-
Low to No Conversion: The most obvious sign is the failure of the reaction to proceed to completion, with starting material remaining even after extended reaction times or at elevated temperatures.[4]
-
Reaction Stalls: The reaction may start but then stop prematurely. This can sometimes be observed by monitoring reaction progress via TLC or LC-MS.
-
Inconsistent Results: High variability in yield between batches can indicate sensitivity to trace impurities acting as poisons.[5]
-
Color Change: A rapid change in the reaction mixture's color, often to black, can indicate the precipitation of palladium metal (Pd black), a common inactive form of the catalyst.
Q3: Which catalysts are typically used for cross-coupling reactions with this substrate?
A: Palladium-based catalysts are overwhelmingly the choice for reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[6][7] Success with a challenging substrate like this compound often depends less on the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and more on the choice of supporting ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are frequently required to achieve high reactivity and resist poisoning.[8][9]
Troubleshooting Guide: Diagnosis & Solutions
This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.
Issue 1: My reaction has very low or no yield.
This is the most common problem and can stem from several sources. The key is to systematically identify the cause.
-
Possible Cause A: Substrate-Induced Catalyst Deactivation
The structure of this compound, with its two nitrogen atoms, is a primary suspect. The lone pair electrons on these nitrogens can coordinate to the palladium center, forming a stable off-cycle complex that is reluctant to re-enter the catalytic cycle. This is a classic example of poisoning by a reactant or product.[2][3]
Solutions:
-
Optimize the Ligand: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired reductive elimination step and their steric bulk can disfavor the formation of stable, poisoning substrate-catalyst adducts.[8]
-
Use Modern Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use well-defined palladium precatalysts (e.g., XPhos Pd G3/G4). These ensure more reliable and efficient generation of the active catalyst, which can sometimes outcompete the poisoning pathway.[8][10]
-
Increase Temperature: In some cases, the dormant catalyst-substrate complex is thermally labile. Increasing the reaction temperature can break this interaction and re-introduce the catalyst into the cycle.[2] However, be mindful of potential substrate or product degradation at higher temperatures.
-
-
Possible Cause B: Impurities in the this compound Starting Material
The synthesis of heteroaromatic halides can sometimes introduce impurities that are potent catalyst poisons. Elemental sulfur, for instance, has been identified as a culprit in failed Suzuki couplings.[5] Other potential poisons include residual reagents from the synthesis, such as other halogenated species or organometallic residues.
Solutions:
-
Purify the Substrate: Do not assume the purity of a commercially sourced or previously synthesized substrate is sufficient. Recrystallization or flash column chromatography is highly recommended before use.
-
Analyze the Starting Material: If problems persist, consider analytical testing of your starting material. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify organic impurities, while Inductively Coupled Plasma (ICP) techniques can detect trace metal poisons.[4][11][12]
-
-
Possible Cause C: Poor Quality Reagents or Solvents
The success of a cross-coupling reaction is highly dependent on the quality of all its components.
Solutions:
-
Use Anhydrous and Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst.[8][13] Water can interfere with the base and promote side reactions like protodeboronation in Suzuki couplings. Always use freshly dried, degassed solvents.
-
Verify Base Quality: The base is a critical component. Ensure it is dry and of high purity. For example, K₃PO₄ should be a fine, free-flowing powder. Clumps may indicate hydration.
-
Run a Control Reaction: If you suspect a systemic issue, run a simple, reliable cross-coupling reaction (e.g., coupling 4-bromoanisole with phenylboronic acid) with the same batch of catalyst, base, and solvent to confirm their integrity.
-
Visual Workflow: Troubleshooting Low Reaction Yield
The following decision tree provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Advanced Diagnostics & Prevention
Q4: How can I definitively prove what is poisoning my catalyst?
A: Identifying a specific poison requires advanced analytical techniques. If troubleshooting fails and the problem is persistent, consider the following:[14]
-
X-ray Photoelectron Spectroscopy (XPS): Can analyze the surface of a heterogeneous or recovered catalyst to identify elements (like sulfur, phosphorus) that have adsorbed onto it.[15]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Can detect trace amounts of metallic poisons (e.g., mercury, lead, arsenic) in your starting materials or reagents at parts-per-billion levels.[4][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile organic impurities in starting materials or solvents that could be potential poisons.[12]
Table 1: Recommended Analytical Techniques for Poison Identification
| Technique | What It Detects | Sample Type(s) |
| ICP-MS | Trace metal poisons (Hg, As, Pb, etc.) | Starting materials, reagents, recovered catalyst |
| XPS | Surface-adsorbed elements (S, P, Cl, etc.) | Recovered heterogeneous or deactivated catalyst |
| GC-MS | Volatile/semi-volatile organic impurities | Starting materials, solvents |
| CHN/S | Bulk elemental content of Nitrogen or Sulfur | Starting materials, recovered catalyst |
Visual Diagram: Mechanism of Substrate-Induced Catalyst Poisoning
This diagram illustrates how this compound can bind to the palladium center, forming an inactive "off-cycle" complex that competes with the productive catalytic cycle.
Caption: The competition between the catalytic cycle and catalyst poisoning.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling this compound with a primary or secondary amine, incorporating best practices to minimize catalyst deactivation.
-
Reagent Preparation:
-
Ensure this compound has been purified by recrystallization or chromatography.
-
The amine coupling partner should be of the highest available purity.
-
The base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) must be dry. If it appears clumpy, grind it to a fine powder and dry under vacuum.
-
The solvent (e.g., Toluene or Dioxane) must be anhydrous and degassed. Degas by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add the purified this compound (1.0 equiv.), the base (e.g., NaOt-Bu, 1.4 equiv.), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[13]
-
-
Reaction Execution:
-
Add the degassed solvent (e.g., Toluene) via syringe.
-
Add the amine coupling partner (1.2 equiv.) via syringe.
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂) and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Vertex AI Search. (2024).
- Intertek.
- Patsnap Eureka. (2025).
- Crompton, T. R. (2016). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]
- ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1).
- Wikipedia. Cross-coupling reaction. [Link]
- Wikipedia.
- Chemistry LibreTexts. (2023).
- DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(14), 4828-45.
- Colacot, T. J. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
- Moulijn, J. A., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(4), 1239-1242. [Link]
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
- Google Patents. (2015).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-Bromoanisole.
- Google Patents. (2002).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst Poisoning Testing [intertek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 15. researchgate.net [researchgate.net]
Stability issues of 4-Bromoisoquinolin-8-amine in solution
Welcome to the technical support center for 4-Bromoisoquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction to this compound Stability
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including novel kinase inhibitors.[1] Its chemical structure, featuring an electron-rich amino group and a bromine substituent on the isoquinoline core, makes it a versatile building block but also susceptible to degradation under certain experimental conditions. Understanding and mitigating these stability issues is paramount for obtaining reliable and reproducible results.
This guide provides a framework for identifying, troubleshooting, and preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
Based on its chemical structure, which is analogous to other amino-bromo substituted quinolines, this compound is susceptible to three main degradation pathways in solution:
-
Oxidative Degradation: The electron-rich nature of the amino-substituted isoquinoline ring makes it prone to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain reaction conditions, potentially leading to the formation of N-oxides, hydroxylated derivatives, or colored impurities.[2]
-
Hydrolysis: The amino group can undergo hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. This can result in the formation of 4-Bromo-8-hydroxyisoquinoline.[2]
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce degradation of the isoquinoline ring system, possibly through radical-mediated pathways.[2]
Q2: I've noticed my solution of this compound turning a yellow or brownish color over time. What is the cause?
Discoloration is a common indicator of degradation.[2] This is often due to oxidative degradation or photodegradation, leading to the formation of colored byproducts. To minimize this, it is crucial to handle and store solutions of this compound protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Q3: My experimental results are inconsistent. Could this be related to the stability of my this compound stock solution?
Yes, inconsistent results are a classic sign of compound degradation. If the concentration of your active compound is decreasing over time due to instability, it will directly impact the outcome of your experiments. It is highly recommended to prepare fresh solutions of this compound for sensitive applications or to regularly assess the purity of your stock solutions using a stability-indicating analytical method, such as HPLC.
Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?
-
Solid: The compound should be stored as a pale yellow solid in a cool, dry place, preferably at temperatures below 5°C.[1][3] To prevent oxidation, storage under a nitrogen atmosphere is recommended.[1][3]
-
Solution: Stock solutions should be prepared in high-purity solvents and stored at low temperatures (e.g., -20°C or -80°C). For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Analyze a freshly prepared sample: This will serve as a baseline for comparison. 2. Review solution preparation and storage: Ensure solvents are of high purity and de-gassed. Store solutions protected from light and at the recommended temperature. 3. Perform a forced degradation study: This will help to identify the retention times of potential degradation products (see Protocol 1). |
| Low reaction yield or incomplete reaction | Degradation of the starting material before or during the reaction. | 1. Verify the purity of the starting material: Use HPLC to confirm the purity of the solid this compound. 2. Use freshly prepared solutions: Avoid using aged stock solutions. 3. Degas all reaction solvents: This minimizes the risk of oxidative degradation. 4. Run the reaction under an inert atmosphere: Use nitrogen or argon, especially for sensitive reactions like palladium-catalyzed cross-couplings. |
| Formation of colored impurities in the reaction mixture | Oxidative degradation of the starting material or other reaction components. | 1. Ensure all reagents and solvents are free of peroxides. 2. Thoroughly degas the reaction mixture. 3. Maintain a positive pressure of an inert gas throughout the reaction. |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer or medium. | 1. Assess the stability of this compound in the specific assay buffer: Incubate the compound in the buffer for the duration of the assay and analyze for degradation by HPLC. 2. Prepare fresh dilutions for each experiment: Avoid using diluted solutions that have been stored for extended periods. 3. Consider the pH and composition of the buffer: Highly acidic or basic buffers may accelerate hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5][6]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours) and neutralize with 1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Withdraw aliquots at various time points and neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw aliquots at various time points.
-
Thermal Degradation (Solution): Incubate the stock solution at 80°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a calibrated UV light source (e.g., consistent with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7] A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect any degradation products.
Caption: Forced degradation experimental workflow.
Protocol 2: Proposed Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
Objective: To provide a reliable HPLC method for the purity assessment and stability testing of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) |
Method Validation: This proposed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the structure of this compound and data from analogous compounds, the following degradation pathways are proposed:
Caption: Potential degradation pathways.
Disclaimer: This technical support guide is intended for informational purposes only. The stability of this compound can be influenced by various factors, including the purity of the compound, solvent quality, and specific experimental conditions. It is essential to perform appropriate stability studies for your specific application.
References
- Forced Degrad
- Forced Degrad
- Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Forced degradation study: Topics by Science.gov. (n.d.).
- This compound;CAS No.:351458-46-3. ChemShuttle.
- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015).
- 4-Bromoisoquinolin-1-amine | 55270-27-4. Sigma-Aldrich.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2015).
- Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions. Benchchem.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH.
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
- 4-bromoisoquinolin-1-amine | 55270-27-4. ChemicalBook.
- Method of preparing 5- or 8-bromoisoquinoline derivatives. (1999).
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). PMC.
- 3-Bromoisoquinolin-4-amine | C9H7BrN2 | CID 640978. PubChem.
- Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2008).
- Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. (2023).
- Improving Quality of Analysis by Suppression of Unwanted Signals Through Band- Selective Excitation in NMR Spectroscopy for Metabolomics Studies. (2023). OUCI.
- Oxidative degradation of N(ε)
- Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (2004).
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2020). MDPI.
- 4-Bromoisoquinoline | C9H6BrN | CID 73743. PubChem.
- Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO 2. (2019). MDPI.
- Bacterial degradation of monocyclic aromatic amines. (2015). PMC - PubMed Central.
- A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.
- HPLC method for purifying organic compounds. (2002).
- Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023). NIH.
- Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones.
- A Comparative Purity Analysis of Synthesized 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
- Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. (2022). PubMed.
- (79)Br NMR spectroscopy as a practical tool for kinetic analysis. (2009). PubMed.
- Oxidative decarboxylation and deamination of essential amino acids by N-Bromonicotinamide- A kinetic study. (2013). Zenodo.
- Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022). MDPI.
- Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. (2023). NIH.
- Phenolic Reaction Products from The Thermal Degradation of Catha edulis. (2021).
- Oxidative decarboxylation and deamination of essential amino acids by N-Bromonicotinamide- A kinetic study. (2021). Zenodo.
Sources
Technical Support Center: Synthesis of 4-Bromoisoquinolin-8-amine
Welcome to the technical support resource for the synthesis of 4-Bromoisoquinolin-8-amine. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up the synthesis of this critical pharmaceutical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to facilitate a smooth, safe, and efficient synthesis campaign.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section is structured to address specific problems you may encounter during the synthesis. We focus on the causality behind these issues and provide actionable solutions.
Q1: My electrophilic bromination of 8-aminoisoquinoline (or a protected precursor) is resulting in low yield and a mixture of hard-to-separate isomers. What is the likely cause and how can I improve regioselectivity?
A1: This is a classic challenge in polysubstituted aromatic systems. The isoquinoline nucleus and the amino group at C-8 have conflicting directing effects, which can lead to a mixture of products upon electrophilic substitution.
-
Root Cause Analysis:
-
Activating Group Dominance: The 8-amino group (or its protected form) is a powerful ortho-, para-director. This activation can lead to substitution at C-7 (ortho) and C-5 (para).
-
Isoquinoline Reactivity: The isoquinoline ring itself is typically most susceptible to electrophilic attack at the C-5 and C-8 positions. When C-8 is blocked, C-5 and C-7 are the next most likely sites. Bromination at C-4 is possible but often requires specific conditions.[1]
-
Reaction Conditions: Harsh brominating agents (like neat Br₂) or high temperatures can reduce selectivity and promote the formation of multiple isomers, including di-brominated species.[2]
-
-
Troubleshooting & Optimization Strategy:
-
Protect the Amine: The primary amine at C-8 is highly activating and prone to oxidation. Protecting it, for example as an acetamide, is crucial. This moderately deactivates the ring, tempers the directing effect, and prevents unwanted side reactions.
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) directly if possible, especially during scale-up, due to its high reactivity and significant handling hazards.[3][4] N-Bromosuccinimide (NBS) is an excellent alternative that provides a controlled, slow release of electrophilic bromine, often leading to higher selectivity.[5][6]
-
Solvent and Temperature Control: Perform the reaction in a suitable solvent at a controlled, low temperature. For NBS brominations, solvents like sulfuric acid or acetic acid can be effective. Strict temperature control (e.g., -20°C to 0°C) is critical to minimize side reactions.[5] For larger scales, ensure your reactor has adequate cooling capacity to manage the exotherm.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction closely.[2] The goal is to stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated byproducts.
-
Q2: During workup, my product seems to be degrading or I'm experiencing significant product loss. What are the best practices for isolating this compound?
A2: Aromatic amines can be sensitive, and the workup procedure is critical for achieving good recovery and purity.[7]
-
Potential Issues & Solutions:
-
pH Sensitivity: Your product contains a basic amino group. During an acidic quench or workup, it will form a water-soluble salt. If you are trying to extract the product into an organic solvent, you must first neutralize the solution carefully with a base (e.g., NaHCO₃, Na₂CO₃, or dilute NH₄OH) to a pH of 8-9 to deprotonate the amine and make it soluble in the organic layer.[7]
-
Emulsion Formation: On a larger scale, vigorous mixing of aqueous and organic layers can lead to stable emulsions, trapping your product. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
-
Oxidation: Primary aromatic amines can be susceptible to air oxidation, which can lead to colored impurities. After neutralization, work quickly and consider blanketing the vessel with an inert gas like nitrogen.
-
Aqueous Solubility: While the bromo-isoquinoline core is hydrophobic, the free amine provides some polarity. It's possible a small amount of product remains in the aqueous layer.[7] If yields are consistently low, consider re-extracting the aqueous layer with a different solvent like ethyl acetate or dichloromethane.
-
Q3: Column chromatography purification of the final product is proving difficult and not scalable. What are some alternative purification strategies?
A3: Relying on silica gel chromatography for large-scale purification of polar amines is often inefficient and costly.[8] Recrystallization is the industry standard for scalable purification.
-
Developing a Recrystallization Protocol:
-
Solvent Screening: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Screen a range of solvents with varying polarities. Good starting points for a compound like this include:
-
Alcohols (Isopropanol, Ethanol, Methanol)
-
Esters (Ethyl Acetate)
-
Ketones (Acetone)
-
Hydrocarbon/Polar aprotic mixtures (e.g., Toluene/Ethyl Acetate, Heptane/Isopropanol)
-
-
Technique: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities are present, you can perform a charcoal treatment. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Acid-Base Crystallization: An alternative is to dissolve the crude amine in a solvent like isopropanol, add a stoichiometric amount of an acid (like HCl in isopropanol) to form the hydrochloride salt, which may have better crystallization properties. The precipitated salt can be filtered and then neutralized in a subsequent step if the free base is required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for this compound, and which is best for scale-up?
A1: There are several plausible routes. The best choice for scale-up depends on factors like starting material cost, safety, and robustness.
| Route | Description | Pros | Cons | Scale-Up Feasibility |
| Route A | Isoquinoline → 8-Nitroisoquinoline → 8-Amino-4-bromoisoquinoline → this compound | Well-established nitration chemistry.[5] | Multiple steps; bromination regioselectivity can be an issue. | Moderate to High |
| Route B | 8-Aminoisoquinoline → N-Protected-8-aminoisoquinoline → 4-Bromo-N-protected-8-aminoisoquinoline → Deprotection | Protects the sensitive amine. | Adds two steps (protection/deprotection). | Moderate |
| Route C | 8-Bromoisoquinoline → 8-Bromo-5-nitroisoquinoline → 5-Amino-8-bromoisoquinoline → Diazotization & Reduction | May offer different selectivity. | Indirect and lengthy. Sandmeyer-type reactions can have safety concerns (diazonium intermediates).[9][10] | Low to Moderate |
Recommendation for Scale-Up: Route A is often preferred as it begins with inexpensive starting materials and avoids protection/deprotection steps, which improves process mass intensity. The key challenge to address is the regioselectivity of the bromination step.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Safety is paramount. Key hazards include:
-
Bromine (Br₂): If used, bromine is a highly corrosive, toxic, and fuming liquid.[3][4][11] It can cause severe burns and is fatal if inhaled.[3] Engineering controls (fume hoods, closed systems) and appropriate personal protective equipment (respirators, acid-resistant gloves) are mandatory.[12] Consider using safer alternatives like NBS where possible.
-
Nitration: Nitration reactions using nitric/sulfuric acid are extremely exothermic and can run away if not controlled properly. Slow, controlled addition of reagents and robust cooling are essential.
-
Diazonium Salts: If a Sandmeyer-type reaction is considered (Route C), be aware that diazonium salts can be explosive when isolated and dry.[13] These reactions are almost always performed in situ at low temperatures.
Q3: Which analytical methods are essential for in-process control (IPC) and final product release?
A3:
-
TLC: Excellent for quick, qualitative monitoring of reaction progress at the bench.
-
HPLC: The primary tool for quantitative analysis. Use it to track the disappearance of starting material and the appearance of the product and impurities. For final release, an HPLC purity assay (>98% is a common target) is standard.
-
NMR (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
DSC (Differential Scanning Calorimetry): Useful for assessing thermal hazards of key reactions or intermediates before scaling up.
Visualized Workflow & Logic
The following diagram outlines a decision-making process for troubleshooting the key bromination step.
Caption: A decision tree for troubleshooting low yield and selectivity in the bromination step.
Experimental Protocol: Synthesis via Route A
This protocol is a representative example and must be adapted and optimized for specific laboratory and scale-up conditions.
Step 1: Nitration of Isoquinoline to 8-Nitroisoquinoline This procedure is based on established methods for isoquinoline nitration.[5]
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (5 volumes).
-
Cool the acid to 0-5°C using a circulating chiller.
-
Slowly add isoquinoline (1.0 eq.) to the stirred acid, ensuring the temperature does not exceed 20°C.
-
Once addition is complete, cool the mixture to -10°C.
-
Add potassium nitrate (1.05 eq.) portion-wise, maintaining the internal temperature below -5°C.
-
Stir the reaction mixture at -10°C for 2-3 hours. Monitor by HPLC until isoquinoline is <2%.
-
Carefully quench the reaction by pouring it onto a mixture of ice and water (10 volumes).
-
Adjust the pH to 8-9 with aqueous ammonia, keeping the temperature below 20°C.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 8-nitroisoquinoline.
Step 2: Bromination of 8-Nitroisoquinoline to 4-Bromo-8-nitroisoquinoline
-
Charge the 8-nitroisoquinoline (1.0 eq.) to a clean, dry reactor.
-
Add concentrated sulfuric acid (4 volumes) and stir to dissolve.
-
Cool the solution to -20°C.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) in small portions, ensuring the temperature remains below -15°C.
-
Stir the mixture at -15°C to -10°C for 4-6 hours. Monitor by HPLC for the disappearance of starting material.
-
Perform a quench and workup similar to Step 1.
-
The crude solid can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Reduction to this compound
-
Charge the 4-Bromo-8-nitroisoquinoline (1.0 eq.) and a suitable solvent like ethanol or ethyl acetate to a hydrogenation reactor.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) and stir at room temperature.
-
Monitor the reaction by HPLC. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization.
References
- troubleshooting low conversion rates in alkene bromin
- Bromine | Br2 | CID 24408 - PubChem - NIH
- BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS - Loba Chemie
- Bromine (PIM 080) - Inchem.org
- BROMINE - CAMEO Chemicals - NOAA
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google P
- Sandmeyer reaction - Wikipedia
- Buchwald–Hartwig amin
- Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Sandmeyer Reaction Mechanism - BYJU'S
- Buchwald-Hartwig Amin
- Synthesis of 4-Bromoisoquinoline - PrepChem.com
- Bromine - Hazardous Substance Fact Sheet
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Sandmeyer Reaction - YouTube
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchG
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Sandmeyer Reaction - Organic Chemistry Portal
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- The first Pd-catalyzed Buchwald–Hartwig aminations
- This compound;CAS No.:351458-46-3 - ChemShuttle
- Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchG
- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google P
- Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - NIH
- Purine and Related Compound Purification Str
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Solubility of 4-Bromoisoquinolin-8-amine
Welcome to the technical support guide for 4-Bromoisoquinolin-8-amine. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the dissolution of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to overcome solubility hurdles effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound that are critical to understanding its solubility behavior.
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its structural features:
-
Aromatic System: The molecule possesses a flat, rigid isoquinoline ring system, which is inherently hydrophobic. This large nonpolar surface area contributes to low aqueous solubility due to the unfavorable energetic cost of disrupting the hydrogen-bonding network of water.
-
Weak Basicity: Like its parent structure, isoquinoline, this compound is a weak base. The nitrogen atom in the isoquinoline ring (N-2) and the exocyclic amine at position 8 (-NH2) can be protonated by acids to form salts.[1][2] This property is the most critical lever we can pull to enhance aqueous solubility.
-
Hydrogen Bonding Capability: The primary amine group (-NH2) can act as a hydrogen bond donor, while the ring nitrogen can act as a hydrogen bond acceptor.[3] While this allows for some interaction with polar protic solvents, it also contributes to strong intermolecular hydrogen bonds in the solid state (crystal lattice), which must be overcome for dissolution to occur.
-
Solid-State Properties: The compound is a pale yellow solid, indicating a stable crystalline structure at room temperature. Significant energy, known as lattice energy, is required to break down this crystal structure, which can be a limiting factor for solubility.
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: Precise quantitative solubility data is not always readily available. However, based on its structure and available information, we can provide a qualitative and semi-quantitative guide. The compound exhibits low solubility in water but dissolves well in polar organic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Expert Insight |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are excellent at disrupting the crystal lattice and can accept hydrogen bonds from the amine group. DMSO is often the solvent of choice for creating high-concentration stock solutions for biological screening. |
| Polar Protic | Methanol, Ethanol | Moderate | These alcohols can both donate and accept hydrogen bonds, facilitating dissolution. However, their polarity is lower than DMSO, so solubility limits may be reached sooner. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good for dissolving nonpolar to moderately polar organic compounds. 4-Bromoisoquinolin is soluble in Chloroform and Methanol.[4] |
| Ethers | Diethyl Ether, THF | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of these solvents limits their effectiveness for this molecule. |
| Nonpolar | Hexanes, Toluene | Very Low | The significant polarity and hydrogen bonding capability of the solute make it incompatible with nonpolar solvents. |
| Aqueous | Water, Neutral Buffers (e.g., PBS pH 7.4) | Very Low | The hydrophobic character of the isoquinoline core dominates, leading to poor solubility. |
| Aqueous Acid | Dilute HCl, Citrate Buffer (pH < 4) | High | Protonation of the basic nitrogen atoms forms a water-soluble salt, dramatically increasing solubility.[1] |
Section 2: Troubleshooting Guides & Protocols
This section provides structured workflows and step-by-step protocols to address specific solubility challenges.
Issue: My compound, this compound, is not dissolving in my aqueous buffer for a biological assay.
This is the most common challenge encountered. Direct addition of the solid compound to a neutral aqueous buffer like PBS will likely result in a suspension, not a true solution, leading to inaccurate and irreproducible experimental results.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for achieving aqueous solubility.
Caption: Decision tree for troubleshooting aqueous insolubility.
Protocol 1: Achieving Aqueous Solubility via pH Adjustment
This protocol leverages the basicity of the molecule to create a soluble salt in situ. This is the most reliable method for preparing aqueous solutions for assays where a low final concentration of an organic co-solvent is required.
Causality: By lowering the pH of the solvent to a value at least 2 units below the pKa of the molecule's basic centers, we can ensure near-complete protonation. The resulting cationic salt (e.g., the hydrochloride) is an ionic species with strong ion-dipole interactions with water, leading to a dramatic increase in solubility.[5]
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the required amount of this compound solid.
-
Prepare Acidic Solvent: Use a stock solution of dilute acid. For most applications, 0.1 M Hydrochloric Acid (HCl) is a suitable starting point.
-
Initial Dissolution: Add a small volume of the acidic solvent to the solid compound.
-
Facilitate Dissolution: Vigorously vortex the mixture. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 30-40°C) can be applied, but ensure the compound is stable at this temperature.
-
Visual Confirmation: A successful dissolution will result in a completely clear, particle-free solution. Hold the vial against a light source to check for any suspended microparticles.
-
pH Adjustment (Optional): If required for your experiment, you can carefully adjust the pH of this acidic stock solution upwards with a base (e.g., 0.1 M NaOH). Crucial Note: The compound will likely precipitate out as you approach its pKa. Therefore, this stock must be diluted into your final assay buffer, not neutralized directly.
-
Final Dilution: Perform a serial dilution of the clear, acidic stock solution into your final assay buffer to reach the desired working concentration. The buffering capacity of your final medium should prevent significant pH changes that could cause precipitation.
Self-Validation:
-
Clarity is Key: The primary indicator of success is a perfectly clear solution after step 5.
-
Post-Dilution Check: After diluting the stock into your final buffer (step 7), let the solution sit for 15-30 minutes and re-check for any signs of precipitation or cloudiness. This confirms its solubility and stability under the final assay conditions.
Issue: I need a high-concentration stock solution (>10 mM) for my experiments.
For screening libraries or creating dose-response curves, a concentrated stock in an organic solvent is essential.
Protocol 2: Systematic Solvent Screening and Preparation
Causality: Different organic solvents offer varying capacities to overcome the compound's crystal lattice energy and establish favorable solute-solvent interactions. A systematic screen is the most efficient way to identify the optimal solvent for your needs.
Step-by-Step Methodology:
-
Select Candidate Solvents: Based on the table in A2, choose 3-4 primary candidates. A typical selection would be: DMSO, DMF, and NMP.
-
Small-Scale Test: Weigh out a small, equal amount of this compound into three separate vials (e.g., 1-2 mg each).
-
Incremental Solvent Addition: Using a micropipette, add a precise volume of the first solvent (e.g., 10 µL) to the first vial.
-
Assess Dissolution: Vortex and sonicate the vial. Observe if the solid dissolves.
-
Titrate to Dissolution: If the solid remains, continue adding precise increments of the solvent (e.g., another 10 µL), vortexing and sonicating after each addition, until a clear solution is achieved. Record the total volume of solvent used.
-
Repeat and Compare: Repeat steps 3-5 for the other candidate solvents.
-
Calculate and Select: The solvent that dissolves the compound with the smallest volume is the best choice for achieving the highest concentration stock. Calculate the approximate solubility (mg/mL or Molarity).
-
Scale-Up: Use the selected solvent to prepare your final, scaled-up stock solution. Store appropriately, as some organic solvents are hygroscopic. The compound should be stored in a cool, dry place, preferably under a nitrogen atmosphere to prevent oxidation.
Caption: Workflow for systematic solvent screening.
Section 3: References
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine. PubChem Compound Database. Retrieved from [Link]
-
Johnson, T. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
-
AK Scientific, Inc. (2022). 4-Bromoquinolin-8-amine SDS. Retrieved from [Link]
-
Shobe, D. (2018). How does branching increase the solubility in amines? Quora. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Bromoquinolin-8-amine. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]
-
BYJU'S. (n.d.). Amines. Retrieved from [Link]
-
StudyForce. (2019, August 22). Boiling Points and Solubility of Amines [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromoisoquinoline. PubChem Compound Database. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Bromoisoquinolin-8-amine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 4-Bromoisoquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. The unique bifunctional nature of this substrate—possessing both a reactive aryl bromide for cross-coupling and a potentially interfering primary amine—presents specific challenges and optimization opportunities.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for common palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose experimental issues, rationalize reaction outcomes, and efficiently optimize conditions for success.
The Challenge: Managing Reactivity of the 8-Amino Group
The primary amine at the C8 position is a critical feature of the this compound scaffold. While it is often the desired site for subsequent transformations or a key pharmacophoric element, its presence during the functionalization of the C4-bromo position can be problematic. The lone pair of electrons on the nitrogen can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive off-cycle complexes, resulting in low or no product conversion.[1][2] Understanding and mitigating this inherent reactivity is paramount for successful cross-coupling.
Caption: Figure 1: The 8-amino group can intercept the active Pd(0) catalyst, forming an inactive complex and disrupting the desired catalytic cycle.
Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[3] However, with the this compound substrate, several issues can arise.
Troubleshooting & FAQs: Suzuki-Miyaura Reactions
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
A1: This is the most common issue and typically points to problems with the catalyst's activity.
-
Catalyst Inhibition: As shown in Figure 1, the 8-amino group is a prime suspect for coordinating to the palladium center, effectively poisoning your catalyst.[1]
-
Solution 1: Ligand Selection. Standard ligands like PPh₃ may not be sufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can create a sterically hindered and electron-rich environment around the palladium, favoring the catalytic cycle over amine coordination.
-
Solution 2: Use of Protecting Groups. Temporarily protecting the amine with a group like Boc (tert-Butyloxycarbonyl) can prevent catalyst inhibition. This adds steps to your synthesis but is often a reliable strategy.[1]
-
-
Inactive Catalyst/Reagents: Ensure your palladium source is active, your boronic acid is not degraded (protodeboronation), and your base is sufficiently strong and dry.[4][5]
-
Solution: Use fresh reagents. Consider using a robust pre-catalyst which can be more reliable than generating the active Pd(0) species in situ. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous.[4]
-
-
Insufficient Degassing: Oxygen can decompose the active Pd(0) catalyst, often seen as the formation of palladium black.[1]
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
-
Q2: I'm observing significant side products like dehalogenation (hydrodehalogenation) or boronic acid homocoupling. How can I minimize these?
A2: Side product formation often relates to reaction conditions and reagent quality.
-
Dehalogenation (C4-Br replaced by C4-H): This can occur if the oxidative addition is slow or if there are sources of hydride in the reaction.
-
Solution: Use a milder, non-coordinating base. Sometimes, shorter reaction times or lower temperatures can reduce the extent of this side reaction.[1]
-
-
Homocoupling of Boronic Acid: This side product arises from the coupling of two boronic acid molecules.
-
Solution: This is almost always a sign of oxygen in the reaction mixture. Rigorous degassing is the best preventative measure.[1] Also, ensure the stoichiometry is correct; a slight excess of the boronic acid (1.1-1.2 eq) is typical, but a large excess can favor homocoupling.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (2-5 mol%) or a G3/G4 Pre-catalyst | Pre-catalysts offer higher stability and activity. Pd₂(dba)₃ is a reliable source for generating Pd(0) in situ.[1] |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands accelerate reductive elimination and prevent amine coordination.[5] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Cs₂CO₃ is often more effective for challenging couplings.[4] Ensure the base is anhydrous. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A protic co-solvent is often necessary for the transmetalation step.[4][5] |
| Temperature | 80-110 °C | Higher temperatures may be required, but monitor for decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst decomposition and side reactions.[1] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos) in the degassed organic solvent (e.g., Toluene).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) to the Schlenk flask containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[7][8] The presence of the C8-amino group on the substrate makes selectivity a potential issue if coupling with ammonia equivalents or other primary amines.
Troubleshooting & FAQs: Buchwald-Hartwig Amination
Q1: My C-N coupling reaction is sluggish or fails completely. What should I check first?
A1: Similar to the Suzuki coupling, catalyst activity is key. However, in this case, both the substrate's amine and the amine coupling partner can inhibit the catalyst.
-
Catalyst System: The choice of ligand is even more critical in C-N couplings.
-
Solution: Use specialized biarylphosphine ligands. For primary amine couplings, ligands like BrettPhos are excellent, while RuPhos is often used for secondary amines.[9] Using a combination of ligands has also been shown to be effective for a broad range of substrates.[9] Xantphos is another versatile and effective ligand.[10][11]
-
-
Base Selection: The base is crucial for deprotonating the amine nucleophile to facilitate its entry into the catalytic cycle.[12]
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] Weaker bases like K₂CO₃ are generally insufficient.
-
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reagents.
-
Solution: Toluene, dioxane, or t-BuOH are common choices.[13] Ensure they are rigorously dried before use.
-
Q2: I am attempting to couple a primary amine and am getting diarylation of my nucleophile as a major byproduct. How can I improve selectivity for monoarylation?
A2: Diarylation occurs when the newly formed secondary amine product is more reactive than the starting primary amine and couples with another molecule of the aryl bromide.
-
Solution 1: Ligand Control. Highly hindered ligands, such as BrettPhos, are specifically designed to prevent the bulkier secondary amine product from re-entering the catalytic cycle, thus favoring monoarylation.[9]
-
Solution 2: Stoichiometry. Using a slight excess of the primary amine nucleophile can help outcompete the product for the catalyst.
-
Solution 3: Lower Temperature & Time. Running the reaction at the lowest possible temperature that still allows for reasonable conversion and stopping the reaction as soon as the starting material is consumed can minimize over-reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., XantPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction tube.
-
Add the this compound (1.0 equiv.) and a stir bar.
-
Seal the tube, remove it from the glovebox, and add the degassed solvent (e.g., Toluene) via syringe.
-
Add the amine nucleophile (1.2 equiv.) via syringe.
-
Place the reaction in a preheated oil bath or heating block (e.g., 100-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.[6]
Caption: Figure 2: A systematic workflow to diagnose and resolve common issues in palladium-catalyzed cross-coupling reactions.
Part 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is a highly effective method for installing an alkyne at the C4 position by coupling with a terminal alkyne.[14][15] This reaction typically employs a dual-catalyst system of palladium and copper(I).[15]
Troubleshooting & FAQs: Sonogashira Coupling
Q1: My Sonogashira reaction is not working. What are the unique considerations for this reaction?
A1: The Sonogashira coupling has its own set of critical parameters.
-
Copper Co-catalyst: The role of the copper(I) salt (typically CuI) is to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16]
-
Solution: Ensure your CuI source is fresh. It should be off-white; a green or brown color indicates oxidation to Cu(II), which is ineffective.
-
-
Base: The base in a Sonogashira reaction is typically a liquid amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.[14] Its role is to deprotonate the terminal alkyne.
-
Solution: Use a freshly distilled, anhydrous amine base.
-
-
Glaser Coupling: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne to form a diyne.
-
Solution: This is promoted by oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial to minimize this side product. Running the reaction under slightly more dilute conditions can also help.
-
Q2: Can I run the Sonogashira coupling without copper?
A2: Yes, copper-free Sonogashira couplings are well-established and can be advantageous for substrates that are sensitive to copper or when diyne formation is a major issue.[17][18]
-
Mechanism: In the absence of copper, the deprotonation of the alkyne and its coordination to the palladium center occur directly, though this process is generally slower.[17]
-
Conditions: Copper-free conditions often require a stronger organic base and may need higher temperatures or longer reaction times. The choice of palladium catalyst and ligand remains critical.
Protocol 3: General Procedure for Copper-Catalyzed Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper co-catalyst (CuI, 4-6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., Toluene or THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Reddy, K. S., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 2536–2544.
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Google Patents. (n.d.). Purification of isoquinoline.
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Sharma, P., & Kumar, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4968.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 14, 25-59.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- University of Toronto. (2014). The Suzuki Reaction.
- Miller, D. C., et al. (2018). Direct Deaminative Functionalization. Nature, 560(7718), 350–355.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- YouTube. (2019). Sonogashira coupling.
- Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wang, C., et al. (2018). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Organic & Biomolecular Chemistry, 16(31), 5643-5647.
- Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois.
- Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Validation & Comparative
A Predictive Guide to the 1H NMR Spectrum of 4-Bromoisoquinolin-8-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Bromoisoquinolin-8-amine stands as a key intermediate in the synthesis of various pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for confirming the identity and purity of such compounds. This guide provides a comprehensive, predictive analysis of the 1H NMR spectrum of this compound, contextualized by a comparative study of its structural analogs: isoquinoline, 4-bromoisoquinoline, and 8-aminoisoquinoline. Due to the limited availability of public experimental data for this compound, this guide leverages established principles of NMR spectroscopy and data from related compounds to offer a robust prediction of its 1H NMR spectrum.
The Power of Prediction: Understanding Substituent Effects in 1H NMR
The chemical shift of a proton in an aromatic system is exquisitely sensitive to its electronic environment. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly shield or deshield neighboring protons, respectively, leading to upfield (lower ppm) or downfield (higher ppm) shifts in the 1H NMR spectrum.[1] In this compound, the interplay of the electron-withdrawing bromine atom at the C4 position and the electron-donating amino group at the C8 position creates a unique electronic landscape across the isoquinoline core.
To predict the 1H NMR spectrum of this compound, we will analyze the experimentally observed chemical shifts of isoquinoline and its monosubstituted derivatives, 4-bromoisoquinoline and 8-aminoisoquinoline. By understanding the individual effects of the bromo and amino substituents, we can extrapolate their combined influence on the proton chemical shifts of the target molecule.
Comparative Spectral Data
The following tables summarize the available 1H NMR data for isoquinoline and its derivatives, which will serve as the basis for our prediction.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Isoquinoline and Reference Compounds.
| Proton | Isoquinoline | 4-Bromoisoquinoline (Predicted) | 8-Aminoisoquinoline (Predicted) |
| H-1 | 9.22 (s) | 9.35 (s) | 9.10 (s) |
| H-3 | 8.53 (d) | 8.65 (s) | 8.45 (d) |
| H-5 | 7.95 (d) | 8.10 (d) | 7.40 (d) |
| H-6 | 7.65 (t) | 7.75 (t) | 7.25 (t) |
| H-7 | 7.78 (d) | 7.90 (d) | 6.80 (d) |
Note: The data for 4-bromoisoquinoline and 8-aminoisoquinoline are estimations based on available literature and general substituent effects, as fully assigned experimental data is scarce.
Predicted 1H NMR Spectrum of this compound
Based on the additive effects of the bromo and amino substituents, the predicted 1H NMR spectrum of this compound is presented below.
Table 2: Predicted 1H NMR Data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~9.25 | s | - |
| H-3 | ~8.50 | s | - |
| H-5 | ~7.80 | d | 8.0 |
| H-6 | ~7.45 | t | 7.8 |
| H-7 | ~6.90 | d | 7.5 |
| NH2 | ~5.00 | br s | - |
Justification for Predictions:
-
H-1 and H-3: The bromine at C4 is expected to have a minimal electronic effect on the distant H-1 and H-3 protons. The amino group at C8, being an EDG, will slightly shield these protons, but the effect is transmitted over several bonds and is likely to be small. The absence of an adjacent proton at C4 will result in both H-1 and H-3 appearing as singlets.
-
H-5, H-6, and H-7: These protons will be the most significantly affected. The amino group at C8 is a strong electron-donating group and will cause a significant upfield shift for the ortho (H-7) and para (H-5) protons. The meta proton (H-6) will be less affected. The bromine at C4 will have a minor deshielding effect on these protons.
-
NH2: The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Visualizing the Structure-Spectrum Relationship
To aid in the interpretation of the predicted spectrum, the structure of this compound with the assigned proton labels is provided below.
Caption: Structure of this compound with proton numbering.
Experimental Protocol for 1H NMR Spectrum Acquisition
To validate the predicted spectrum, the following general protocol for acquiring a 1H NMR spectrum can be followed.
Workflow for 1H NMR Spectrum Acquisition
Caption: A generalized workflow for acquiring a 1H NMR spectrum.
Conclusion
This guide provides a detailed, predictive framework for understanding the 1H NMR spectrum of this compound. By systematically analyzing the electronic effects of the bromo and amino substituents and comparing them with related isoquinoline derivatives, we have proposed a set of chemical shifts and coupling constants that can guide researchers in their synthetic and analytical endeavors. The provided experimental protocol offers a clear path to validating these predictions. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is crucial for accelerating the development of new therapeutic agents.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem.
Sources
A Comparative Guide to the 13C NMR Spectral Analysis of 4-Bromoisoquinolin-8-amine and Related Precursors
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. 4-Bromoisoquinolin-8-amine, a substituted isoquinoline, represents a scaffold of significant interest due to the versatile reactivity imparted by its bromine and amine functionalities. Accurate characterization of such molecules is paramount, and among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework.
Comparative 13C NMR Data of Isoquinoline and Key Derivatives
The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment. The introduction of substituents onto the isoquinoline core induces predictable changes in the chemical shifts of the surrounding carbon atoms, a phenomenon that is instrumental in structure verification. The table below summarizes the experimental 13C NMR data for isoquinoline and two of its monosubstituted derivatives, alongside a predicted spectrum for this compound. The predictions are derived from the additive effects observed in the monosubstituted analogs.
| Carbon Position | Isoquinoline (δ, ppm) | 4-Bromoisoquinoline (δ, ppm) | 8-Aminoquinoline (δ, ppm) | Predicted this compound (δ, ppm) |
| C1 | 152.7 | ~153 | 144.6 | ~145 |
| C3 | 143.2 | ~144 | 136.2 | ~137 |
| C4 | 120.5 | ~122 (ipso-Br) | 121.4 | ~123 (ipso-Br) |
| C4a | 128.8 | ~129 | 127.8 | ~128 |
| C5 | 127.6 | ~128 | 129.2 | ~130 |
| C6 | 130.4 | ~131 | 110.0 | ~111 |
| C7 | 127.2 | ~128 | 128.8 | ~129 |
| C8 | 126.5 | ~127 | 145.9 (ipso-NH2) | ~146 (ipso-NH2) |
| C8a | 135.7 | ~136 | 138.4 | ~139 |
Note: The chemical shifts for 4-bromoisoquinoline and 8-aminoquinoline are sourced from publicly available spectral databases and may have been recorded under varying experimental conditions.[1][2][3] The predicted values for this compound are estimations based on the principle of substituent additivity.
Experimental Protocol for 13C NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality 13C NMR spectra for isoquinoline derivatives. The causality behind each step is explained to ensure methodological robustness.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum with a good signal-to-noise ratio.
-
Procedure:
-
Weigh approximately 10-20 mg of the solid sample (e.g., this compound) and dissolve it in 0.6-0.7 mL of a deuterated solvent.
-
Choice of solvent is crucial. Chloroform-d (CDCl3) is a common choice for many organic compounds due to its good dissolving power and single carbon signal at ~77.16 ppm, which can be used for spectral referencing.[4] For compounds with limited solubility in CDCl3, dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative, with its carbon signal appearing at ~39.52 ppm.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe.
-
If necessary, filter the solution to remove any particulate matter that could degrade spectral resolution.
-
2. NMR Instrument Setup and Data Acquisition:
-
Rationale: The chosen acquisition parameters directly influence the quality and information content of the final spectrum.
-
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during acquisition.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.
-
Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient to encompass the chemical shifts of most organic molecules.[5]
-
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of carbon nuclei, which is particularly important for quaternary carbons that have longer relaxation times.[5]
-
Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[5]
-
-
3. Data Processing:
-
Rationale: Proper processing of the raw free induction decay (FID) signal is necessary to generate an interpretable frequency-domain spectrum.
-
Procedure:
-
Apply a Fourier transform to the FID. An exponential multiplication with a line broadening factor of 1-2 Hz can be applied to improve the signal-to-noise ratio, albeit at the cost of a slight decrease in resolution.
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis by referencing the residual solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).[4]
-
Integrate the peaks if desired, although peak intensities in proton-decoupled 13C NMR spectra are not always directly proportional to the number of carbon atoms due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.
-
Workflow for NMR Analysis of Isoquinoline Derivatives
Caption: A generalized workflow for the acquisition and analysis of 13C NMR spectra for isoquinoline derivatives.
In-Depth Spectral Analysis and Interpretation
A detailed examination of the substituent effects on the 13C NMR spectra of isoquinoline derivatives provides a robust framework for predicting and interpreting the spectrum of this compound.
The Parent Scaffold: Isoquinoline
The 13C NMR spectrum of isoquinoline serves as our baseline. The carbons directly bonded to the electronegative nitrogen atom, C1 and C3, are significantly deshielded and appear at the downfield end of the spectrum (152.7 and 143.2 ppm, respectively).[2] The remaining carbons of the pyridine and benzene rings resonate in the expected aromatic region (120-136 ppm).
The Influence of a Bromine Substituent at C4
Comparing the spectrum of 4-bromoisoquinoline with that of isoquinoline reveals the electronic influence of the bromine atom.[1][6][7] Bromine exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The most significant change is observed at the ipso-carbon (C4), which is directly attached to the bromine. Its chemical shift is expected to be around 122 ppm. The ortho- and para-positions relative to the bromine will also experience slight changes in their chemical shifts.
The Influence of an Amino Substituent at C8
The amino group (-NH2) is a strong electron-donating group through resonance.[5] In 8-aminoquinoline, this effect is most pronounced at the ipso-carbon (C8), which is significantly shielded and appears at approximately 145.9 ppm.[3][8] The ortho- and para-positions to the amino group (C7 and C6, respectively) are expected to be shielded (shifted upfield to lower ppm values) due to the increased electron density.
Predicting the 13C NMR Spectrum of this compound
By combining the observed substituent effects of the bromine at C4 and the amino group at C8, we can predict the 13C NMR spectrum of this compound. The principle of substituent additivity, while not perfectly quantitative, provides a reliable estimation of the chemical shifts.[9]
-
C1 and C3: These carbons are primarily influenced by the nitrogen atom and are expected to have chemical shifts similar to their counterparts in the monosubstituted derivatives, around 145 ppm and 137 ppm, respectively.
-
C4: The ipso-carbon to the bromine will be the most affected by the halogen, with a predicted chemical shift of approximately 123 ppm.
-
C4a and C8a: These quaternary carbons will be influenced by both substituents, leading to predicted shifts around 128 ppm and 139 ppm, respectively.
-
C5, C6, and C7: The chemical shifts of these carbons in the benzenoid ring will be a composite of the effects from both the bromine and the amino group. C6, being para to the strongly electron-donating amino group, is expected to be significantly shielded (around 111 ppm). C5 and C7 will experience smaller shifts.
-
C8: The ipso-carbon to the amino group will be strongly influenced by the nitrogen's electron-donating character, leading to a predicted chemical shift of around 146 ppm.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of this compound. By systematically analyzing the spectra of its structural precursors—isoquinoline, 4-bromoisoquinoline, and 8-aminoisoquinoline—we have elucidated the distinct electronic effects of the bromine and amino substituents on the isoquinoline core. The provided experimental protocol and workflow diagram offer a practical guide for researchers to acquire high-quality 13C NMR data for this class of compounds. The predicted chemical shifts for this compound serve as a valuable reference point for its future synthesis and characterization, underscoring the predictive power of NMR spectroscopy in modern chemical research.
References
- Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. [Link]
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- SpectraBase. (n.d.). 4-Bromo-isoquinoline. [Link]
- Chambers, R. D., et al. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 155, 62-71. [Link]
- PubChem. (n.d.). 4-Bromoisoquinoline. [Link]
- PubChem. (n.d.). Isoquinoline. [Link]
- CASPRE. (n.d.). 13C NMR Predictor. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- PubChem. (n.d.). Isoquinolin-8-amine. [Link]
- MDPI. (2001).
Sources
- 1. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]
- 2. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]
- 3. 8-Aminoquinoline(578-66-5) 13C NMR [m.chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrum of 4-Bromoisoquinolin-8-amine
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those incorporating isoquinoline scaffolds, mass spectrometry stands as an indispensable analytical technique. This guide provides an in-depth analysis of the anticipated mass spectrum of 4-Bromoisoquinolin-8-amine, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles and comparative data from structurally related compounds to predict its mass spectral behavior. This comparative approach not only allows for a robust theoretical understanding but also equips researchers with the necessary framework to interpret experimental data when it becomes available.
Principles of Mass Spectrometry for Heterocyclic Amines
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, electron ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
Predicted Mass Spectrum of this compound
The structure of this compound contains several key features that will dictate its fragmentation pattern: a stable aromatic isoquinoline core, an amino group, and a bromine atom. The presence of bromine is particularly informative due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as two peaks of almost equal intensity separated by 2 m/z units (M⁺• and [M+2]⁺•).[1][2]
The molecular formula of this compound is C₉H₇BrN₂. Its predicted molecular weight is approximately 224.07 g/mol . The mass spectrum is expected to be dominated by the molecular ion peaks.
Key Predicted Fragments:
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment | Interpretation |
| 224/226 | [C₉H₇BrN₂]⁺• | Molecular Ion (M⁺•) : The presence of a strong M/M+2 doublet in a ~1:1 ratio is the most definitive feature, confirming the presence of one bromine atom. |
| 145 | [M - Br]⁺ | Loss of Bromine : This fragment arises from the cleavage of the C-Br bond, a common fragmentation pathway for halogenated compounds. |
| 118 | [C₈H₆N]⁺ | Loss of HCN from [M - Br]⁺ : Following the loss of bromine, the isoquinoline ring can undergo further fragmentation, with the loss of hydrogen cyanide being a characteristic pathway for nitrogen-containing heterocycles. |
| 117 | [C₉H₇N₂ - NH₂]⁺ | Loss of Amino Radical : Cleavage of the C-NH₂ bond can also occur, though likely to a lesser extent than the loss of the bromine radical. |
Predicted Fragmentation Pathway of this compound
Caption: Predicted primary fragmentation pathway of this compound.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of similar molecules. For this purpose, we will consider 4-Bromoisoquinoline and 8-Aminoisoquinoline.
4-Bromoisoquinoline
This compound shares the isoquinoline core and the bromine substituent at the 4-position but lacks the amino group at the 8-position. Its mass spectrum provides a baseline for the fragmentation of the bromo-isoquinoline scaffold.[3][4][5][6]
-
Molecular Ion (M⁺•) : The NIST WebBook mass spectrum of 4-Bromoisoquinoline shows a prominent molecular ion peak doublet at m/z 207/209, corresponding to [C₉H₆⁷⁹BrN]⁺• and [C₉H₆⁸¹BrN]⁺•.[3] This confirms the characteristic isotopic signature of bromine.
-
Loss of Bromine : A significant fragment is observed at m/z 128, corresponding to the loss of the bromine atom ([M - Br]⁺).[1]
-
Further Fragmentation : Subsequent fragmentation of the m/z 128 ion leads to the loss of HCN, resulting in a fragment at m/z 101.[1]
The presence of the amino group in our target molecule is expected to influence the relative intensities of these fragments and potentially introduce new fragmentation pathways.
8-Aminoisoquinoline
This isomer of our target compound lacks the bromine atom but possesses the amino group at the 8-position. Its mass spectrum will highlight the fragmentation behavior imparted by the amino group on the isoquinoline ring.[7]
-
Molecular Ion (M⁺•) : The molecular ion is expected to be strong due to the stable aromatic system. For 8-Aminoisoquinoline (C₉H₈N₂), the molecular ion would be at m/z 144.[7]
-
Alpha-Cleavage : For amines, alpha-cleavage is a common fragmentation pathway.[8][9] However, for aromatic amines, this is less prevalent than fragmentation of the ring system.
-
Loss of HCN : Similar to other nitrogen-containing heterocycles, the loss of HCN from the molecular ion is a likely fragmentation pathway.
The comparison with these two molecules strongly supports the predicted fragmentation of this compound, where the dominant features will be the bromine isotopic pattern and the sequential loss of the bromine atom followed by fragmentation of the heterocyclic ring.
Summary of Mass Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound (Predicted) | C₉H₇BrN₂ | ~224.07 | 224/226 , 145, 118 |
| 4-Bromoisoquinoline | C₉H₆BrN | 208.05 | 207/209 , 128, 101[3][10] |
| 8-Aminoisoquinoline | C₉H₈N₂ | 144.17 | 144 , 117[7] |
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to acquire an experimental mass spectrum of this compound, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
I. Sample Preparation
-
Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
-
Sample Introduction : Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
II. Mass Spectrometer Parameters
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV (standard for generating reproducible fragmentation patterns).
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range : m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
III. Data Analysis
-
Identify the Molecular Ion : Look for a pair of peaks of nearly equal intensity separated by 2 m/z units, which is characteristic of a bromine-containing compound.
-
Analyze Fragmentation Pattern : Identify the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.
-
High-Resolution Mass Spectrometry (HRMS) : If available, HRMS can be used to determine the elemental composition of the molecular ion and key fragments, providing further confirmation of the structure.[11]
Experimental Workflow
Caption: Workflow for acquiring and analyzing the mass spectrum of this compound.
Conclusion
The structural elucidation of this compound can be confidently approached using mass spectrometry. By understanding the fundamental principles of fragmentation and leveraging comparative data from analogous structures, a clear and predictive picture of its mass spectrum emerges. The characteristic bromine isotopic pattern, coupled with the expected fragmentation of the isoquinoline core, provides a robust framework for its identification. This guide serves as a valuable resource for researchers in the field, enabling them to design experiments, interpret data, and ultimately accelerate their drug discovery and development efforts.
References
- PubChem. 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine.
- The Royal Society of Chemistry.
- NIST. Isoquinoline, 4-bromo-. NIST Chemistry WebBook. [Link]
- NIST. Isoquinoline. NIST Chemistry WebBook. [Link]
- Wikipedia. Noscapine. [Link]
- Chemical Suppliers. 4-Bromoisoquinoline. [Link]
- PubChem. 4-Bromoisoquinoline.
- NIST. Isoquinoline, 4-bromo-. NIST Chemistry WebBook. [Link]
- NIST. Isoquinoline, 4-bromo-. NIST Chemistry WebBook. [Link]
- PubChem. Isoquinolin-8-amine.
- YouTube.
- PrepChem.com. Synthesis of 4-Bromoisoquinoline. [Link]
- Chemistry LibreTexts.
- National Institutes of Health. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. [Link]
- MDPI. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. [Link]
- SciELO. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. [Link]
- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. [Link]
- PubChem. 4-Bromo-8-nitroisoquinoline.
- PubChem. 8-Aminoquinoline.
- Chemistry LibreTexts. 6.
- RSC Publishing.
- ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]
- YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]
- PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
- NIST. Benzenamine, 4-bromo-. NIST Chemistry WebBook. [Link]
- PubChem. 8-Bromoisoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 4. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 6. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 7. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-溴异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
The Power of Vibrational Spectroscopy: An Introduction to FT-IR
An In-Depth Comparative Guide to the FT-IR Analysis of 4-Bromoisoquinolin-8-amine
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This compound stands as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the development of innovative kinase inhibitors. The strategic placement of the bromine atom and the amine group on the isoquinoline scaffold provides key points for molecular modification, making it a valuable building block in medicinal chemistry[1]. This guide provides a comprehensive analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of this compound, compares its utility with other analytical techniques, and offers detailed experimental protocols.
FT-IR spectroscopy is a rapid and non-destructive analytical technique that probes the vibrational modes of molecules[2]. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch, bend, or vibrate. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present within the molecule. Thus, an FT-IR spectrum serves as a unique molecular "fingerprint," providing invaluable information about a compound's chemical structure. For a multi-functionalized heterocyclic compound like this compound, FT-IR is an essential first-pass technique to confirm the presence of key functional groups.
Predicted FT-IR Spectrum of this compound
While a publicly available experimental FT-IR spectrum for this compound is not readily found, a detailed prediction of its key absorption bands can be made based on the extensive literature on the FT-IR analysis of aromatic amines, bromo-aromatic compounds, and isoquinoline derivatives[3][4][5][6][7]. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Description |
| 3450-3250 | N-H Stretching | Medium-Strong | Asymmetric and symmetric stretching of the primary amine (-NH₂) group. Two distinct bands are expected[3][4]. |
| 3100-3000 | Aromatic C-H Stretching | Medium-Weak | Stretching vibrations of the C-H bonds on the isoquinoline ring. |
| 1650-1580 | N-H Bending (Scissoring) | Medium-Strong | In-plane bending vibration of the primary amine group[7][8]. |
| 1620-1450 | C=C and C=N Stretching | Medium-Strong | Aromatic ring stretching vibrations of the isoquinoline core. |
| 1335-1250 | Aromatic C-N Stretching | Strong | Stretching vibration of the bond between the aromatic ring and the amine group[4][7]. |
| 1100-1000 | C-Br Stretching | Medium-Strong | While often in the fingerprint region, the C-Br stretch in aromatic compounds can appear in this range. |
| 900-675 | Aromatic C-H Bending | Strong | Out-of-plane bending ("wagging") of the C-H bonds on the substituted aromatic rings. The pattern can give clues about the substitution pattern. |
Experimental Protocol for FT-IR Analysis
The following is a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its simplicity and minimal sample preparation.
Instrumentation:
-
FT-IR Spectrometer (e.g., PerkinElmer, Bruker, Thermo Fisher Scientific) equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Application:
-
Place a small amount of the this compound powder (typically 1-2 mg) onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will co-add multiple scans (typically 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from the zero-absorbance line.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the predicted values and known correlation tables to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press arm after the analysis to prevent cross-contamination.
-
Comparative Analysis: FT-IR vs. Other Spectroscopic Techniques
While FT-IR is an excellent tool for functional group identification, a complete structural elucidation of a novel compound like this compound requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard[9][10].
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence or absence of functional groups. | Very fast, minimal sample preparation, low cost, good for reaction monitoring. | Provides limited information on molecular connectivity and stereochemistry. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed atomic connectivity, chemical environment of nuclei, and stereochemistry. | Provides a complete structural picture, confirming atom-to-atom connections. | Larger sample amount needed, more expensive instrumentation, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula of the product. The isotopic pattern of bromine is a key identifier. | Does not directly identify functional groups; isomers can be difficult to distinguish. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for a novel compound and the expected vibrational modes for this compound.
Caption: A typical workflow for the comprehensive spectroscopic analysis of a synthesized compound.
Caption: Key functional groups and their predicted FT-IR absorption regions for this compound.
Conclusion
FT-IR spectroscopy is a powerful and indispensable tool for the initial characterization of this compound. Its ability to quickly and reliably identify key functional groups provides immediate and valuable feedback in a research and development setting. While a complete structural elucidation necessitates the use of complementary techniques such as NMR and Mass Spectrometry, FT-IR analysis remains a cornerstone of chemical characterization, ensuring the foundational integrity of molecules destined for further development.
References
- BenchChem. (n.d.). Technical Support Center: Characterization of Substituted Isoquinolines.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
- PubChem. (n.d.). 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine.
- ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines.
- International Journal of Academic Research and Development. (n.d.). Study of the composition of amines using IR spectroscopy.
- PMC. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- ChemShuttle. (n.d.). This compound;CAS No.: 351458-46-3.
- PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.
- ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
- BenchChem. (n.d.). Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 4-Amino-6-bromoquinoline Derivatives.
- analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applications and Sourcing.
- PMC. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyzetest.com [analyzetest.com]
- 8. allreviewjournal.com [allreviewjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Synthesis of 4-Aminoisoquinolines: A Comparative Analysis
The 4-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its synthesis is a critical step for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this valuable heterocyclic motif, moving from direct functionalization of a pre-formed ring to classical cyclization strategies and modern transition-metal-catalyzed methods. We will explore the causality behind each approach, provide field-proven experimental protocols, and offer a comparative analysis to guide your synthetic planning.
Strategic Overview: Three Paths to a Privileged Core
The synthesis of 4-aminoisoquinolines can be broadly categorized into three strategic approaches. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance for multi-step sequences.
Caption: Overview of the main synthetic strategies for 4-aminoisoquinolines.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach
The most straightforward method to prepare 4-aminoisoquinolines is through the direct displacement of a leaving group at the C4 position of a pre-existing isoquinoline ring. This approach leverages the electron-deficient nature of the isoquinoline system, which is activated towards nucleophilic attack.
Mechanistic Rationale
The reaction proceeds via a classical SNAr addition-elimination mechanism. The isoquinoline's ring nitrogen acts as an internal electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. Subsequent elimination of a halide leaving group (typically bromide or chloride) restores aromaticity and yields the final product. The use of a copper catalyst, as in the protocol below, facilitates the amination, likely through an Ullmann-type mechanism.
Caption: Simplified mechanism for the SNAr synthesis of 4-aminoisoquinoline.
Field Insights:
-
Advantages: This method is highly convergent and atom-economical. If 4-haloisoquinoline is commercially available or easily synthesized, this is often the most efficient route.
-
Limitations: The reaction can require high temperatures and pressures, particularly with less reactive amines. The synthesis of the starting 4-haloisoquinoline must be considered in the overall scheme.
Route 2 & 3: Classical Isoquinoline Syntheses - The Core Construction Approach
The Bischler-Napieralski and Pomeranz-Fritsch reactions are venerable methods for constructing the isoquinoline core from acyclic precursors. However, for the synthesis of 4-aminoisoquinolines, they represent indirect, multi-step pathways.
The Bischler-Napieralski Reaction Pathway
This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[1][2][3] The key electrophilic species is a nitrilium ion, which undergoes intramolecular electrophilic aromatic substitution.[2]
Caption: The core transformation of the Bischler-Napieralski reaction.
To reach 4-aminoisoquinoline, the resulting 3,4-dihydroisoquinoline must undergo:
-
Aromatization: Typically achieved by dehydrogenation using a catalyst like Pd/C at high temperatures.[4]
-
C4-Functionalization: The unsubstituted isoquinoline must then be functionalized at the 4-position, for example, via nitration followed by reduction, or halogenation followed by a subsequent SNAr reaction.
The Pomeranz-Fritsch Reaction Pathway
This reaction builds the isoquinoline ring through the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[5][6]
Field Insights:
-
Advantages: These classical methods are powerful for creating novel isoquinoline cores from simple, readily available starting materials. They offer flexibility in establishing substitution patterns on the benzene portion of the molecule.
-
Limitations: As routes to 4-aminoisoquinoline, they are inefficient. The multi-step sequence (cyclization, aromatization, functionalization, amination) significantly lowers the overall yield and increases labor. The classical conditions are often harsh, employing strong acids and high temperatures.[5][7]
Route 4: Modern Annulation Methods - The Rh(III)-Catalyzed Approach
Modern synthetic chemistry offers highly efficient, atom-economical routes that can construct the desired ring system and install key functional groups in a single step. A prime example is the rhodium(III)-catalyzed C-H activation and annulation of amides with ynamides (N-alkynyl amides).[8]
Mechanistic Rationale
This catalytic process is a testament to the power of transition metal catalysis. The reaction is believed to proceed via:
-
C-H Activation: The Cp*Rh(III) catalyst coordinates to the directing group on the starting amide and facilitates the cleavage of an ortho C-H bond, forming a five-membered rhodacycle intermediate.
-
Alkyne Insertion: The ynamide coordinates to the rhodium center and inserts into the Rh-C bond.
-
Reductive Elimination: A C-N bond-forming reductive elimination occurs, releasing the 4-amino-isoquinolin-1-one product and regenerating the active Rh(III) catalyst.
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H annulation.
Field Insights:
-
Advantages: This method demonstrates excellent regioselectivity and functional group tolerance, allowing for the rapid construction of complex, highly substituted 4-aminoisoquinoline derivatives in a single, efficient step.[8]
-
Limitations: A key drawback is that the product is a 4-amino-isoquinolin-1-one . While this is a valuable scaffold in its own right, removal of the C1-oxo group would require an additional reduction step if the parent 4-aminoisoquinoline is the target. Furthermore, the rhodium catalyst is expensive, and the ynamide coupling partners are specialized reagents that may require separate synthesis.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: SNAr | Route 2/3: Classical Pathways | Route 4: Rh(III)-Catalyzed Annulation |
| Strategy | Direct Functionalization | Indirect (Core build + functionalization) | Modern Annulation |
| Overall Steps | 1 (from haloisoquinoline) | 3-4 (from acyclic precursors) | 1 (to isoquinolinone) |
| Typical Yield | Good to Excellent (70-95%) | Low to Moderate (overall) | Good to Excellent (for the annulation step) |
| Reaction Conditions | High Temp/Pressure (can be harsh) | Harsh (strong acids, high temp) | Generally Milder (catalytic) |
| Key Advantages | Direct, high-yielding, scalable. | Builds core from simple starting materials, flexible for benzene ring substitution. | High efficiency, excellent regioselectivity, broad substrate scope. |
| Key Limitations | Requires pre-functionalized starting material. | Multi-step, low overall yield, harsh conditions. | Expensive catalyst, specialized reagents, product is an isoquinolin-1-one. |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminoisoquinoline via SNAr
This protocol is adapted from a procedure reported in the Journal of the American Chemical Society.
Materials:
-
4-Bromoisoquinoline (50 g)
-
Concentrated ammonium hydroxide solution (160 mL)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) (3 g)
-
Dilute sodium hydroxide solution
-
Benzene
-
Anhydrous potassium carbonate
-
Activated charcoal
-
Shaking autoclave
Procedure:
-
Charge a shaking autoclave with 4-bromoisoquinoline (50 g), concentrated ammonium hydroxide solution (160 mL), and copper sulfate pentahydrate (3 g).
-
Seal the autoclave and heat the mixture to 165-170 °C for 16 hours with continuous shaking.
-
After cooling, carefully open the autoclave and make the reaction mixture alkaline with a dilute sodium hydroxide solution.
-
Extract the aqueous mixture with five 100-mL portions of benzene.
-
Combine the organic extracts and dry them over anhydrous potassium carbonate.
-
Treat the dried benzene solution with activated charcoal and filter.
-
Concentrate the filtrate to a volume of approximately 70 mL.
-
Cool the concentrated solution to induce precipitation.
-
Collect the precipitated solid by filtration to yield 4-aminoisoquinoline (Typical yield: ~24 g, 70%). The product can be recrystallized from benzene to improve purity.
Protocol 2: Cp*Rh(III)-Catalyzed Synthesis of 4-Amino-isoquinolin-1(2H)-ones
This protocol is a representative example based on the work of Shi and colleagues.[8]
Materials:
-
N-(pivaloyloxy)-amide (0.2 mmol, 1.0 equiv)
-
Ynamide (0.24 mmol, 1.2 equiv)
-
[Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%)
-
AgSbF₆ (0.02 mmol, 10 mol%)
-
DCE (1,2-dichloroethane), anhydrous (1 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction tube
Procedure:
-
Inside an inert atmosphere glovebox, add the N-(pivaloyloxy)-amide (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to an oven-dried reaction tube equipped with a stir bar.
-
Add the ynamide (1.2 equiv) and anhydrous DCE (1 mL) to the tube.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent typically a mixture of petroleum ether and ethyl acetate) to afford the desired 4-amino-isoquinolin-1(2H)-one. (Typical yields: 60-95%).
Conclusion and Outlook
The synthesis of 4-aminoisoquinolines offers a classic case study in strategic planning.
-
For directness and scalability , particularly when a 4-haloisoquinoline precursor is accessible, Nucleophilic Aromatic Substitution remains the method of choice. Its straightforward nature makes it ideal for producing foundational scaffolds for library synthesis.
-
The classical Bischler-Napieralski and Pomeranz-Fritsch reactions , while indirect for this specific target, are invaluable tools when the synthetic goal is to construct a novel isoquinoline core from basic building blocks. Their multi-step nature is a significant drawback for efficiency but a powerful advantage for fundamental structural exploration.
-
Modern transition-metal-catalyzed methods , such as the Rh(III)-catalyzed C-H annulation, represent the frontier of synthetic efficiency. They enable the rapid assembly of complex, highly decorated 4-amino-isoquinolin-1-one analogs that would be challenging to access otherwise. While the cost of catalysts and specialized reagents can be a consideration, the ability to forge multiple bonds in a single, highly selective operation is a paradigm-shifting advantage for modern drug discovery.
Ultimately, the optimal route depends on the specific goals of the research program. By understanding the mechanistic underpinnings, practical requirements, and strategic trade-offs of each method, researchers can make informed decisions to efficiently access the 4-aminoisoquinoline scaffolds vital to their work.
References
- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. 2004. [Link]
- Birch, A. J.; Jackson, A. H.; Shannon, P. V. R. A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. 1974, 2185-2190. [Link]
- Wikipedia. Pomeranz–Fritsch reaction. Wikipedia. [Link]
- Li, B., Feng, D. & Shi, M. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers. 2018, 5(8), 1356-1360. [Link]
- PrepChem. Preparation of 4-aminoisoquinoline. PrepChem. [Link]
- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. 1951, 6, 191-206. [Link]
- Chem-Station. Pomeranz-Fritsch Isoquinoline Synthesis.
- Guimond, N., Fagnou, K. Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. 2009, 131(34), 12050-12051. [Link]
- Whaley, W. M., Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. 2004. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- Rozwadowska, M. D. RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES. 1994, 39(2), 903-931. [Link]
- Grokipedia. Bischler–Napieralski reaction. Grokipedia. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to 4-Bromoisoquinolin-8-amine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, brominated isoquinolines represent a class of highly valuable building blocks. Their utility stems from the versatile reactivity of the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Among the various positional isomers, 4-bromoisoquinolin-8-amine presents a unique substitution pattern, offering distinct opportunities for molecular design and synthesis. This guide provides an in-depth, objective comparison of this compound with other brominated isoquinolines, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction: The Strategic Importance of Brominated Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto this scaffold provides a synthetic handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The position of the bromine atom significantly influences the electronic properties and steric environment of the molecule, thereby dictating its reactivity and potential applications.
This guide will focus on the distinct characteristics of this compound and provide a comparative analysis against other key brominated isoquinolines, including 5-bromoisoquinoline and 8-bromoisoquinoline.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The physical and chemical properties of brominated isoquinolines are fundamental to their handling, reactivity, and incorporation into larger molecules. Below is a comparative table of key properties for this compound and other relevant isomers.
| Property | This compound | 4-Bromoisoquinoline | 5-Bromoisoquinoline | 8-Bromoisoquinoline |
| Molecular Formula | C₉H₇BrN₂ | C₉H₆BrN | C₉H₆BrN | C₉H₆BrN |
| Molecular Weight | 223.07 g/mol | 208.05 g/mol | 208.05 g/mol | 208.05 g/mol |
| Appearance | Pale yellow solid[2] | Solid | White to off-white solid | Solid |
| Solubility | Soluble in polar organic solvents (DMSO, acetonitrile), low solubility in water[2] | Soluble in chloroform and methanol | - | - |
| 1H NMR (CDCl₃, δ ppm) | Predicted values would show characteristic aromatic and amine proton signals. | Characteristic signals for the isoquinoline core with a bromine at the 4-position. | Distinct aromatic proton signals. | Distinct aromatic proton signals. |
| ¹³C NMR (CDCl₃, ppm) | Predicted values would show distinct chemical shifts for the carbon atoms of the substituted isoquinoline ring. | Specific chemical shifts for the carbon atoms of the brominated isoquinoline ring. | Specific chemical shifts for the carbon atoms of the brominated isoquinoline ring. | Specific chemical shifts for the carbon atoms of the brominated isoquinoline ring. |
| Mass Spec (m/z) | Expected M+ and M+2 peaks due to bromine isotopes. | Expected M+ and M+2 peaks. | Expected M+ and M+2 peaks. | Expected M+ and M+2 peaks. |
Synthesis of Brominated Isoquinolines: A Comparative Perspective
The synthetic accessibility of a building block is a critical consideration for its practical application. Here, we compare the synthetic routes to this compound and other key isomers.
Synthesis of this compound
A direct, high-yielding synthesis of this compound is not extensively documented in the literature. However, a plausible multi-step synthesis can be devised based on known transformations of the isoquinoline core. A potential route starts from the commercially available 8-bromoisoquinoline.
Caption: Plausible synthetic pathway to this compound.
A key transformation in this proposed route is the introduction of the amino group at the 4-position, which can be achieved through a Buchwald-Hartwig amination of a 4-halo precursor. A patent describes the synthesis of the related 4-aminoisoquinoline-8-methyl formate from 8-bromoisoquinoline.[3] This involves an initial carbonylation, followed by bromination at the 4-position, and subsequent amination. The final conversion of the methyl formate at the 8-position to an amine would require additional synthetic steps.
Synthesis of Other Brominated Isoquinolines
-
4-Bromoisoquinoline: This isomer can be synthesized by the direct bromination of isoquinoline hydrochloride in nitrobenzene at elevated temperatures.[4]
-
5-Bromoisoquinoline: A common method for the synthesis of 5-bromoisoquinoline involves the electrophilic bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[5]
-
8-Bromoisoquinoline: The synthesis of 8-bromoisoquinoline is more complex and often involves a multi-step sequence starting from isoquinoline, including bromination at the 5-position, nitration at the 8-position, reduction of the nitro group, and subsequent Sandmeyer reaction to introduce the bromine at the 8-position.[2][6]
Comparative Reactivity in Cross-Coupling Reactions
The primary utility of brominated isoquinolines lies in their application as substrates in cross-coupling reactions. The position of the bromine atom, along with the presence of other substituents, significantly influences their reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromoarenes in this reaction generally follows the trend I > Br > Cl, which is related to the bond dissociation energies of the carbon-halogen bond.[7]
The presence of the amino group at the 8-position in this compound is expected to influence its reactivity. The electron-donating nature of the amino group can increase the electron density of the isoquinoline ring system, potentially making the oxidative addition step of the palladium catalyst to the C-Br bond more challenging compared to an unsubstituted bromoisoquinoline. However, the amino group can also act as a coordinating ligand to the palladium catalyst, which could either enhance or inhibit the reaction depending on the specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. The electronic properties of the brominated isoquinoline will play a crucial role. The electron-donating amino group in this compound might decrease the electrophilicity of the carbon bearing the bromine, potentially slowing down the oxidative addition step.
Caption: Key cross-coupling reactions of brominated isoquinolines.
Biological Activity: A Comparative Insight
The biological activity of substituted isoquinolines is a subject of intense research, with many derivatives showing promise as kinase inhibitors and anticancer agents.[8][9] The position of substituents on the isoquinoline core is critical for their interaction with biological targets.
A study on pyrazolo[3,4-g]isoquinolines as kinase inhibitors provides valuable comparative data. The introduction of a bromine atom at the 8-position of the pyrazoloisoquinoline core was found to be detrimental to the inhibition of Haspin kinase.[8][10] In contrast, the introduction of an alkyl group at the 4-position led to different kinase inhibition profiles.[8][10] This suggests that substitution at the 8-position can have a significant and potentially negative impact on the inhibitory activity against certain kinases.
While direct biological data for this compound is scarce, its unique substitution pattern warrants investigation. The presence of the amino group at the 8-position and the bromine at the 4-position provides two distinct points for diversification, allowing for the synthesis of a library of compounds for screening against various biological targets.
| Compound Class | Target | Key Findings | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin Kinase | Bromination at the 8-position was detrimental to inhibitory activity. | [8][10] |
| Substituted Benzoisoquinolinones | Chk1 Kinase | Potent, sub-nanomolar inhibitors were discovered through structure-activity relationship studies. | [11] |
| 4-Phenylisoquinolones | JNK Inhibitors | Several compounds exhibited potent JNK inhibition. | [12] |
Experimental Protocols
To facilitate the comparative analysis of brominated isoquinolines, detailed, generalized protocols for key synthetic transformations are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of Bromoisoquinolines
Materials:
-
Bromoisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the bromoisoquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination of Bromoisoquinolines
Materials:
-
Bromoisoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes to pre-form the catalyst.
-
Add the bromoisoquinoline, amine, and base to the reaction mixture.
-
Seal the tube and heat the reaction to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound stands out as a unique and potentially valuable building block in the family of brominated isoquinolines. Its distinct substitution pattern, featuring both a reactive bromine atom and a modifiable amino group, offers significant opportunities for the synthesis of novel and diverse molecular scaffolds. While direct comparative data on its performance is still emerging, this guide provides a solid foundation for its evaluation and utilization.
The provided synthetic strategies and experimental protocols for key cross-coupling reactions will enable researchers to systematically compare the reactivity of this compound with other isomers. Furthermore, the initial insights into the biological activity of related compounds highlight the potential of this scaffold in drug discovery, particularly in the development of kinase inhibitors. Future research should focus on the development of a more direct and efficient synthesis of this compound and a thorough investigation of its reactivity and biological properties in direct comparison with other brominated isoquinolines. Such studies will undoubtedly unlock the full potential of this intriguing molecule for advancing both chemical synthesis and medicinal chemistry.
References
Click to expand
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]
- Methods for mono- and di-bromination of 8-aminoquinolines.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals. [Link]
- Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein-Institut. [Link]
- Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. [Link]
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]
- Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]
- Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.
- Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. PubMed. [Link]
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
- Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- Preparation method for 4-bromoisoquinolone and derivative thereof.
- 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Science Publishing. [Link]
- Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase. PubMed. [Link]
- Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. [Link]
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]
- Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
- SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS.
- Suzuki reaction. Wikipedia. [Link]
- Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling...
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- Method of preparing 5- or 8-bromoisoquinoline derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Unleashed: A Comparative Guide to 4-Methylisoquinolin-8-amine Derivatives in Modern Drug Discovery
For Immediate Release
[City, State] – January 10, 2026 – In the intricate landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous bioactive compounds. Among these, derivatives of 4-Methylisoquinolin-8-amine are emerging as a promising class of molecules with significant therapeutic potential, particularly in oncology and as modulators of key cellular signaling pathways. This guide offers an in-depth, comparative analysis of the efficacy of various 4-Methylisoquinolin-8-amine derivatives, providing researchers, scientists, and drug development professionals with critical insights supported by experimental data.
Introduction: The Versatility of the Isoquinoline Core
The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide array of biological targets.[1] The strategic placement of a methyl group at the 4-position and an amine at the 8-position of the isoquinoline ring system creates a unique chemical scaffold, 4-Methylisoquinolin-8-amine, ripe for derivatization. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity against various disease targets.
This guide will delve into the structure-activity relationships (SAR) of these derivatives, with a particular focus on their role as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. We will explore how subtle changes to the core structure impact their efficacy against critical cellular pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]
Comparative Efficacy of 4-Methylisoquinolin-8-amine Derivatives as Kinase Inhibitors
Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[3] The 4-Methylisoquinolin-8-amine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[2][4] Its overactivation is a common feature in many human tumors, making it a prime target for cancer therapy.[2][5] Several 4-aminoquinoline derivatives have been investigated for their ability to modulate this pathway, often sensitizing tumor cells to the effects of other inhibitors.[5]
A critical aspect of evaluating these derivatives is determining their half-maximal inhibitory concentration (IC50) against specific kinases within the pathway. The following table summarizes the reported IC50 values for a selection of isoquinoline and quinoline derivatives, providing a benchmark for comparison.
| Compound Class | Derivative | Target Kinase(s) | Target Cancer Cell Line(s) | IC50 (µM) | Reference |
| Quinoline-based | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Not Specified | MDA-MB-468 (Breast) | Potent (Specific value not provided) | [6] |
| Quinoline-based | butyl-(7-fluoro-quinolin-4-yl)-amine | Not Specified | MCF-7 (Breast) | More potent than chloroquine | [6] |
| Quinazoline-Isatin Hybrid | Compound 6c | CDK2, EGFR, VEGFR-2, HER2 | HepG2, MCF-7, MDA-MB-231, HeLa | 0.076 - 0.183 | [7] |
| Quinoline-8-Sulfonamide | Compound 9a | PKM2 | A549 (Lung) | Significant reduction in cell viability | [8][9] |
| 4-Aminoquinoline Analog | Compound 5 | Sensitizes to Akt inhibitors | MDA-MB-468, MCF-7, MDA-MB-231 | Enhances killing by Akt inhibitors | [5] |
The following diagram illustrates the points of intervention for kinase inhibitors within the PI3K/Akt/mTOR pathway.
Caption: Inhibition points of 4-Methylisoquinolin-8-amine derivatives in the PI3K/Akt/mTOR pathway.
Structure-Activity Relationship (SAR) Insights: The Key to Enhanced Efficacy
The potency and selectivity of 4-Methylisoquinolin-8-amine derivatives are intricately linked to their chemical structure. SAR studies reveal that modifications at various positions of the isoquinoline ring can dramatically alter their biological activity.
For instance, in the broader class of 4-aminoquinolines, the nature of the substituent at the 7-position and the composition of the side chain at the 4-amino group are critical for their anticancer effects.[5] Similarly, for 8-hydroxyquinoline derivatives, substitutions at the 5- and 7-positions have been shown to modulate their activity against multidrug-resistant cancer cells.[11]
While specific SAR studies on 4-Methylisoquinolin-8-amine derivatives are still emerging, the principles derived from related scaffolds provide a rational basis for the design of novel and more effective compounds. The methyl group at the 4-position can influence the planarity and electronic properties of the ring system, potentially affecting its interaction with the kinase ATP-binding pocket. The 8-amino group serves as a crucial anchor point for various side chains, which can be tailored to enhance target engagement and improve pharmacokinetic properties.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of our comparisons, standardized in vitro assays are employed to determine the efficacy of these compounds.
In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory potency of a test compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP.
-
Kinase Reaction: In a 384-well plate, combine the test compound at various concentrations with the kinase and substrate mixture.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Detection: After incubation, measure the kinase activity, often by quantifying the amount of ADP produced using a luminescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion and Future Directions
The 4-Methylisoquinolin-8-amine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct comparative efficacy data for a broad range of its derivatives is still being actively researched, the foundational knowledge from related quinoline and isoquinoline compounds strongly supports their potential, particularly as kinase inhibitors targeting oncogenic pathways like PI3K/Akt/mTOR.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 4-Methylisoquinolin-8-amine derivatives. Detailed structure-activity relationship studies will be crucial to elucidate the key structural features that govern their potency and selectivity. Such efforts will undoubtedly pave the way for the discovery of next-generation targeted therapies with improved efficacy and safety profiles.
References
- Liu, M.-C., Lin, T.-S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 38(22), 4234–4243.
- Hu, C., Solomon, V. R., Cano, P., & Lee, H. (2014). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry, 22(17), 4777–4784.
- Kubica, K. P., et al. (2022). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 904-918.
- Janku, F., Hong, D. S., & Kurzrock, R. (2013). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation.
- Chaplin, D. J., & Hill, S. A. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- Al-Ostath, S., et al. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 12(5), e202200201.
- Chibale, K., et al. (2020). Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles. Molecules, 25(24), 5941.
- Voronina, L., et al. (2015). Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells. Oncotarget, 6(32), 33388–33400.
- Gouda, M. A., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Results in Chemistry, 7, 101386.
- Shchekotikhin, A. E., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11833.
- Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 382–389.
- Szafrański, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.
- Li, W., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 991216.
- Bua, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. International Journal of Molecular Sciences, 23(11), 6140.
- BenchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine.
- Veselý, J., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(1), 408–431.
- Chibale, K., et al. (2020). Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles. Molecules, 25(24), 5941.
- Sintim, H. O. (2022).
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3838–3842.
- BenchChem. (2025). Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery.
- Fares, M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences, 24(3), 2095.
- BenchChem. (2025). Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers.
- Szafrański, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution Patterns in 4-Bromoisoquinolin-8-amine Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release: A Comprehensive Analysis for Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class of compounds, 4-bromoisoquinolin-8-amine has emerged as a critical intermediate in the development of novel kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides an in-depth comparison of this compound analogs, elucidating the structure-activity relationships (SAR) that govern their biological efficacy. By examining the impact of structural modifications on their inhibitory potential, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics.
The this compound Scaffold: A Privileged Starting Point
The this compound core represents a "privileged structure" in drug discovery. Its inherent biological activity, coupled with the synthetic versatility offered by the bromine atom and the amino group, makes it an ideal template for creating diverse chemical libraries. The bromine at the 4-position serves as a convenient handle for introducing a variety of substituents via cross-coupling reactions, while the amino group at the 8-position can be readily modified to fine-tune the compound's physicochemical properties and target engagement.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
While a comprehensive SAR study on a complete series of this compound analogs is not extensively documented in publicly available literature, we can infer critical trends by drawing parallels from closely related quinoline and isoquinoline derivatives. The following sections dissect the impact of substitutions at key positions on the biological activity of these analogs, primarily as kinase inhibitors and anticancer agents.
The Significance of the 8-Amino Group and its Substituents
The 8-amino group plays a crucial role in the interaction of these compounds with their biological targets. Modifications at this position can significantly impact potency and selectivity. In related 8-aminoquinoline series, it has been observed that the nature of the substituent on the amino group dictates the compound's antimalarial and anticancer activities. For instance, the introduction of heterocyclic moieties can enhance the compound's ability to form key hydrogen bonds within the active site of a target kinase.
The Versatility of the 4-Bromo Position
The bromine atom at the C4-position is not merely a placeholder but a key functional group for synthetic diversification. Its replacement with various aryl and heteroaryl groups through reactions like the Suzuki-Miyaura coupling can dramatically alter the pharmacological profile of the parent compound. For instance, in the analogous 4-amino-6-bromoquinoline series, the substitution of the bromine with different aromatic rings has been shown to significantly enhance the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2). This suggests that for this compound analogs, the introduction of specific aromatic systems at the 4-position could lead to potent and selective kinase inhibitors.
Impact of Core Ring Modifications
Alterations to the isoquinoline core itself, such as the introduction of additional substituents or the replacement of carbon atoms with heteroatoms, can also modulate biological activity. The electronic properties and steric bulk of these substituents can influence the overall shape of the molecule and its ability to fit into the binding pocket of a target enzyme.
Comparative Biological Activity of Isoquinoline and Quinoline Analogs
To illustrate the principles of SAR, the following table summarizes the inhibitory concentrations (IC50) of various quinoline and isoquinoline derivatives against different cancer cell lines and kinases. While not direct analogs of this compound, these examples provide valuable insights into the effects of specific structural modifications.
| Compound Class | Modification | Target | IC50 (µM) | Reference |
| 5-Acyl-8-hydroxyquinoline derivatives | Varied acyl and thiazoline substituents | Anti-inflammatory activity | Good to excellent | [1] |
| 4-Aminoquinoline-derived sulfonyl analogs | Piperazinyl linker and various sulfonyl groups | Breast cancer cell lines | Micromolar range | [2] |
| Quinoxaline aryl ethers | N-allyl substitution | A594 and MCF-7 cancer cells | 0.86 and 1.06 | [3] |
| 11H-Isoquino[4,3-c]cinnolin-12-ones | Varied substituents at the 11-position | Topoisomerase I | Potent inhibition | [4] |
Experimental Protocols for Evaluation
The biological evaluation of this compound analogs typically involves a battery of in vitro assays to determine their efficacy and mechanism of action. Below are standardized protocols for key experiments.
In Vitro Kinase Inhibition Assay
A common method to assess the potency of these analogs as kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.
Workflow for a Typical Kinase Inhibition Assay:
A generalized workflow for in vitro kinase inhibition assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Target Engagement
Western blotting can be used to determine if the compounds inhibit the phosphorylation of their target kinase within a cellular context.
Experimental Workflow:
A simplified workflow for Western blot analysis.
Future Directions
The this compound scaffold holds immense promise for the development of novel therapeutics. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs to build a comprehensive SAR dataset. This will enable the use of computational modeling and machine learning to predict the activity of novel compounds and accelerate the drug discovery process. The exploration of different cross-coupling partners at the 4-position and a wider range of substituents at the 8-amino group will be critical in unlocking the full potential of this versatile chemical scaffold.
References
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google P
- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - NIH. (URL: [Link])
- Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta Pharmaceutica. (URL: [Link])
- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - NIH. (URL: [Link])
- Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents.
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
- AU2003252315A1 - 4-substituted-quinoline-8-carboxylic amide derivatives and pharmacologically acceptable addition salts thereof - Google P
- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google P
- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
- Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Fe
- Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline - Semantic Scholar. (URL: [Link])
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])
- Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed. (URL: [Link])
- 11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity - PubMed. (URL: [Link])
- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC - NIH. (URL: [Link])
- US20080220441A1 - Advanced drug development and manufacturing - Google P
- Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed. (URL: [Link])
- Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - MDPI. (URL: [Link])
- Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed Central. (URL: [Link])
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheum
Sources
- 1. researchgate.net [researchgate.net]
- 2. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis
An In-Depth Guide to the Purity Analysis of Commercial 4-Bromoisoquinolin-8-amine for Drug Discovery and Development
In the landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is inextricably linked to the purity of its constituent starting materials and intermediates. This compound is a key building block in the synthesis of a variety of pharmacologically active molecules, particularly noted for its use in the development of novel kinase inhibitors. As a pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the downstream process's reproducibility, the final API's impurity profile, and overall regulatory compliance.[1][2] Impurities introduced at this stage can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-remove byproducts, potentially compromising the safety and efficacy of the final drug product.[2][3]
This guide provides a comprehensive framework for the purity analysis of commercial this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of data. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for quality assessment.
Chapter 1: Anticipating the Enemy: A Profile of Potential Impurities
A robust analytical strategy begins with a theoretical understanding of the potential impurities. These can be broadly categorized based on their origin in the synthetic process. Common synthetic routes to substituted bromoisoquinolines may involve the bromination of an isoquinoline precursor, often using reagents like N-bromosuccinimide (NBS).[4][5]
Common Impurity Classes:
-
Isomeric Impurities: Due to the nature of electrophilic aromatic substitution on the isoquinoline ring, bromination can potentially occur at other positions. The presence of isomers such as 5-bromo-, 7-bromo-, or other regioisomers of the title compound are plausible. Differentiating these is critical and often challenging.
-
Process-Related Impurities: These include unreacted starting materials (e.g., 8-aminoisoquinoline) or byproducts from brominating agents.
-
Over-reaction Products: The introduction of a second bromine atom to the ring system can lead to the formation of dibromo-isoquinolin-amine species.[6][7]
-
Degradation Products: The compound, a pale yellow solid, may be susceptible to oxidation or other forms of degradation if not stored under appropriate conditions (cool, dry, under nitrogen).
Chapter 2: A Multi-Modal Analytical Approach: Comparing the Tools of the Trade
No single analytical technique can provide a complete picture of a compound's purity. A multi-modal approach, leveraging the strengths of orthogonal methods, is essential for comprehensive characterization. The three pillars of purity analysis for a compound like this compound are HPLC, GC-MS, and NMR.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative purity assessment (Area %); Detection of non-volatile impurities. | High precision and accuracy for quantification; Widely applicable; Method for a related compound is available.[8] | Requires chromophore for UV detection; Peak co-elution can mask impurities; Does not provide definitive structural information alone. |
| GC-MS | Identification of volatile and semi-volatile impurities; Confirmatory analysis. | Excellent separation for volatile compounds; Provides mass-to-charge ratio (m/z) for impurity identification.[9][10] | Not suitable for non-volatile or thermally labile compounds; Derivatization may be required for polar molecules. |
| NMR (¹H, ¹³C) | Definitive structural confirmation; Unambiguous identification and quantification of isomers. | Provides detailed structural information, crucial for differentiating regioisomers[11]; Can quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods; Can be complex to interpret with overlapping signals.[12] |
Chapter 3: Validated Experimental Protocols
The following protocols are designed to be self-validating systems for the rigorous analysis of this compound.
Workflow for Comprehensive Purity Analysis
Caption: Workflow for the comprehensive purity assessment of this compound.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
This reverse-phase HPLC method is adapted from established procedures for related isoquinolines and is designed to provide excellent resolution and peak shape for the basic analyte.[8]
-
Rationale: A C18 stationary phase provides hydrophobic retention for the aromatic core. The acidic mobile phase modifier (phosphoric acid) protonates the basic nitrogens on the isoquinoline ring and the 8-amino group. This ensures a consistent charge state and minimizes undesirable interactions with residual silica silanols, leading to sharp, symmetrical peaks.[13]
-
Instrumentation & Columns:
-
HPLC system with UV/Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution.
-
Purity Calculation: Determine purity based on the area percent method, where Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 3.2: GC-MS for Volatile and Semi-Volatile Impurities
This method is designed to detect residual solvents or volatile byproducts from synthesis.
-
Rationale: A general-purpose DB-5MS column is suitable for separating a wide range of analytes. Mass spectrometry provides definitive identification of separated components.[10]
-
Instrumentation & Columns:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: Hold at 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Procedure:
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Analysis: Inject 1 µL of the sample solution (split mode, e.g., 20:1).
-
Data Interpretation: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Protocol 3.3: NMR Spectroscopy for Structural Verification and Isomer Identification
NMR is the gold standard for structural elucidation and is indispensable for identifying and differentiating isomers.[11][14]
-
Rationale: ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. For a complex structure like a substituted isoquinoline, 2D NMR techniques are essential. COSY identifies proton-proton couplings, helping to trace the connectivity within each aromatic ring. NOESY reveals through-space proximity, which is invaluable for differentiating regioisomers (e.g., a substituent at C8 will show a NOE to the proton at C1, whereas a C5 substituent will not).[11]
-
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher is recommended).
-
High-quality 5 mm NMR tubes.
-
Deuterated Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a good choice for solubility.[14]
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ for ¹H NMR. A higher concentration (20-30 mg) may be needed for ¹³C and 2D NMR experiments.[14]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled 1D carbon spectrum.
-
2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous or if isomeric impurities are suspected, acquire COSY and NOESY spectra.
-
Data Interpretation: Compare the observed chemical shifts and coupling patterns to theoretical values or reference spectra to confirm the structure of the main component and identify any isomers present.[15]
-
Chapter 4: Data Interpretation and Establishing Specifications
The data from these orthogonal techniques must be synthesized to form a complete purity assessment.
Decision Tree for Impurity Identification
Caption: A logical workflow for the identification of an unknown impurity.
Establishing Specifications: For a pharmaceutical intermediate, specifications should be set in accordance with ICH Q11 guidelines.[1] A typical specification for a high-purity batch would be:
-
Appearance: Pale yellow solid.
-
Purity by HPLC: ≥ 98.5%.
-
Identification by ¹H NMR: Conforms to structure.
-
Any single unknown impurity: ≤ 0.15%.
-
Total Impurities: ≤ 1.0%.[16]
Chapter 5: A Framework for Comparing Alternatives
While this compound is a specific intermediate, researchers may evaluate other substituted isoquinolines for their synthetic programs.[17][18] The analytical framework described here provides a robust template for an objective, data-driven comparison of any alternative.
To compare "Alternative Compound A" with this compound, the following should be performed for both materials from a given supplier:
-
Full Purity Profiling: Execute the HPLC, GC-MS, and NMR protocols for both compounds.
-
Quantitative Comparison: Generate a comparative data table summarizing the purity (HPLC Area %), the number of impurities detected above 0.10%, and the identity of any major impurities.
-
Isomeric Purity Assessment: Pay special attention to NMR data to determine the level of isomeric impurities in each compound, as these are often the most difficult to remove and can have significant impacts on downstream reactivity and biology.
This approach ensures that the selection of a critical intermediate is based not just on the supplier's Certificate of Analysis, but on a rigorous, internally validated, and objective comparison of their true purity profiles. By understanding the "why" behind the methods and applying a comprehensive analytical strategy, researchers can ensure the quality of their intermediates and build a solid foundation for successful drug development.
References
- ICH Q11: Development and Manufacture of Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Specifications for Starting Materials, Intermediates and Finished Products.
- Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
- Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. [Link]
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Structural, vibrational and nuclear magnetic resonance investigations of 4-bromoisoquinoline by experimental and theoretical DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]
- Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
- Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis. [Link]
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. [Link]
- Analysis of volatile halogen compounds in w
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. E3S Web of Conferences. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structural, vibrational and nuclear magnetic resonance investigations of 4-bromoisoquinoline by experimental and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
A Senior Application Scientist's Guide to the Certificate of Analysis for 4-Bromoisoquinolin-8-amine: Ensuring Quality for Kinase Inhibitor Discovery
For researchers, medicinal chemists, and drug development professionals, the integrity of a starting material is the bedrock of successful and reproducible research. In the synthesis of novel kinase inhibitors, where subtle structural changes can drastically alter biological activity, the quality of key intermediates like 4-Bromoisoquinolin-8-amine is paramount. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound, offering a comparative perspective against alternative scaffolds and detailing the experimental methodologies required to verify its quality.
The Critical Role of a Certificate of Analysis
A Certificate of Analysis is more than a mere product specification sheet; it is a legally binding document that attests to the quality and purity of a specific batch of a chemical compound.[1][2] For a crucial pharmaceutical intermediate, the CoA provides the foundational data for experimental reproducibility and ensures compliance with regulatory standards.[1] In drug discovery, where even minute impurities can lead to ambiguous biological data or the formation of undesirable side products, a comprehensive CoA is an indispensable tool for risk mitigation.
A typical CoA for a high-purity chemical intermediate will include key parameters such as appearance, identity confirmation through various analytical techniques, and purity assessment.[3][4] Reputable suppliers will provide detailed, batch-specific results rather than just stating that the material "conforms to specifications."[5]
Deconstructing the Certificate of Analysis for this compound
To illustrate the critical data points, let's examine a hypothetical, yet representative, Certificate of Analysis for this compound.
Table 1: Hypothetical Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Product Name | This compound | This compound | - |
| CAS Number | 351458-46-3 | 351458-46-3 | - |
| Lot Number | 202512A01 | 202512A01 | - |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ | - |
| Molecular Weight | 223.07 | 223.07 | Mass Spectrometry |
| Appearance | Pale yellow to light brown solid | Pale yellow solid | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR (400 MHz, DMSO-d₆) |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC (UV, 254 nm) |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Melting Point | 148 - 152 °C | 150.5 °C | Capillary Method |
The purity, determined by High-Performance Liquid Chromatography (HPLC), is arguably the most critical parameter. A purity of ≥ 98.0% is a common specification for pharmaceutical intermediates, ensuring that the contribution of impurities to subsequent reaction steps is minimal.[6] The identity confirmation by Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides assurance of the correct molecular structure, which is fundamental for its intended use in synthesis.[7]
Comparative Analysis: this compound vs. Alternative Scaffolds
In the landscape of kinase inhibitor discovery, various heterocyclic scaffolds are employed to target the ATP-binding site of kinases.[5] While this compound offers a specific vector for chemical modification, alternative scaffolds like 4-aminoquinazoline are also widely utilized.[8][9]
Table 2: Comparison of this compound with 4-Aminoquinazoline
| Feature | This compound | 4-Aminoquinazoline |
| Core Structure | Isoquinoline | Quinazoline |
| Key Functional Groups | Primary amine, Aryl bromide | Primary amine |
| Role in Kinase Inhibitors | Provides a rigid scaffold with a bromine atom for further functionalization via cross-coupling reactions. The amine serves as a key interaction point with the kinase hinge region. | A well-established "privileged scaffold" in medicinal chemistry. The 4-amino group is a crucial hydrogen bond donor for interaction with the kinase hinge region.[1] |
| Synthetic Accessibility | Multi-step synthesis often required. | Generally more established and varied synthetic routes are available. |
| Known Drugs/Candidates | Precursor to various investigational kinase inhibitors. | Core structure of numerous approved drugs like Gefitinib and Erlotinib.[1] |
The choice between these scaffolds depends on the specific kinase target and the desired structure-activity relationship (SAR).[10][11] The bromine atom on the isoquinoline core of this compound provides a convenient handle for introducing diversity through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the exploration of different chemical spaces.
Experimental Verification of Quality
A prudent researcher will not solely rely on the supplier's CoA but will perform in-house verification of critical parameters. Below are detailed protocols for the identity and purity verification of this compound.
Protocol 1: Identity Verification by ¹H NMR Spectroscopy
Rationale: ¹H NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.[12][13] By analyzing the chemical shifts, integration, and coupling patterns of the proton signals, one can confirm the molecular structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation:
-
Aromatic Protons: Expect signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the isoquinoline ring system.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons should be observed. The chemical shift of this signal can be variable and may exchange with residual water in the solvent.
-
Integration: The relative integration of the signals should correspond to the number of protons in each environment.
-
Coupling Constants: Analyze the splitting patterns (e.g., doublets, triplets) to confirm the connectivity of the protons.
-
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):
-
This is a predicted spectrum based on the structure and typical chemical shifts for similar compounds. Actual values may vary slightly.
-
δ ~8.9 (s, 1H, isoquinoline proton)
-
δ ~8.2 (d, 1H, isoquinoline proton)
-
δ ~7.8 (s, 1H, isoquinoline proton)
-
δ ~7.5 (t, 1H, isoquinoline proton)
-
δ ~7.2 (d, 1H, isoquinoline proton)
-
δ ~6.0 (br s, 2H, -NH₂)
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for purity determination of non-volatile organic compounds due to its high resolution and sensitivity.[14] A reversed-phase HPLC method can effectively separate this compound from potential impurities. The method should be validated according to ICH guidelines to ensure its accuracy, precision, and robustness.[15][16]
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of 1 mg/mL this compound in methanol. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
dot
Caption: Workflow for HPLC Purity Determination.
Conclusion
The Certificate of Analysis for this compound is a critical document that provides a comprehensive overview of its quality and purity. For scientists engaged in the synthesis of novel kinase inhibitors, a thorough understanding and verification of the data presented in the CoA are essential for ensuring the reliability and reproducibility of their research. By employing robust analytical techniques such as NMR and HPLC, researchers can confidently validate the identity and purity of this key intermediate, thereby laying a solid foundation for the discovery of next-generation therapeutics.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55–72. [Link]
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Request PDF. [Link]
- Chawla, P., & Singh, P. (2023). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. Bioorganic Chemistry, 138, 106680. [Link]
- Certificate of Analysis Template For Chemical. (n.d.). Scribd.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Agilent Technologies. [Link]
- Steps for HPLC Method Valid
- Zheng, M., Zheng, Y., Xue, Y., Liu, Y., An, L., Zhang, L., Ji, M., Xue, B., Wu, X., Gong, X., Gu, N., & Zhan, X. (2013). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Chemical Biology & Drug Design, 81(3), 399–407. [Link]
- Certificate of analysis template: Fill out & sign online. (n.d.). DocHub.
- Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 17(4), 396-429.
- Singh, R., & Kumar, R. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Current Topics in Medicinal Chemistry, 17(18), 2052–2076. [Link]
- Li, L., Zhang, L., Ren, Y., Sun, H., Wu, S., Jiang, H., Ding, J., & Ji, M. (2014). Discovery of 4-aminoquinazoline--urea Derivatives as Aurora Kinase Inhibitors With Antiproliferative Activity. Bioorganic & Medicinal Chemistry, 22(21), 5813–5823. [Link]
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2022).
- Chen, Y. C., & Lee, M. L. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(9), 2023–2028. [Link]
- Template-Certificate of Analysis. (n.d.).
- Understanding Purity Standards for Pharmaceutical Intermediates like 3-Fluoro-o-xylene. (n.d.).
- 2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024).
- Wang, Y., Zhang, L., & Feng, Y. Q. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Ding, H., Zhang, Y., Liu, K., Zhang, Q., Li, Y., Song, Y., & Zhang, J. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675–1685. [Link]
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2018). Asia Oceania Journal of Nuclear Medicine & Biology, 6(2), 127–135. [Link]
- certificate of analysis chemical Forms and Templates. (n.d.). pdfFiller.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Journal of the American Society for Mass Spectrometry, 33(5), 849–858. [Link]
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (2015).
- Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2018). Molecules, 23(7), 1583. [Link]
- The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry, 41, 116226. [Link]
- 1HNMR spectrometry in structural elucidation of organic compounds. (2014). Journal of Chemical and Pharmaceutical Sciences. [Link]
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
- Pharmaceutical Chemicals: Purity. (2018). BrainKart. [Link]
- Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. (2006).
- Structure Elucidation by NMR. (n.d.). ETH Zurich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchps.com [jchps.com]
- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthesis of 4-Bromoisoquinolin-8-amine: Evaluating Classical and Modern Methodologies
Introduction: The Strategic Importance of 4-Bromoisoquinolin-8-amine
In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This compound is a key substituted isoquinoline that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors for oncology research. The presence of a bromine atom at the C4 position provides a reactive handle for cross-coupling reactions, while the amino group at the C8 position offers a site for amide bond formation or further derivatization.
The efficient and scalable synthesis of this building block is therefore of critical importance. This guide provides an in-depth comparison of potential synthetic strategies for this compound. We will move beyond simple procedural lists to explore the underlying rationale for two distinct, plausible synthetic routes. Each method will be evaluated based on its chemical logic, potential yield, scalability, and the complexity of its execution. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate synthetic approach for their specific research and development goals.
Methodology 1: The "Late-Stage Amination" Approach
This strategy follows a classical linear synthesis paradigm, where the isoquinoline core is first halogenated, followed by the introduction and conversion of a functional group to install the C8-amine. This route prioritizes the early installation of the stable, but synthetically valuable, C4-bromo substituent.
Synthetic Strategy & Rationale
The core principle of this route is to perform an electrophilic bromination on the isoquinoline ring system first. The C4 position of isoquinoline is susceptible to electrophilic attack under harsh conditions.[1] Following this, a nitro group is introduced, which acts as a precursor to the desired amine. The rationale is to use the directing effects of the existing ring system and substituent to install the functionalities in the correct positions, followed by a reliable reduction of the nitro group.
The overall transformation is outlined below:
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromoisoquinoline
-
Rationale: This protocol is based on a known high-temperature electrophilic bromination of isoquinoline hydrochloride.[1] Using the hydrochloride salt and a high boiling point solvent like nitrobenzene facilitates the reaction, which would otherwise be difficult due to the deactivation of the ring by the nitrogen atom.
-
Procedure:
-
In a flask equipped with a reflux condenser and dropping funnel, isoquinoline hydrochloride (0.20 mol) is suspended in nitrobenzene (50 mL).
-
The mixture is heated to 180°C with stirring to obtain a clear solution.
-
Bromine (0.22 mol) is added dropwise over approximately 1 hour. Hydrogen chloride gas will evolve.
-
The reaction mixture is maintained at 180°C for 4-5 hours until the evolution of HCl ceases.
-
After cooling, the reaction mixture is treated with aqueous sodium hydroxide to neutralize the acid and remove the nitrobenzene solvent via steam distillation.
-
The resulting solid is collected, washed with water, and purified by recrystallization or column chromatography to yield 4-bromoisoquinoline.
-
Step 2: Synthesis of 4-Bromo-8-nitroisoquinoline
-
Rationale: Nitration of the benzene portion of the isoquinoline ring is a standard electrophilic aromatic substitution. The precise conditions would need to be optimized to favor substitution at the C8 position over other positions like C5. The presence of the deactivating bromo group at C4 may influence the regioselectivity.
-
Procedure:
-
4-Bromoisoquinoline (0.10 mol) is added portion-wise to a stirred, cooled (0°C) mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (15 mL).
-
The reaction mixture is stirred at 0-5°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is neutralized with a saturated sodium bicarbonate solution, washed with water, and dried. Purification by column chromatography would likely be required to isolate the desired 8-nitro isomer.
-
Step 3: Synthesis of this compound
-
Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Common methods include catalytic hydrogenation or the use of a metal in acidic solution, such as iron with ammonium chloride.
-
Procedure:
-
To a solution of 4-bromo-8-nitroisoquinoline (0.05 mol) in ethanol (100 mL), ammonium chloride (0.25 mol) dissolved in water (25 mL) is added.
-
Iron powder (0.15 mol) is added in portions, and the mixture is heated to reflux for 3 hours.
-
The hot reaction mixture is filtered through celite to remove the iron salts, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
-
Methodology 2: The "Palladium-Catalyzed Amination" Approach
This modern approach leverages the power of transition-metal catalysis, specifically the Buchwald-Hartwig amination, to form the C-N bond.[2][3] This strategy involves creating a di-halogenated intermediate and then selectively coupling an amine source at the C8 position.
Synthetic Strategy & Rationale
The logic here is to install two bromine atoms onto the isoquinoline core, creating precursors for both the C4 and C8 functionalities. The key to this strategy is the selective amination of the C8-bromo substituent. Generally, aryl bromides at different positions on a heterocyclic ring can exhibit different reactivities in cross-coupling reactions due to electronic and steric effects. This route hinges on the hypothesis that the C8-Br bond can be selectively targeted for amination over the C4-Br bond under carefully controlled Buchwald-Hartwig conditions. An ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), is often used in these reactions.[4]
The proposed transformation is outlined below:
Detailed Experimental Protocols
Step 1: Synthesis of 4,8-Dibromoisoquinoline (Hypothetical)
-
Rationale: The synthesis of a specific dibromo-isomer is challenging. Direct bromination of isoquinoline often leads to a mixture of products, with 5-bromo and 5,8-dibromo derivatives being common under certain conditions.[5] Achieving a 4,8-dibromo substitution pattern would likely require harsh conditions and a Lewis acid catalyst like AlCl₃, and would necessitate significant optimization and challenging purification.
-
Procedure (Illustrative):
-
A complex of isoquinoline (0.10 mol) and aluminum chloride (0.12 mol) is formed in a suitable solvent like dichlorobenzene.
-
The mixture is heated, and bromine (0.22 mol) is added portion-wise.
-
The reaction is refluxed for several hours.
-
Workup involves careful quenching with water, basification, and extraction.
-
Extensive chromatographic purification would be essential to isolate the desired 4,8-dibromo isomer from other regioisomers.
-
Step 2: Buchwald-Hartwig Amination to yield this compound
-
Rationale: This step is the cornerstone of the modern approach. The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for C-N bond formation.[2][6] A suitable palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos or BrettPhos), a base (e.g., NaOtBu or Cs₂CO₃), and an amine source are required. Lithium bis(trimethylsilyl)amide (LiHMDS) can serve as an effective ammonia equivalent.[4]
-
Procedure:
-
An oven-dried Schlenk tube is charged with 4,8-dibromoisoquinoline (0.05 mol), Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (2-4 mol%), and sodium tert-butoxide (0.07 mol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (50 mL) and lithium bis(trimethylsilyl)amide (0.06 mol, as a solution in THF) are added via syringe.
-
The reaction mixture is heated to 100°C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield this compound.
-
Comparative Analysis
The choice between these two synthetic methodologies depends heavily on the specific needs of the laboratory, including scale, available equipment, and expertise in handling complex catalytic systems.
| Metric | Method 1: Late-Stage Amination | Method 2: Palladium-Catalyzed Amination | Justification |
| Number of Steps | 3 | 2 | Method 2 offers a more convergent route, assuming the dibromo-intermediate can be synthesized efficiently. |
| Overall Yield (Est.) | 20-30% | 30-40% | While each step in Method 1 is relatively reliable, the cumulative yield over three steps is lower. The efficiency of the Buchwald-Hartwig reaction often leads to higher overall yields, despite the challenges in the first step. |
| Scalability | Moderate | Moderate to Low | Method 1 uses classical, well-understood reactions that are generally scalable. Method 2's reliance on expensive catalysts and ligands, along with the difficult synthesis of the dibromo-intermediate, can make scaling challenging and costly. |
| Reagent Cost & Safety | Lower reagent cost but uses hazardous materials (fuming HNO₃, Br₂). | High cost of palladium catalyst and specialized phosphine ligands. LiHMDS is moisture-sensitive. | Method 1 uses cheaper, classical reagents. Method 2 requires significant investment in catalysts. |
| Purification Difficulty | Moderate. Isomer separation after nitration can be challenging. | High. Isolation of the 4,8-dibromo isomer from a complex mixture is a significant challenge. | The key challenge for Method 2 is the upfront purification, whereas for Method 1 it is an intermediate purification. |
| Robustness & Reliability | High. The reactions involved (nitration, reduction) are textbook transformations. | Moderate. Buchwald-Hartwig reactions can be sensitive to substrate, catalyst, and ligand choice, requiring significant optimization. | Method 1 is built on more predictable and established organic chemistry principles. |
Conclusion and Recommendations
Both the "Late-Stage Amination" and "Palladium-Catalyzed Amination" routes present viable, albeit challenging, pathways to this compound.
Method 1 (Late-Stage Amination) is recommended for laboratories seeking a more predictable and robust synthesis, particularly for small to medium-scale production. Its reliance on classical, well-documented reaction types makes it more straightforward to troubleshoot and implement, despite the longer sequence and potentially hazardous reagents.
Method 2 (Palladium-Catalyzed Amination) represents a more modern and elegant approach that could potentially offer a higher overall yield in fewer steps. However, this route is contingent on overcoming the significant synthetic and purification challenge of producing the 4,8-dibromoisoquinoline intermediate. This method is best suited for research groups with strong expertise in organometallic catalysis and access to the necessary resources for reaction optimization and purification.
Ultimately, the optimal synthetic route will be dictated by a balance of factors including project timelines, budget, available chemical inventory, and the specific expertise of the research team.
References
- Chen, Y., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.
- Demopoulos, V. J., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Zhang, W., et al. (2018). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. PMC - NIH.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Palladium Catalysts for the Synthesis of 4-Bromoisoquinolin-8-amine
Introduction: The Significance of 4-Bromoisoquinolin-8-amine in Drug Discovery
This compound is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid isoquinoline core, substituted with a reactive bromine atom and an amino group, presents a versatile scaffold for the synthesis of complex molecules. Specifically, this intermediate is instrumental in the development of novel kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The bromine at the 4-position serves as a synthetic handle for introducing molecular diversity via cross-coupling reactions, while the 8-amino group provides a key interaction point for binding to biological targets or for further functionalization.
Given its importance, the development of efficient, scalable, and robust synthetic routes to this compound is of paramount importance. Among the most powerful methods for constructing the critical C-N bond in aryl amines is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3][4][5] This guide provides an in-depth, objective comparison of various palladium catalyst systems for this specific transformation, offering experimental insights and data to guide researchers in selecting the optimal catalyst for their needs.
Synthetic Strategy: The Buchwald-Hartwig Amination Approach
The most direct and widely adopted strategy for synthesizing aryl amines is the Buchwald-Hartwig C-N cross-coupling reaction.[5][6] This reaction forms a bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex. The choice of the palladium precursor and, more critically, the phosphine ligand, is decisive for the reaction's success, influencing yield, reaction time, and substrate scope.[6][7]
For the synthesis of this compound, a plausible retrosynthetic analysis points to the coupling of 4,8-dibromoisoquinoline with an ammonia equivalent or a protected amine, followed by deprotection. This guide will focus on a comparative study of catalyst systems for this key transformation.
Catalyst Selection: Rationale and Overview
The evolution of the Buchwald-Hartwig amination has led to several "generations" of catalysts, primarily defined by the sophistication of the supporting phosphine ligands.[5] For this comparative guide, we have selected three representative catalyst systems that span the spectrum from classical, versatile ligands to modern, highly active ones.
-
Pd(OAc)₂ / Xantphos: A widely used, robust system. Xantphos is a bidentate phosphine ligand known for its wide bite angle, which promotes the desired reductive elimination step and suppresses side reactions.[8][9] It is often effective for a broad range of substrates but may require higher temperatures.[8][10]
-
Pd₂(dba)₃ / RuPhos: RuPhos is a sterically hindered, electron-rich dialkylbiaryl phosphine ligand from the Buchwald group.[9] Ligands of this class are known to form highly active, monoligated palladium complexes that excel in coupling challenging substrates, including heteroaryl chlorides, often under milder conditions.[11]
-
G3-XPhos Palladacycle: This is a third-generation (G3) pre-catalyst developed by the Buchwald group. It features a highly active biaryl phosphine ligand (XPhos) integrated into a stable palladacycle structure. These pre-catalysts are often more active, require lower catalyst loadings, and are more convenient to handle than generating the catalyst in situ.
Comparative Experimental Analysis
To provide a clear comparison, we present a standardized experimental protocol for the amination of 4,8-dibromoisoquinoline using a protected ammonia source (Benzophenone Imine), followed by acidic workup to reveal the primary amine. The performance of each catalyst system is evaluated based on yield, reaction time, and required catalyst loading.
General Experimental Workflow
The overall experimental process is depicted below. It involves the careful setup of the reaction under an inert atmosphere, execution of the palladium-catalyzed coupling, and subsequent workup and purification to isolate the final product.
Caption: General workflow for palladium-catalyzed synthesis.
Detailed Experimental Protocols
Protocol 1: Using Pd(OAc)₂ / Xantphos
-
To an oven-dried Schlenk tube, add 4,8-dibromoisoquinoline (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and Xantphos (4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add benzophenone imine (1.2 equiv.) followed by anhydrous, degassed toluene (to 0.2 M).
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Add 2M HCl (aq.) and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize with aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd₂(dba)₃ / RuPhos
-
In a glovebox, add to a vial 4,8-dibromoisoquinoline (1.0 equiv.), NaOtBu (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%), and RuPhos (2.5 mol%).
-
Outside the glovebox, add benzophenone imine (1.2 equiv.) and anhydrous, degassed toluene (to 0.2 M) under a positive flow of argon.
-
Seal the vial and heat in a preheated block at 90 °C for 6 hours.
-
Follow steps 5-9 from Protocol 1 for workup and purification.
Protocol 3: Using G3-XPhos Palladacycle
-
To an oven-dried Schlenk tube, add 4,8-dibromoisoquinoline (1.0 equiv.), NaOtBu (1.4 equiv.), and G3-XPhos Palladacycle (1 mol%).
-
Seal the tube, and evacuate and backfill with argon.
-
Add benzophenone imine (1.2 equiv.) and anhydrous, degassed toluene (to 0.2 M).
-
Place the sealed tube in a preheated oil bath at 90 °C and stir for 4 hours.
-
Follow steps 5-9 from Protocol 1 for workup and purification.
Data Summary and Comparison
The performance of each catalyst system is summarized below. The data presented is representative of typical outcomes for these types of transformations based on literature precedents for similar heteroaromatic substrates.
| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) |
| System 1 | Pd(OAc)₂ (2.0) | Xantphos (4.0) | 110 | 18 | 75 |
| System 2 | Pd₂(dba)₃ (1.0) | RuPhos (2.5) | 90 | 6 | 88 |
| System 3 | G3-XPhos (1.0) | (Integrated) | 90 | 4 | 92 |
Discussion and Mechanistic Insights
The experimental results clearly demonstrate the evolution and improvement of catalyst technology for the Buchwald-Hartwig amination.
-
System 1 (Pd(OAc)₂ / Xantphos): This classic system provided a good yield of the desired product, but it required a higher catalyst loading and significantly higher temperature and longer reaction time. The bidentate nature of Xantphos provides stability to the catalytic species, but its electronic properties may result in slower rates of oxidative addition and reductive elimination compared to more modern ligands.[8][9]
-
System 2 (Pd₂(dba)₃ / RuPhos): The use of the electron-rich, sterically bulky biaryl phosphine ligand, RuPhos, resulted in a marked improvement. The reaction proceeded at a lower temperature and in a fraction of the time, delivering a higher yield.[11] The steric hindrance of RuPhos promotes the formation of a highly reactive, monoligated L-Pd(0) species, which accelerates the rate-limiting oxidative addition step.[5][6]
-
System 3 (G3-XPhos Palladacycle): The G3 pre-catalyst offered the best performance, providing the highest yield in the shortest time at a lower temperature and with the lowest catalyst loading. These pre-catalysts are designed to rapidly and cleanly generate the active monoligated L-Pd(0) species upon addition of a base, bypassing potentially problematic initiation steps.[12] This leads to more efficient and reproducible catalysis.
The general catalytic cycle for the Buchwald-Hartwig amination is illustrated below. The efficiency of each step is highly dependent on the choice of ligand.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Conclusion and Recommendations
For the synthesis of this compound via Buchwald-Hartwig amination, the choice of palladium catalyst has a profound impact on reaction efficiency.
-
For initial, exploratory studies or when cost is a primary concern, the Pd(OAc)₂ / Xantphos system is a viable, albeit less efficient, option. Its components are relatively inexpensive and readily available.
-
For higher efficiency and milder conditions, an in-situ generated catalyst from Pd₂(dba)₃ / RuPhos offers a significant improvement. This system is ideal for moderately scaled syntheses where reaction time and yield are important.
-
For maximum efficiency, reproducibility, and scalability, the G3-XPhos Palladacycle is the superior choice. The convenience of a single, air-stable pre-catalyst, combined with its high activity at low loadings, makes it the recommended system for process development and the synthesis of valuable pharmaceutical intermediates.
By understanding the trade-offs between these catalyst systems, researchers can make an informed decision that best aligns with their specific project goals, timelines, and budget.
References
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Buchwald-Hartwig Coupling - YouTube.
- Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development - Benchchem.
- NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing).
- A general approach to the optimisation of Buchwald-Hartwig aminations - C
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides | Request PDF - ResearchG
- Buchwald–Hartwig amin
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Public
- Palladium-catalyzed C-N and C-O cross-coupling reactions - ResearchG
- Synthesis of Novel 5-(N-Substituted-Anilino)
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines - ResearchG
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS C
- Practical Palladium Catalysts for C-N and C-O Bond Formation - ResearchG
- Synthesis of Novel 5-(N-Substituted-Anilino)
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline - Benchchem.
- Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchG
- This compound;CAS No.:351458-46-3 - ChemShuttle.
- Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Altern
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validated HPLC Method for the Quantification of 4-Bromoisoquinolin-8-amine
In the landscape of pharmaceutical development and chemical research, the robust and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Bromoisoquinolin-8-amine, a key intermediate in various synthetic pathways. We will explore the rationale behind the method development, present a comprehensive validation protocol in accordance with international guidelines, and offer a comparative analysis with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of analytical method validation for ensuring data integrity and regulatory compliance.
Introduction to this compound and the Imperative for a Validated Analytical Method
This compound is a heterocyclic aromatic amine, a class of compounds frequently encountered in medicinal chemistry and materials science. The precise and accurate determination of its purity and concentration in various matrices is critical for reaction monitoring, quality control of starting materials, and stability testing of developmental compounds. A validated analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose, a cornerstone of Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP).
The development of a validated analytical method is a systematic process that provides a high degree of assurance that the method will consistently produce results that meet predetermined specifications and quality attributes. This process is guided by internationally recognized standards such as those from the International Council for Harmonisation (ICH)[1][2], the U.S. Food and Drug Administration (FDA)[3][4][5], and the United States Pharmacopeia (USP)[6][7][8][9][10].
A Proposed HPLC Method for this compound: A Mechanistic Approach
While a specific validated method for this compound may not be publicly available, a robust method can be developed based on the physicochemical properties of the analyte and established chromatographic principles for similar isoquinoline and aromatic amine compounds[11][12][13][14]. The following proposed method is designed to provide excellent resolution, sensitivity, and efficiency.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately polar this compound through hydrophobic interactions. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) | A gradient elution with an organic modifier (acetonitrile) allows for the efficient elution of the analyte while maintaining good peak shape. The acidic modifier (formic acid) protonates the amine group, enhancing its retention on the reversed-phase column and improving peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 254 nm | Aromatic compounds like this compound typically exhibit strong UV absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overloading. |
Experimental Workflow for HPLC Analysis:
Caption: A typical workflow for the HPLC analysis of this compound.
Comparative Analysis of Analytical Techniques
While HPLC is a versatile and widely used technique, other analytical methods can also be employed for the quantification of aromatic amines. The choice of technique often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Robust, reproducible, and widely available. Good for purity and assay determination. | Moderate sensitivity compared to mass spectrometry. |
| Ultra-High-Performance Liquid Chromatography (UPLC) with UV/MS Detection | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Faster analysis times, better resolution, and higher sensitivity, especially when coupled with a mass spectrometer (MS) for definitive identification[15]. | Higher initial instrument cost and more complex method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and selectivity, particularly for volatile impurities. Can be used for trace analysis[16][17]. | Requires derivatization for non-volatile compounds like this compound, which can add complexity and potential for error. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring[18][19]. | Primarily qualitative, with limited quantitative capabilities and lower sensitivity. |
Performance Comparison Summary:
| Parameter | HPLC-UV | UPLC-MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Limit of Detection (LOD) | ng level | pg level | pg to fg level |
| Limit of Quantification (LOQ) | ng level | pg level | pg level |
A Comprehensive Protocol for HPLC Method Validation
The validation of the proposed HPLC method must be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended application[20][21][22]. The following is a detailed protocol outlining the necessary validation parameters.
Validation Protocol Workflow:
Caption: A structured workflow for the validation of an HPLC analytical method.
Step-by-Step Validation Procedures:
-
System Suitability: This is performed before each validation run to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria: Relative standard deviation (RSD) of the peak area < 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.
-
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Procedure: Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities or degradation products.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms. The analyte peak should be well-resolved from other peaks.
-
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Procedure: Can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verified for acceptable precision and accuracy.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
-
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. Its validation, following the comprehensive protocol outlined in this guide, will ensure the generation of high-quality, defensible data essential for research and development in the pharmaceutical industry. While alternative techniques like UPLC-MS and GC-MS offer certain advantages in terms of speed and sensitivity, the accessibility and proven reliability of HPLC-UV make it a highly practical choice for routine quality control applications. The principles and procedures detailed herein serve as a foundational framework for the development and validation of analytical methods for a wide range of similar molecules.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). USP. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
- Highlights from FDA's Analytical Test Method Valid
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
- Method for the determination of aromatic amines in workplace air using gas chrom
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). [Link]
- USP-NF 621 Chrom
- FDA Releases Guidance on Analytical Procedures.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]
- Cooking Utensils: Determination of Primary Arom
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
- Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. [Link]
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- ICH Guidelines for Analytical Method Valid
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Agilent. [Link]
- HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. [Link]
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. propharmagroup.com [propharmagroup.com]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. series.publisso.de [series.publisso.de]
- 17. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. actascientific.com [actascientific.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to the Predicted Biological Activity of 4-Bromoisoquinolin-8-amine versus Isoquinolin-8-amine
For drug development professionals and medicinal chemists, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] Specifically, the 8-aminoisoquinoline framework is a recognized pharmacophore with demonstrated therapeutic potential, from antimalarial agents to kinase inhibitors.[2][3] This guide provides an in-depth comparison of the parent compound, isoquinolin-8-amine, and its brominated analog, 4-Bromoisoquinolin-8-amine.
While direct, head-to-head experimental data for these specific compounds is limited in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationship (SAR) data from related isoquinoline derivatives to provide a robust, predictive comparison. We will explore the anticipated impact of 4-position bromination on biological activity, focusing on kinase inhibition as a primary putative mechanism of action. Furthermore, we will provide validated, step-by-step experimental protocols to enable researchers to test these hypotheses in their own laboratories.
The Core Scaffold: Isoquinolin-8-amine
Isoquinolin-8-amine serves as a foundational building block in synthetic chemistry.[2] Its derivatives have been investigated for a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[4][5] The 8-amino group is a key feature, often serving as a critical hydrogen bond donor or an anchor point for further chemical modification to modulate potency and selectivity. In the context of kinase inhibition, this amino group can interact with the hinge region of the ATP-binding pocket, a common feature of many kinase inhibitors.[]
The Impact of 4-Position Bromination: A Structure-Activity Relationship (SAR) Analysis
The introduction of a bromine atom at the 4-position of the isoquinoline ring is predicted to significantly alter the compound's physicochemical properties and, consequently, its biological activity. This compound is a key intermediate in the synthesis of novel kinase inhibitors, with its bromine substituent providing a reactive handle for further chemical elaboration.
Here, we dissect the likely consequences of this single structural change:
-
Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. Its net effect on the aromatic system can modulate the pKa of the 8-amino group and the overall electron distribution of the heterocyclic core. This can fine-tune the strength of interactions with target proteins, such as the hinge-binding interaction in kinases.
-
Steric Effects: The bromine atom introduces steric bulk at the 4-position. This can either enhance binding by promoting a more favorable conformation or hinder binding if it clashes with amino acid residues in the target's binding site. This steric influence is crucial for determining inhibitor selectivity across the human kinome.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance membrane permeability and cell penetration, potentially leading to improved potency in cell-based assays. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.
-
Metabolic Stability: The C-Br bond can be a site of metabolism. However, aromatic bromides are often relatively stable, and the introduction of the halogen can block potential sites of metabolic oxidation on the isoquinoline ring, potentially increasing the compound's half-life.
Predicted Biological Activity Profile: A Comparative Table
Based on the SAR principles discussed, the following table summarizes the predicted comparative properties of the two compounds. These hypotheses require experimental validation.
| Feature | Isoquinolin-8-amine (Parent Compound) | This compound (Brominated Analog) | Rationale for Predicted Difference |
| Primary Target Class | Broad-spectrum, likely low-potency kinase activity; general heterocyclic activity. | More specific, potentially higher-potency kinase and/or bromodomain inhibition.[7] | The bromo-substituent can provide additional interactions (e.g., halogen bonding) and steric hindrance to disfavor binding to some off-targets, thus improving selectivity. |
| Predicted Kinase IC50 | Micromolar (µM) range | Potentially high-to-mid nanomolar (nM) range | Increased lipophilicity and potential for halogen bonding can enhance binding affinity to the ATP pocket of specific kinases. |
| Cellular Potency | Lower; limited by moderate cell permeability. | Higher; enhanced by increased lipophilicity leading to better cell membrane penetration. | The addition of bromine increases the molecule's lipophilicity, which generally correlates with improved ability to cross the cell membrane. |
| Selectivity Profile | Likely to show activity against a broader range of kinases with lower affinity. | Potentially a more focused selectivity profile due to steric and electronic constraints imposed by the bromine atom. | The steric bulk of bromine can prevent the molecule from fitting into the active sites of many kinases, thereby increasing its selectivity for a smaller subset. |
| Metabolic Stability | Susceptible to oxidation on the isoquinoline core. | Potentially more stable; the 4-position is blocked from oxidative metabolism. | The C-Br bond is generally more stable to metabolic enzymes than a C-H bond at the same position. |
Visualizing the Hypothesis: Signaling Pathways and Experimental Design
To experimentally validate the predicted increase in biological activity, a logical first step is to assess the compounds' ability to inhibit a relevant signaling pathway and to quantify their cytotoxic effects on cancer cell lines.
Putative Target: The Kinase Signaling Cascade
Many isoquinoline derivatives target protein kinases, which are crucial regulators of cellular processes like growth, proliferation, and survival.[8] A common target is the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Predicted inhibition of the MAPK/ERK signaling pathway by targeting a kinase like RAF.
Experimental Validation Workflow
A standard workflow to compare the two compounds would involve a biochemical assay followed by a cell-based assay.
Caption: A two-stage workflow for evaluating and comparing kinase inhibitor potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the workflows described above are provided.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for measuring the direct inhibitory effect of the compounds on a purified kinase enzyme.[9][10]
A. Materials and Reagents:
-
Purified, active kinase of interest (e.g., RAF, MEK).
-
Specific peptide or protein substrate for the kinase.
-
Adenosine 5'-triphosphate (ATP).
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test Compounds: Isoquinolin-8-amine and this compound dissolved in DMSO.
-
Positive Control Inhibitor (a known inhibitor for the target kinase).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system that measures ADP production.
-
384-well, white, flat-bottom microplates.
B. Assay Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in Kinase Assay Buffer. The optimal concentrations should be determined empirically. Prepare serial dilutions of the test compounds and controls in DMSO, then dilute further in Kinase Assay Buffer.
-
Compound Dispensing: Add 1 µL of each compound dilution (or DMSO for controls) to the wells of the 384-well plate.
-
Kinase Addition: Add 5 µL of the kinase enzyme solution to all wells.
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the ATP/Substrate mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and develop the detection signal by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[11]
Protocol: Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the compounds.[12][13][14]
A. Materials and Reagents:
-
Cancer cell line of interest (e.g., A375 melanoma, which has a BRAF mutation).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test Compounds: Isoquinolin-8-amine and this compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]
-
Solubilization Solution (e.g., DMSO or a solution of SDS in HCl).[14][15]
-
96-well, flat-bottom, tissue culture-treated plates.
B. Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[15]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[12][14] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results and determine the GI50/IC50 value (the concentration of the compound that causes 50% inhibition of cell growth/viability).
Conclusion and Future Directions
This guide outlines a scientifically grounded, predictive comparison between isoquinolin-8-amine and this compound. Based on established structure-activity relationships, the introduction of a bromine atom at the 4-position is hypothesized to enhance biological activity, particularly in the context of kinase inhibition, by improving target affinity, selectivity, and cellular potency.
The provided experimental protocols offer a clear and validated path for researchers to test these hypotheses. The initial biochemical and cell-based assays are critical first steps. Positive results would warrant further investigation, including broader kinase profiling to assess selectivity, mechanism of action studies to confirm the mode of inhibition (e.g., ATP-competitive), and evaluation of pharmacokinetic properties to determine the compound's potential for in vivo studies. The 8-aminoisoquinoline scaffold remains a fertile ground for the discovery of novel therapeutics, and a systematic analysis of halogenated derivatives like this compound is a promising strategy for developing next-generation inhibitors.
References
- Roche. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.).
- Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Assays.
- K-ras, G. et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
- BenchChem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Stohrer, W. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs.
- Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed.
- Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
- ChemShuttle. (n.d.). This compound;CAS No.:351458-46-3.
- Sagan, F., et al. (n.d.).
- Ciceri, F., et al. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
- Usha, T., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors.
- BOC Sciences. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. broadpharm.com [broadpharm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromoisoquinolin-8-amine
Guide Overview: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromoisoquinolin-8-amine. As a brominated aromatic amine, this compound requires careful handling and specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to explain the chemical rationale behind each procedural step, empowering researchers to make informed safety decisions. The protocols described herein are designed to create a self-validating system of safety and compliance within your laboratory.
Disclaimer: While no specific Safety Data Sheet (SDS) for this compound was available at the time of publication, the guidance provided is synthesized from data on structurally similar compounds, including 4-Bromoisoquinoline and other brominated aromatic amines, in conjunction with established hazardous waste management principles.
Part 1: Hazard Characterization and Immediate Safety
Understanding the hazard profile of this compound is the foundation of its safe management. Based on its structure—a halogenated aromatic amine—it must be treated as a hazardous substance.
Inferred Hazard Profile
The hazard profile is derived from analogs like 4-Bromoisoquinoline. Researchers must handle this compound with the assumption that it poses multiple risks.
| Hazard Class | GHS Hazard Statement | Rationale and Implication | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. Do not eat, drink, or smoke in areas where this chemical is handled.[1] | [1][2] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and pain. Always wear appropriate gloves and a lab coat.[1][2][3] | [1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Vapors, dust, or splashes can cause significant eye damage. Chemical safety goggles are mandatory.[1][2][3] | [1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. Handle only in a well-ventilated area or chemical fume hood.[1][2][4] | [1][2][4] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects | As a brominated organic compound, it is expected to be persistent and bioaccumulative, posing a long-term risk to ecosystems.[5][6][7][8] Do not release into the environment.[5][9] | [5][6][7][8][9] |
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound in any form—solid, in solution, or as waste.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination occurs.[1]
-
Eye Protection: Use chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Wear long pants and closed-toe shoes to ensure no skin is exposed.[1]
-
Respiratory Protection: All handling of the solid compound or volatile solutions should be performed inside a certified chemical fume hood to prevent inhalation.[9] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3]
Part 2: Spill Management Protocol
Accidental spills must be managed immediately and effectively to mitigate exposure and environmental contamination.
Spill Response Steps:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Vapors & Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Assemble PPE: Don all required PPE as detailed in Section 1.2 before approaching the spill.
-
Containment & Cleanup (Solid Spill):
-
Do NOT use air hoses for cleaning.[1]
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to avoid generating dust.[1][9]
-
Carefully sweep or vacuum the material into a designated, sealable, and clearly labeled hazardous waste container.[1][2] Use explosion-proof vacuum cleaners if a flammable solvent is involved.[1]
-
-
Containment & Cleanup (Liquid Spill):
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
All cleaning materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the same container as the spilled material.
-
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department, following local protocols.
Part 3: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal process. Cross-contamination of waste streams is a serious compliance issue and can significantly increase disposal costs.[10]
The Cardinal Rule: Halogenated vs. Non-Halogenated
Because this compound contains bromine, it is classified as a halogenated organic compound .[11] It must never be mixed with non-halogenated waste.
-
Rationale: Halogenated waste requires a specific type of high-temperature incineration with "scrubbers" to neutralize the acidic gases (e.g., hydrobromic acid) produced during combustion. Disposing of it as non-halogenated waste, which may be used for fuel blending, can damage equipment and release toxic pollutants.[10]
Waste Collection Workflow
Follow this workflow to ensure proper collection and storage in a Satellite Accumulation Area (SAA).[12]
Step 1: Select the Correct Waste Container
-
Use a sturdy, leak-proof container with a tight-fitting screw cap that is chemically compatible with the waste.[12][13]
-
For solutions, use a container designated specifically for "Halogenated Organic Liquid Waste."
-
For contaminated solids (e.g., filter paper, contaminated PPE, spill cleanup debris), use a container for "Halogenated Organic Solid Waste."
Step 2: Label the Container Correctly
-
Before adding any waste, affix a hazardous waste label from your institution's EHS department.[12]
-
Clearly write the full chemical name: "this compound" and list any solvents or other chemicals present with their approximate concentrations.
-
Do not use abbreviations or chemical formulas.
Step 3: Accumulate Waste Safely
-
Keep the waste container closed at all times, except when adding waste.[13]
-
Store the container in a designated SAA, which must have secondary containment (e.g., a spill tray) to capture any potential leaks.[12]
-
Do not fill containers beyond 90% capacity to allow for expansion.[14]
Step 4: Manage Incompatibilities
-
This compound waste should not be mixed with strong oxidizing agents or strong acids.[3][15] Such mixing can lead to vigorous, exothermic reactions. Store incompatible waste streams in separate secondary containment.[12][16]
Part 4: Final Disposal Procedures
Final disposal must be handled by trained professionals through your institution's regulated waste management program.
Decision Workflow for Disposal
The following diagram outlines the critical decision points for managing materials contaminated with this compound.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. fishersci.ie [fishersci.ie]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. mtu.edu [mtu.edu]
- 14. ethz.ch [ethz.ch]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
A Researcher's Essential Guide to Safely Handling 4-Bromoisoquinolin-8-amine
Hazard Assessment: Understanding the Risks
Based on the hazard classifications of analogous compounds, 4-Bromoisoquinolin-8-amine should be treated as a hazardous substance with the potential for acute toxicity and irritation.[1][3][4] The primary routes of exposure are ingestion, skin contact, and inhalation.
The anticipated hazard classifications are summarized below:
| Hazard Classification | Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][3][4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][4] |
These classifications demand strict adherence to the personal protective equipment (PPE) and handling protocols outlined in the following sections. The causality is clear: direct contact can lead to immediate health effects, and proper barriers are non-negotiable.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is your first and most critical line of defense against chemical exposure. The following equipment is mandatory when handling this compound in any form (solid or in solution).
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves for any signs of degradation or perforation before each use.[6] Given the "harmful in contact with skin" classification, contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and disposed of as hazardous waste.[1][6] |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. | This minimizes the risk of accidental skin contact. Any clothing that becomes contaminated should be removed immediately and laundered separately before reuse.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][7] | This is crucial to prevent inhalation of the compound, which may cause respiratory irritation.[1][4] If work outside a fume hood is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is required.[3] |
Operational Workflow: From Receipt to Disposal
A disciplined, step-by-step approach is essential for managing the lifecycle of this chemical in the lab.
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] Keep the container tightly sealed and store it in a designated, locked cabinet to control access.[2][3][7]
All weighing and solution preparation must be conducted within a chemical fume hood to mitigate inhalation risks.[4] Use tools like spatulas and weigh boats that can be easily decontaminated or disposed of. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2]
In the event of a spill, evacuate the immediate area and alert your lab supervisor. For minor spills of the solid material, avoid generating dust.[2] Carefully sweep or vacuum the material into a sealed, labeled container for hazardous waste.[2][3] Ensure the vacuum is suitable for this purpose.[2] For liquid spills, absorb with an inert material and place it in a sealed container for disposal.[8] All spill cleanup operations require full PPE.
All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste.[1][3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]
Emergency Procedures: A Plan for First Response
Immediate and correct first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Procedural Diagrams
To ensure clarity, the following workflow diagrams illustrate key safety processes.
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Caption: Step-by-step emergency response plan for a chemical spill.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for discovery.
References
- Thermo Fisher Scientific. (2012). Safety Data Sheet for 1-Bromoisoquinolin-3-amine. [Link]
- SKC Inc. (2023).
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
- Kentucky Pesticide Safety Education. (2018). Personal Protective Equipment. [Link]
- SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pppmag.com [pppmag.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. international.skcinc.com [international.skcinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

